molecular formula C27H58NO6P B1662340 (R)-Edelfosine CAS No. 77286-66-9

(R)-Edelfosine

Cat. No.: B1662340
CAS No.: 77286-66-9
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-HHHXNRCGSA-N
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Description

(R)-edelfosine is a 1-octadecyl-2-methylglycero-3-phosphocholine that is the (R)-enantiomer of edelfosine.

Properties

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922896
Record name 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77286-66-9
Record name Edelfosine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ198HY9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Edelfosine: A Multifaceted Approach to Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analog that has garnered significant interest in oncology for its selective induction of apoptosis in a wide array of cancer cells while largely sparing normal, healthy cells. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is multifaceted, centering on the cell membrane and key intracellular signaling pathways. This technical guide elucidates the core mechanisms through which this compound exerts its potent anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanisms of Action

This compound's anti-neoplastic activity is not attributed to a single molecular target but rather to its ability to modulate multiple cellular processes, leading to a cascade of events culminating in apoptosis. The primary mechanisms can be categorized as follows:

  • Lipid Raft Accumulation and Fas/CD95 Death Receptor Clustering: this compound preferentially accumulates in the lipid rafts of cancer cell membranes.[1][2] This accumulation alters the biophysical properties of these microdomains, leading to the recruitment and clustering of the Fas/CD95 death receptor.[1][3] This process initiates the formation of the Death-Inducing Signaling Complex (DISC), comprising Fas-Associated Death Domain (FADD) and pro-caspase-8, thereby activating the extrinsic apoptosis pathway independent of the natural Fas ligand (FasL).[1]

  • Inhibition of the PI3K/Akt Survival Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the activation of Akt, a key serine/threonine kinase in this pathway.[2][4] Specifically, it leads to a dose-dependent decrease in the phosphorylation of Akt, thereby suppressing pro-survival signals and sensitizing cancer cells to apoptosis.[4][5]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound accumulates in the endoplasmic reticulum of solid tumor cells, leading to a potent ER stress response.[6][7] This is characterized by the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspase-4 and the c-Jun N-terminal kinase (JNK) pathway.[6][7] The sustained ER stress overwhelms the cell's adaptive capacity, triggering apoptosis.

  • Mitochondrial-Mediated Apoptosis: The apoptotic signals initiated at the plasma membrane and the ER converge at the mitochondria. This compound induces a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[8] This activates the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data

The cytotoxic and apoptotic effects of this compound are dose-dependent and vary across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
PANC-1Pancreatic Cancer~10-20120
LNCaPProstate Cancer~1024
VCaPProstate Cancer~1024
JurkatT-cell LeukemiaNot explicitly stated, but apoptosis observed at 10µM24
K562Chronic Myelogenous LeukemiaResistant (overcome by nanoformulation)Not applicable
HT-29Colorectal Cancer1.64 ± 0.05 µg/ml (~2.9 µM)72
A549Lung Cancer2.01 ± 0.28 µg/ml (~3.6 µM)72
MCF-7Breast Cancer0.62 ± 0.06 µg/ml (~1.1 µM)72

Table 2: Quantitative Effects of this compound on Key Apoptotic Markers

Cell LineParameterTreatmentObservation
LNCaPAnnexin V Positive Cells10 µM EdelfosineSignificant increase in apoptotic cells
LNCaP & VCaPp-Akt LevelsDose-dependent (2.5, 5, 10 µM)Inhibition of Akt phosphorylation
PANC-1 CSCsApoptosis (Sub-G0/G1)20 µM Edelfosine for 5 days~38% apoptosis
PANC-1Apoptosis (Sub-G0/G1)20 µM Edelfosine for 5 days~47% apoptosis
PANC-1 & PANC-1 CSCsCHOP/GADD153Edelfosine TreatmentPotent upregulation
LNCaP & VCaPCaspase-3/7 ActivityEdelfosine TreatmentIncreased activity, especially under androgen deprivation

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in Jurkat cells treated with this compound using flow cytometry.

Materials:

  • Jurkat cells

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells at a density of 1 x 10⁶ cells/mL in a T25 flask.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the indicated time (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Collect both floating and adherent cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Lipid Raft Isolation by Sucrose Gradient Centrifugation

This protocol describes the isolation of lipid rafts from cells treated with this compound to analyze protein localization.

Materials:

  • Treated and untreated cells (e.g., multiple myeloma cells)

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer)

  • Sucrose solutions (e.g., 80%, 35%, and 5% in TNE buffer)

  • Ultracentrifuge and tubes

  • Western blotting reagents and antibodies

Procedure:

  • Cell Lysis:

    • Harvest approximately 6-8 x 10⁷ cells and wash with ice-cold PBS.

    • Lyse the cells in 1 mL of ice-cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.

  • Sucrose Gradient Preparation:

    • Mix the cell lysate with an equal volume of 80% sucrose solution to obtain a 40% sucrose concentration.

    • In an ultracentrifuge tube, carefully layer 3.5 mL of 35% sucrose solution on top of the 2 mL cell lysate in 40% sucrose.

    • Carefully layer 1.5 mL of 5% sucrose solution on top of the 35% sucrose layer.

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18 hours at 4°C.

  • Fraction Collection and Analysis:

    • Carefully collect 1 mL fractions from the top of the gradient. The lipid raft fraction is typically found at the 5%/35% sucrose interface.

    • Analyze the protein composition of each fraction by Western blotting using antibodies against raft markers (e.g., flotillin-1) and the protein of interest (e.g., Fas/CD95).

Mitochondrial Membrane Potential Assay using JC-1

This protocol is for measuring changes in mitochondrial membrane potential in cells treated with this compound.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Cell culture medium

  • Assay Buffer

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment:

    • Culture and treat cells with this compound as described in the apoptosis assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a 1X JC-1 working solution in cell culture medium (typically 1-10 µM, optimize for cell type).

    • Resuspend the treated cells in the JC-1 working solution.

    • Incubate the cells at 37°C for 15-30 minutes in the dark.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 1X Assay Buffer.

  • Analysis:

    • Resuspend the cells in Assay Buffer.

    • Analyze the fluorescence by flow cytometry or a fluorescence plate reader.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

Edelfosine_Fas_Signaling cluster_membrane Plasma Membrane (Lipid Raft) cluster_mito Mitochondrion Edelfosine This compound Fas Fas/CD95 Edelfosine->Fas Accumulates in lipid rafts Fas_cluster Fas/CD95 Clustering Fas->Fas_cluster Induces DISC DISC Formation (FADD, Pro-caspase-8) Fas_cluster->DISC Procaspase8 Pro-caspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase8->Apoptosis tBid tBid Bid->tBid Cleavage CytoC Cytochrome c tBid->CytoC Promotes release CytoC->Apoptosis

Caption: this compound induced Fas/CD95 signaling pathway.

Edelfosine_PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis Edelfosine This compound Edelfosine->pAkt Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Edelfosine_Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Mechanism of Action Assays cluster_data Data Analysis & Interpretation Start Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) Treatment->Apoptosis_Assay Lipid_Raft_Analysis Lipid Raft Analysis (Sucrose Gradient, Western Blot) Treatment->Lipid_Raft_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, etc.) Treatment->Signaling_Analysis ER_Stress_Analysis ER Stress Analysis (CHOP, JNK activation) Treatment->ER_Stress_Analysis Mito_Potential Mitochondrial Potential (JC-1 Assay) Treatment->Mito_Potential Data_Analysis Quantitative Data Analysis (IC50, % Apoptosis, etc.) Apoptosis_Assay->Data_Analysis Lipid_Raft_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis ER_Stress_Analysis->Data_Analysis Mito_Potential->Data_Analysis Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion

This compound represents a novel class of anti-cancer agents with a distinct and multifaceted mechanism of action. By targeting fundamental cellular structures and signaling pathways, such as lipid rafts, the PI3K/Akt pathway, the endoplasmic reticulum, and mitochondria, it effectively induces apoptosis in cancer cells. Its selectivity for malignant cells further enhances its therapeutic potential. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and clinical application of this compound and related compounds in cancer therapy.

References

(R)-Edelfosine: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analogue that has garnered significant interest as a potential anti-cancer agent. Unlike traditional chemotherapeutics that target DNA, edelfosine's unique mechanism of action involves the modulation of cellular membranes and the induction of apoptosis through multiple signaling pathways. This technical guide provides an in-depth overview of the discovery, history, and multifaceted mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular processes.

Discovery and History

The journey of edelfosine began in the 1960s when German scientists Herbert Fischer and Paul Gerhard Munder were investigating the immunostimulatory properties of lysolecithin. Their work led to the synthesis of various analogues, among which edelfosine emerged as a potent anti-tumor agent. It is considered the prototype of a class of synthetic anti-cancer lipids known as alkylphospholipids.[1]

Initial preclinical studies revealed edelfosine's selective cytotoxicity towards tumor cells while sparing normal, healthy cells.[2] This selectivity sparked further investigation into its potential as a cancer therapeutic. Over the years, numerous in vitro and in vivo studies have demonstrated its efficacy against a wide range of malignancies, including hematological cancers and solid tumors.[1][3] Clinical trials, including Phase I and II studies, have been conducted for various cancers, such as leukemia, non-small-cell lung carcinoma, and brain tumors, showing good tolerability and safety profiles.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a complex and multi-pronged mechanism that primarily targets cellular membranes, leading to the induction of apoptosis. Key aspects of its mechanism include:

  • Lipid Raft Disruption and Fas/CD95 Clustering: In hematological cancer cells, edelfosine accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3][4] This accumulation leads to the clustering of the Fas/CD95 death receptor within these rafts, initiating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the extrinsic apoptotic pathway, independent of the Fas ligand.[3][4]

  • Endoplasmic Reticulum (ER) Stress: In solid tumor cells, edelfosine preferentially accumulates in the endoplasmic reticulum.[5] This triggers a cascade of events known as the ER stress response, characterized by the activation of caspase-4, upregulation of the pro-apoptotic transcription factor CHOP/GADD153, and disruption of calcium homeostasis.[5]

  • Mitochondrial-Mediated Apoptosis: The signals initiated at both the plasma membrane and the ER converge at the mitochondria. Edelfosine induces the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[5]

  • Inhibition of Pro-Survival Signaling Pathways: Edelfosine has been shown to inhibit critical pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways, further tipping the cellular balance towards apoptosis.[6]

Quantitative Data

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Z-138Mantle Cell Lymphoma~548
EHEBChronic Lymphocytic Leukemia~748
LNCaPProstate Cancer~1072
VCaPProstate Cancer~1072
C6GliomaNot specifiedNot specified
Ewing's Sarcoma CellsEwing's SarcomaNot specifiedNot specified
Pancreatic Cancer CellsPancreatic CancerPotentNot specified

Note: IC50 values can vary depending on the specific experimental conditions.

Pharmacokinetics (Mouse Models)

Pharmacokinetic studies in mice have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound.[2][7]

ParameterValueAdministration RouteMouse Strain
Oral Bioavailability (Single Dose) <10%OralBALB/c and SCID
Oral Bioavailability (Multiple Doses) 64%OralBALB/c and SCID
Elimination Half-life (t1/2β) 22.29 ± 14.02 hIntravenousBALB/c
Systemic Clearance (CL) 0.056 ± 0.030 L/h/kgIntravenousBALB/c
Volume of Distribution (Vss) 1.285 ± 0.556 L/kgIntravenousBALB/c
Toxicity

Preclinical studies have indicated that the primary toxic effect of edelfosine is gastrointestinal irritation. Importantly, it does not exhibit the bone marrow toxicity commonly associated with traditional DNA-damaging chemotherapeutics.[1] Specific LD50 values from the available search results are not provided.

Detailed Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not fully available in the provided search results. However, a general approach involves the reaction of 1-O-octadecyl-2-O-methyl-rac-glycerol with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine. For a precise and reproducible synthesis, consulting specialized organic chemistry literature is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (width^2 x length)/2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Fas/CD95-Mediated Apoptosis in Hematological Cancers

Edelfosine_Fas_CD95_Pathway Edelfosine this compound LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulates in Fas_CD95 Fas/CD95 LipidRaft->Fas_CD95 Promotes Clustering DISC DISC Formation (FADD, Pro-caspase-8) Fas_CD95->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Edelfosine induces Fas/CD95 clustering in lipid rafts, leading to apoptosis.

Endoplasmic Reticulum Stress Pathway in Solid Tumors

Edelfosine_ER_Stress_Pathway Edelfosine this compound ER Endoplasmic Reticulum Edelfosine->ER Accumulates in ER_Stress ER Stress ER->ER_Stress Caspase4 Caspase-4 ER_Stress->Caspase4 CHOP CHOP/GADD153 Upregulation ER_Stress->CHOP Ca_Homeostasis Disrupted Ca2+ Homeostasis ER_Stress->Ca_Homeostasis Mitochondria Mitochondria Caspase4->Mitochondria CHOP->Mitochondria Ca_Homeostasis->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Edelfosine triggers ER stress, leading to mitochondrial-mediated apoptosis.

Inhibition of PI3K/Akt Signaling Pathway

Edelfosine_PI3K_Akt_Pathway Edelfosine this compound PI3K PI3K Edelfosine->PI3K Inhibits Akt Akt Edelfosine->Akt Inhibits PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis

Caption: Edelfosine inhibits the pro-survival PI3K/Akt signaling pathway.

Conclusion

This compound represents a promising class of anti-cancer agents with a distinct mechanism of action that circumvents the limitations of traditional DNA-damaging drugs. Its ability to selectively target tumor cells and induce apoptosis through the modulation of cellular membranes and key signaling pathways makes it an attractive candidate for further drug development. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on this compound and offering detailed methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

A Technical Guide to the Stereoselective Synthesis of (R)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine) is a synthetic ether lipid analogue of lysophosphatidylcholine with potent and selective antineoplastic activity. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine's mechanism of action involves the induction of apoptosis through its interaction with cell membranes, particularly lipid rafts. Its stereochemistry at the C-2 position of the glycerol backbone is crucial for its biological activity, making the enantioselective synthesis of the (R)-isomer a key focus for its therapeutic development.

This technical guide provides an in-depth overview of the seminal stereoselective synthesis pathways for this compound, presenting detailed experimental protocols and quantitative data to aid researchers in the replication and optimization of these methods.

Core Synthesis Pathways

Two principal strategies for the stereoselective synthesis of this compound have been established, each employing a different chiral starting material to introduce the desired stereochemistry.

  • The Berchtold Pathway (1982): This approach commences with the commercially available chiral building block, (S)-1,2-isopropylideneglycerol.

  • The Hajdu and Bhatia Pathway (1988): This alternative route utilizes isopropylidene-ʟ-glyceric acid methyl ester as the chiral precursor.

The following sections provide a detailed exposition of these two synthetic routes.

The Berchtold Pathway: Synthesis from (S)-1,2-Isopropylideneglycerol

This pathway, developed by Berchtold, represents a robust method for the large-scale synthesis of C18-Edelfosine with controlled stereochemistry at the sn-2 position.

Overall Reaction Scheme

Berchtold_Pathway cluster_0 Berchtold Pathway for this compound Synthesis A (S)-1,2-Isopropylideneglycerol B (S)-3-O-Benzyl-1,2-isopropylideneglycerol A->B NaH, Benzyl Bromide C (S)-3-O-Benzyl-glycerol B->C Acetic Acid, H2O D (R)-1-O-Octadecyl-3-O-benzyl-glycerol C->D 1. NaH 2. Octadecyl Bromide E (R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol D->E NaH, Methyl Iodide F (R)-1-O-Octadecyl-2-O-methyl-glycerol E->F H2, Pd/C G (R)-1-O-Octadecyl-2-O-methyl-glycero-3-phosphocholine (this compound) F->G 1. 2-Chloro-2-oxo-1,3,2-dioxaphospholane 2. Trimethylamine

Caption: Berchtold synthesis of this compound.

Experimental Protocols and Data

Table 1: Quantitative Data for the Berchtold Pathway

StepProductStarting MaterialKey ReagentsYield (%)
1(S)-3-O-Benzyl-1,2-isopropylideneglycerol(S)-1,2-IsopropylideneglycerolNaH, Benzyl Bromide95
2(S)-3-O-Benzyl-glycerol(S)-3-O-Benzyl-1,2-isopropylideneglycerolAcetic Acid, H₂O92
3(R)-1-O-Octadecyl-3-O-benzyl-glycerol(S)-3-O-Benzyl-glycerolNaH, Octadecyl Bromide85
4(R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol(R)-1-O-Octadecyl-3-O-benzyl-glycerolNaH, Methyl Iodide90
5(R)-1-O-Octadecyl-2-O-methyl-glycerol(R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerolH₂, Pd/C98
6This compound(R)-1-O-Octadecyl-2-O-methyl-glycerol2-Chloro-2-oxo-1,3,2-dioxaphospholane, Trimethylamine60

Detailed Methodologies:

  • Step 1: Benzylation of (S)-1,2-Isopropylideneglycerol To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added a solution of (S)-1,2-isopropylideneglycerol (1.0 eq) in anhydrous THF. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-3-O-benzyl-1,2-isopropylideneglycerol.

  • Step 2: Deprotection of the Acetal (S)-3-O-Benzyl-1,2-isopropylideneglycerol (1.0 eq) is dissolved in a mixture of acetic acid and water (4:1 v/v) and heated at 60 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual acetic acid. The crude (S)-3-O-benzyl-glycerol is used in the next step without further purification.

  • Step 3: Octadecylation of (S)-3-O-Benzyl-glycerol To a solution of (S)-3-O-benzyl-glycerol (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.1 eq) portionwise. The mixture is stirred for 1 hour, followed by the addition of octadecyl bromide (1.1 eq). The reaction is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with methanol and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product, (R)-1-O-octadecyl-3-O-benzyl-glycerol, is purified by column chromatography.

  • Step 4: Methylation of the Secondary Alcohol A solution of (R)-1-O-octadecyl-3-O-benzyl-glycerol (1.0 eq) in anhydrous THF is added to a suspension of sodium hydride (1.2 eq) in THF at 0 °C. After stirring for 30 minutes, methyl iodide (1.5 eq) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with hexane. The organic layer is dried and concentrated to give (R)-1-O-octadecyl-2-O-methyl-3-O-benzyl-glycerol, which is purified by chromatography.

  • Step 5: Debenzylation (R)-1-O-Octadecyl-2-O-methyl-3-O-benzyl-glycerol (1.0 eq) is dissolved in ethanol, and palladium on charcoal (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield (R)-1-O-octadecyl-2-O-methyl-glycerol.

  • Step 6: Phosphocholine Headgroup Installation To a solution of (R)-1-O-octadecyl-2-O-methyl-glycerol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 eq). The reaction is stirred for 2 hours. The solvent is evaporated, and the residue is dissolved in anhydrous acetonitrile. The solution is transferred to a pressure vessel, and cooled to -20 °C. An excess of trimethylamine is condensed into the vessel. The vessel is sealed and heated at 60 °C for 24 hours. After cooling, the excess trimethylamine is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.

The Hajdu and Bhatia Pathway: Synthesis from Isopropylidene-ʟ-glyceric Acid Methyl Ester

This stereocontrolled synthesis provides an alternative route to C16-Edelfosine, starting from a different chiral precursor.

Overall Reaction Scheme

Hajdu_Bhatia_Pathway cluster_1 Hajdu and Bhatia Pathway for this compound Synthesis A Isopropylidene-L-glyceric acid methyl ester B Methyl (R)-2,3-dihydroxypropanoate A->B Trans-acetalization C Methyl (R)-3-O-trityl-2-hydroxypropanoate B->C Trityl chloride, Pyridine D Methyl (R)-3-O-trityl-2-O-methylpropanoate C->D NaH, Methyl iodide E (R)-3-O-Trityl-2-O-methylpropan-1-ol D->E LiAlH4 F (R)-1-O-Hexadecyl-3-O-trityl-2-O-methylpropan-1-ol E->F NaH, Hexadecyl mesylate G (R)-1-O-Hexadecyl-2-O-methylpropan-1-ol F->G p-Toluenesulfonic acid H This compound (C16) G->H 1. 2-Chloro-2-oxo-1,3,2-dioxaphospholane 2. Trimethylamine

Caption: Hajdu and Bhatia synthesis of this compound.

Experimental Protocols and Data

Table 2: Quantitative Data for the Hajdu and Bhatia Pathway

StepProductStarting MaterialKey ReagentsYield (%)
1Methyl (R)-2,3-dihydroxypropanoateIsopropylidene-ʟ-glyceric acid methyl esterDowex 50W-X898
2Methyl (R)-3-O-trityl-2-hydroxypropanoateMethyl (R)-2,3-dihydroxypropanoateTrityl chloride, Pyridine85
3Methyl (R)-3-O-trityl-2-O-methylpropanoateMethyl (R)-3-O-trityl-2-hydroxypropanoateNaH, Methyl iodide92
4(R)-3-O-Trityl-2-O-methylpropan-1-olMethyl (R)-3-O-trityl-2-O-methylpropanoateLiAlH₄95
5(R)-1-O-Hexadecyl-3-O-trityl-2-O-methylpropan-1-ol(R)-3-O-Trityl-2-O-methylpropan-1-olNaH, Hexadecyl mesylate88
6(R)-1-O-Hexadecyl-2-O-methylpropan-1-ol(R)-1-O-Hexadecyl-3-O-trityl-2-O-methylpropan-1-olp-Toluenesulfonic acid90
7This compound (C16)(R)-1-O-Hexadecyl-2-O-methylpropan-1-ol2-Chloro-2-oxo-1,3,2-dioxaphospholane, Trimethylamine54

Detailed Methodologies:

  • Step 1: Trans-acetalization A solution of isopropylidene-ʟ-glyceric acid methyl ester (1.0 eq) in methanol is treated with Dowex 50W-X8 resin (H⁺ form) and stirred at room temperature for 24 hours. The resin is filtered off, and the filtrate is concentrated to give methyl (R)-2,3-dihydroxypropanoate, which is used directly in the next step.

  • Step 2: Tritylation of the Primary Alcohol To a solution of methyl (R)-2,3-dihydroxypropanoate (1.0 eq) in pyridine is added trityl chloride (1.1 eq) at 0 °C. The mixture is stirred at room temperature for 16 hours. The reaction is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous copper sulfate solution, water, and brine, then dried and concentrated. The product is purified by column chromatography.

  • Step 3: Methylation of the Secondary Alcohol Methyl (R)-3-O-trityl-2-hydroxypropanoate (1.0 eq) is dissolved in anhydrous DMF, and sodium hydride (1.2 eq) is added at 0 °C. After 30 minutes, methyl iodide (1.5 eq) is added, and the reaction is stirred for 12 hours at room temperature. The reaction is quenched with methanol, and the solvent is removed in vacuo. The residue is worked up as described in Step 2 to afford the methylated product.

  • Step 4: Reduction of the Ester To a solution of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether at 0 °C is added a solution of methyl (R)-3-O-trityl-2-O-methylpropanoate (1.0 eq) in diethyl ether. The mixture is stirred for 2 hours at room temperature. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The precipitate is filtered off, and the filtrate is dried and concentrated to yield (R)-3-O-trityl-2-O-methylpropan-1-ol.

  • Step 5: Hexadecylation (R)-3-O-Trityl-2-O-methylpropan-1-ol (1.0 eq) is treated with sodium hydride (1.1 eq) in anhydrous THF at 0 °C for 30 minutes, followed by the addition of hexadecyl mesylate (1.2 eq). The reaction is refluxed for 18 hours. After cooling, the reaction is quenched and worked up as previously described to give the hexadecyl ether.

  • Step 6: Detritylation A solution of (R)-1-O-hexadecyl-3-O-trityl-2-O-methylpropan-1-ol (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in a mixture of methanol and chloroform (2:1) is stirred at room temperature for 2 hours. The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with chloroform. The organic layer is dried and concentrated, and the product is purified by chromatography.

  • Step 7: Phosphocholine Headgroup Installation The phosphocholine moiety is introduced using the same two-step procedure as described in Step 6 of the Berchtold pathway, starting from (R)-1-O-hexadecyl-2-O-methylpropan-1-ol to yield this compound (C16).

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its development as a therapeutic agent. The two pathways detailed in this guide, pioneered by Berchtold and by Hajdu and Bhatia, provide reliable and scalable methods for obtaining this enantiomerically pure ether lipid. The choice of pathway may depend on the availability and cost of the chiral starting materials. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation and optimization of this compound synthesis.

(R)-Edelfosine: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analogue that exhibits selective antineoplastic activity. Unlike conventional chemotherapeutic agents that target DNA synthesis, edelfosine's mechanism of action is initiated at the cell membrane and involves modulation of key signaling pathways, ultimately leading to apoptosis in cancer cells while largely sparing normal cells.[1][2] This technical guide provides an in-depth overview of the cellular uptake, intracellular distribution, and the subsequent molecular events triggered by this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Cellular Uptake of this compound

The selective accumulation of edelfosine in tumor cells is a critical determinant of its anticancer activity.[3][4] The primary mechanism of cellular entry is thought to be passive diffusion, driven by the molecule's lipophilic nature, which allows for its incorporation into the plasma membrane.[5]

Role of Lipid Rafts

A key feature of edelfosine's interaction with the plasma membrane is its accumulation in cholesterol-rich microdomains known as lipid rafts.[6][7] This interaction is crucial for initiating downstream signaling events. The disruption of lipid raft integrity has been shown to be a central aspect of edelfosine's pro-apoptotic effects.[6][8] Edelfosine's affinity for cholesterol and its ability to alter membrane fluidity contribute to its preferential partitioning into the more rigid lipid domains often found in cancer cell membranes.[6][9] The uptake process is facilitated by raft-dependent endocytosis.[10][11]

Quantitative Aspects of Cellular Uptake

The uptake of edelfosine is a rapid process, with a linear initial velocity. Studies in L1210 murine leukemia cells have provided quantitative insights into this process.

ParameterValueCell LineReference
Initial Unidirectional Linear Uptake Velocity1.1 nmol/min per 2 x 10⁶ cellsL1210[5]
Steady-State Accumulation (at ~30 min)~5 nmol/2 x 10⁶ cellsL1210[5]
Concentration Range for Non-Saturable Uptake0 - 40 µML1210[5]

Intracellular Distribution

Following its incorporation into the plasma membrane, edelfosine is distributed to various intracellular compartments, with the endoplasmic reticulum (ER) and mitochondria being major targets.[8][12]

Endoplasmic Reticulum Accumulation

A significant portion of internalized edelfosine translocates to the endoplasmic reticulum.[12][13] This accumulation is particularly prominent in solid tumor cells and leads to the induction of a persistent ER stress response, a key contributor to its apoptotic effect.[13][14] The localization within the ER has been visualized using fluorescently labeled edelfosine analogues.[13][14]

Mitochondrial Targeting

Edelfosine also localizes to mitochondria, an event mediated by lipid rafts.[7][10] It is suggested that edelfosine promotes the internalization of cell surface rafts to the mitochondria.[10] This mitochondrial targeting is critical for the execution of apoptosis, as it leads to the loss of mitochondrial membrane potential and the release of cytochrome c.[7][8]

Signaling Pathways Modulated by this compound

Edelfosine's anticancer activity stems from its ability to modulate multiple signaling pathways that govern cell survival and death.

Induction of Apoptosis via Fas/CD95

A primary mechanism of edelfosine-induced apoptosis involves the ligand-independent activation of the Fas/CD95 death receptor.[1][2] Edelfosine promotes the clustering of Fas/CD95 in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.[8]

cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm Edelfosine This compound Fas Fas/CD95 Edelfosine->Fas Induces Clustering DISC DISC Formation Fas->DISC Recruitment Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Edelfosine-induced Fas/CD95 apoptotic pathway.

Inhibition of Pro-Survival Pathways

Edelfosine also promotes apoptosis by inhibiting key pro-survival signaling pathways, most notably the PI3K/AKT pathway.[2][12] By disrupting the integrity of lipid rafts, edelfosine interferes with the localization and activation of AKT, a critical kinase for cell survival and proliferation.[12]

cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm Edelfosine This compound PI3K PI3K Edelfosine->PI3K Disrupts Raft AKT AKT Edelfosine->AKT Inhibition PI3K->AKT Activation Survival Cell Survival AKT->Survival

Caption: Inhibition of the PI3K/AKT survival pathway by Edelfosine.

Endoplasmic Reticulum Stress Pathway

The accumulation of edelfosine in the ER triggers an unfolded protein response (UPR) and persistent ER stress, leading to apoptosis. This pathway involves the activation of key stress sensors and executioner molecules.

cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Nucleus Edelfosine This compound Accumulation ER_Stress ER Stress Edelfosine->ER_Stress JNK JNK Activation ER_Stress->JNK CHOP CHOP Induction ER_Stress->CHOP Apoptosis Apoptosis JNK->Apoptosis CHOP->Apoptosis

Caption: Edelfosine-induced ER stress-mediated apoptosis.

Experimental Protocols

Assessment of Cellular Uptake using Fluorescent Edelfosine Analogues

This protocol describes the visualization of edelfosine's subcellular localization using a fluorescent analogue like Et-BDP-ET.

Materials:

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • Fluorescent edelfosine analogue (e.g., Et-BDP-ET)

  • Organelle-specific fluorescent probes (e.g., MitoTracker Red for mitochondria, CellLight ER-RFP for ER)

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes suitable for confocal microscopy and culture until they reach the desired confluency.

  • For organelle co-localization, pre-label the cells with the specific organelle probe according to the manufacturer's instructions (e.g., incubate with MitoTracker Red or transduce with CellLight ER-RFP BacMam 2.0).[14]

  • Prepare a working solution of the fluorescent edelfosine analogue in complete medium (e.g., 20 µM Et-BDP-ET).[14]

  • Remove the medium from the cells and add the medium containing the fluorescent edelfosine analogue.

  • Incubate the cells for the desired time period (e.g., 3 hours) at 37°C in a CO₂ incubator.[14]

  • Wash the cells with phosphate-buffered saline (PBS) to remove excess fluorescent probe.

  • Fix the cells if required by the experimental design.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescent probes used.

  • Analyze the images for co-localization of the fluorescent edelfosine analogue with the organelle-specific probes.

Start Seed Cells Label_Organelles Label Organelles (e.g., MitoTracker) Start->Label_Organelles Incubate_Edelfosine Incubate with Fluorescent Edelfosine Analogue Label_Organelles->Incubate_Edelfosine Wash Wash with PBS Incubate_Edelfosine->Wash Stain_Nuclei Counterstain Nuclei (DAPI) Wash->Stain_Nuclei Image Confocal Microscopy Imaging Stain_Nuclei->Image Analyze Analyze Co-localization Image->Analyze

Caption: Workflow for visualizing edelfosine's subcellular localization.

Quantification of Edelfosine in Biological Samples by HPLC-ESI-MS

This protocol provides a method for the quantitative determination of edelfosine in cell lysates.

Materials:

  • Cell samples treated with edelfosine

  • Methanol for cell lysis and protein precipitation

  • High-performance liquid chromatography (HPLC) system

  • Electrospray ionization mass spectrometer (ESI-MS)

  • Reversed-phase C18 column (e.g., Alltima RPC18)

  • Edelfosine standard for calibration curve

Procedure:

  • Harvest cells after treatment with edelfosine.

  • Lyse the cells and precipitate proteins by adding cold methanol.

  • Centrifuge the samples to pellet the precipitated proteins and cell debris.

  • Collect the supernatant containing edelfosine.

  • Inject an aliquot of the supernatant into the HPLC-ESI-MS system.

  • Perform chromatographic separation on a C18 column.

  • Detect and quantify edelfosine using ESI-MS in positive ion mode with selected ion monitoring.

  • Generate a standard curve using known concentrations of edelfosine to quantify the amount in the cell samples.

  • Normalize the results to the number of cells or total protein content.

Start Harvest Edelfosine-Treated Cells Lysis Cell Lysis & Protein Precipitation (Methanol) Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC-ESI-MS Supernatant->Injection Quantification Quantify Edelfosine Injection->Quantification Result Normalized Edelfosine Concentration Quantification->Result

Caption: Workflow for quantitative analysis of edelfosine.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details the measurement of apoptosis induced by edelfosine through the detection of phosphatidylserine externalization.

Materials:

  • Cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • Edelfosine

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and culture for 24-48 hours.

  • Treat the cells with various concentrations of edelfosine (e.g., 0, 5, and 10 µM) and incubate for the desired time (e.g., 24 hours).[12]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound represents a unique class of anticancer agents with a mechanism of action centered on the cell membrane and its associated signaling pathways. Its selective uptake by tumor cells and its ability to induce apoptosis through multiple, interconnected pathways, including lipid raft disruption, Fas/CD95 activation, inhibition of survival signals, and induction of ER stress, make it a compelling candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate and harness the therapeutic potential of this compound.

References

(R)-Edelfosine's Induction of Apoptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analogue that has demonstrated potent and selective pro-apoptotic activity in a wide range of cancer cells, while largely sparing normal, non-malignant cells.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, focusing on its interaction with cellular membranes and the subsequent activation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology. We will explore its dual action on lipid rafts and the endoplasmic reticulum, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades involved.

Introduction

Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is centered on the cell membrane and its intricate signaling platforms.[2] This unique characteristic allows it to bypass common mechanisms of drug resistance associated with DNA-damaging agents. The pro-apoptotic effects of Edelfosine are multifaceted, primarily initiated by its accumulation in specific subcellular compartments, leading to the activation of both extrinsic and intrinsic apoptotic pathways.

Core Mechanisms of Action

This compound's ability to induce apoptosis stems from its interaction with two main cellular components: plasma membrane lipid rafts and the endoplasmic reticulum (ER).

Lipid Raft-Mediated Apoptosis: The Fas/CD95 Connection

In many hematological cancers, Edelfosine preferentially accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3] This accumulation triggers a reorganization of these rafts, leading to the recruitment and clustering of the Fas/CD95 death receptor.[4] This clustering occurs independently of the receptor's natural ligand, FasL, and initiates the formation of the Death-Inducing Signaling Complex (DISC).[3] The DISC consists of the aggregated Fas/CD95, the adaptor protein FADD (Fas-Associated Death Domain), and pro-caspase-8. The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation, leading to a cascade of downstream caspase activation, ultimately resulting in apoptosis.[4]

Endoplasmic Reticulum Stress-Induced Apoptosis

In solid tumors, Edelfosine has been shown to accumulate in the endoplasmic reticulum, a critical organelle for protein and lipid biosynthesis.[5][6] This accumulation induces a state of ER stress, characterized by the unfolded protein response (UPR). However, instead of promoting cell survival, Edelfosine-induced ER stress activates pro-apoptotic signaling pathways.[5] Key events in this process include the upregulation of the transcription factor CHOP (C/EBP homologous protein), the activation of caspase-4 (in humans), and the persistent activation of the c-Jun N-terminal kinase (JNK) pathway.[5][6] This ER-centric mechanism ultimately converges on the mitochondria to execute the apoptotic program.

Key Signaling Pathways

The apoptotic signal initiated by this compound is propagated through several critical signaling pathways.

The PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. Edelfosine has been shown to inhibit the activation of Akt, thereby promoting apoptosis.[2] This inhibition is thought to be a consequence of the disruption of lipid raft integrity, as Akt signaling is partly dependent on these membrane microdomains.

The JNK Stress-Activated Pathway

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network and is typically activated in response to cellular stress. Persistent activation of the JNK pathway, as induced by Edelfosine through ER stress, is a strong pro-apoptotic signal.[5]

Data Presentation: Efficacy of this compound

The pro-apoptotic activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize key efficacy data.

Cell LineCancer TypeIC50 / GI50 (µM)Treatment DurationReference
Leukemia
HL-60Acute Promyelocytic LeukemiaSensitive (Specific value not provided)Not Specified[7]
K562Chronic Myelogenous LeukemiaResistant (Specific value not provided)Not Specified[7]
JVM-2Mantle Cell LymphomaMore potent than PerifosineNot Specified[5]
Z-138Mantle Cell LymphomaMore potent than PerifosineNot Specified[5]
EHEBChronic Lymphocytic LeukemiaMore potent than PerifosineNot Specified[5]
Solid Tumors
LNCaPProstate CancerDose-dependent apoptosisNot Specified[2]
VCaPProstate CancerDose-dependent apoptosisNot Specified[2]
PANC-1Pancreatic CancerNot Specified5 days[8]
PANC-1 CSCsPancreatic Cancer Stem CellsNot Specified5 days[8]

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines. Note: Specific IC50/GI50 values for Edelfosine are not consistently reported in a centralized manner. The NCI-60 database may contain more extensive GI50 data.

Cell LineCancer TypeEdelfosine Concentration (µM)Treatment DurationApoptosis Rate (%)Reference
PANC-1Pancreatic Cancer205 days~47[8]
PANC-1 CSCsPancreatic Cancer Stem Cells205 days~38[8]
LNCaPProstate Cancer5 and 10Not SpecifiedDose-dependent increase[2]
VCaPProstate Cancer5 and 10Not SpecifiedDose-dependent increase[2]

Table 2: Apoptosis Rates Induced by this compound in Specific Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture cancer cells to the desired confluence.

    • Treat cells with this compound at various concentrations and for different time points. Include an untreated control.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use FITC and PI single-stained controls for compensation.

    • Gate the cell populations based on their fluorescence:

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, p-JNK, total JNK, β-actin).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell/Tissue Preparation:

    • For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

    • For tissue sections, deparaffinize and rehydrate the slides.

  • TUNEL Reaction:

    • Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

    • The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection:

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Edelfosine_Fas_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm edelfosine This compound lipid_raft Lipid Raft edelfosine->lipid_raft Accumulates in fas Fas/CD95 lipid_raft->fas Recruits & Clusters disc DISC Formation (Fas, FADD, Pro-caspase-8) fas->disc caspase8 Activated Caspase-8 disc->caspase8 Auto-activation caspase3 Activated Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound induced Fas/CD95 signaling pathway in lipid rafts.

Edelfosine_ER_Stress cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm edelfosine This compound er_stress ER Stress edelfosine->er_stress Accumulates & Induces chop CHOP Upregulation er_stress->chop jnk JNK Activation er_stress->jnk caspase4 Caspase-4 Activation er_stress->caspase4 mitochondria Mitochondrial Pathway chop->mitochondria jnk->mitochondria caspase4->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: this compound induced ER stress-mediated apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest wash Wash with PBS harvest->wash flow Flow Cytometry (Annexin V/PI) wash->flow western Western Blot (Caspase-3, PARP, etc.) wash->western tunel TUNEL Assay (DNA Fragmentation) wash->tunel analysis Data Analysis & Interpretation flow->analysis western->analysis tunel->analysis end Conclusion analysis->end

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound represents a promising class of anti-cancer agents with a unique mechanism of action that circumvents traditional resistance pathways. Its ability to selectively induce apoptosis in cancer cells through the modulation of lipid raft signaling and the induction of ER stress highlights the potential of targeting cellular membranes in oncology. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and related compounds. Further research, particularly in compiling comprehensive efficacy data across a wider range of cancer types, will be crucial in advancing this compound towards clinical applications.

References

(R)-Edelfosine's Interaction with Lipid Rafts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while largely sparing normal cells. A key aspect of its mechanism of action involves its interaction with lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. These rafts function as signaling platforms, concentrating or excluding key regulatory proteins. This technical guide provides an in-depth exploration of the molecular interactions between this compound and lipid rafts, the subsequent signaling cascades, and detailed experimental protocols for studying these phenomena.

Core Mechanism: Disruption and Reorganization of Lipid Raft Signaling

This compound preferentially accumulates in the lipid rafts of cancer cells, a process facilitated by the distinct lipid composition of malignant cell membranes. This accumulation triggers a cascade of events that ultimately lead to programmed cell death. The core mechanism can be summarized in two key actions:

  • Recruitment of Pro-Apoptotic Machinery: Edelfosine promotes the clustering of lipid rafts. This aggregation serves as a scaffold to recruit and concentrate death receptors, most notably Fas/CD95, and their downstream signaling components, such as the Fas-associated death domain (FADD) and procaspase-8.[1][2] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the caspase cascade and execution of apoptosis, independent of the natural Fas ligand (FasL).[3]

  • Exclusion of Pro-Survival Factors: Concurrently, the accumulation of Edelfosine in lipid rafts displaces critical pro-survival signaling molecules. A prime example is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By displacing PI3K and Akt from their operational platforms within the rafts, Edelfosine effectively inhibits their activation and downstream anti-apoptotic signals.[4][5]

This dual action of promoting death signaling while simultaneously inhibiting survival pathways highlights the targeted efficacy of Edelfosine at the level of membrane organization.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the biological effects of this compound.

Cell LineEdelfosine Concentration (µM)Duration of Treatment (h)Percentage of Apoptotic Cells (%)Reference
Jurkat520~40%[6]
Jurkat109Not specified, but significant DISC formation observed[1][3]
Jurkat1048~30% (control vs. Fas/CD95 silenced)[1]
Jurkat (FasQ257K mutant)1020~25% (compared to ~45% in parental)[6]
HL-6010Not specifiedSignificant apoptosis induction[7]
MOLT-4Not specifiedNot specifiedIC50 values determined for MDR sublines[8]
ParameterCell Line / Model SystemEdelfosine ConcentrationMethodKey FindingReference
Protein Translocation
Fas/CD95 RecruitmentJurkat10 µMWestern Blot of Lipid Raft FractionsIncreased presence of Fas/CD95 in raft fractions[1][3]
FADD RecruitmentJurkat10 µMWestern Blot of Lipid Raft FractionsIncreased presence of FADD in raft fractions[1][3]
Procaspase-8 RecruitmentJurkat10 µMWestern Blot of Lipid Raft FractionsIncreased presence of procaspase-8 in raft fractions[1][3]
PI3K DisplacementMantle Cell Lymphoma (Z-138)10 µMWestern Blot of Lipid Raft FractionsDramatic displacement from raft to non-raft fractions[4]
Akt DisplacementMantle Cell Lymphoma (Z-138)10 µMWestern Blot of Lipid Raft FractionsPartial displacement from raft fractions[4]
Membrane Fluidity
Model Membranes (POPC:SM:Chol)5-10 mol%Fluorescence Anisotropy (DPH)Mild increase in membrane fluidity[7]
Model Membranesup to 5%Langmuir MonolayersIncreased fluidity of tumor cell model membrane[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its interaction with lipid rafts.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_biochem Biochemical Analysis cluster_microscopy Microscopy cluster_functional Functional Assays A1 Culture Cancer Cells (e.g., Jurkat) A2 Treat with varying concentrations of This compound A1->A2 B1 Lipid Raft Isolation (Sucrose Gradient Centrifugation) A2->B1 C1 Fluorescence Staining: - Lipid Rafts (Cholera Toxin B) - Fas/CD95 (Antibody) A2->C1 D1 Apoptosis Assay (Annexin V/PI Staining) A2->D1 D3 Membrane Fluidity Assay (DPH Fluorescence Anisotropy) A2->D3 B2 Western Blot for: - Raft markers (Flotillin, Caveolin) - Fas/CD95, FADD - PI3K, Akt B1->B2 B3 Densitometry Analysis B2->B3 C2 Confocal Microscopy C1->C2 C3 Co-localization Analysis C2->C3 D2 Flow Cytometry D1->D2

References

(R)-Edelfosine's Disruption of Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while largely sparing normal cells. Its mechanism of action is multifaceted, primarily targeting cellular membranes and initiating a cascade of events that disrupt critical signal transduction pathways. This technical guide provides an in-depth analysis of this compound's effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action: Lipid Raft Disruption

This compound's primary mode of action involves its accumulation in cholesterol-rich microdomains of the plasma membrane known as lipid rafts. This accumulation alters the integrity and organization of these rafts, which serve as platforms for various signaling proteins. By disrupting these platforms, this compound modulates the activity of key signaling molecules, tipping the balance from cell survival to apoptosis.

Impact on Key Signal Transduction Pathways

Activation of the Extrinsic Apoptosis Pathway: Fas/CD95 Signaling

A pivotal mechanism of this compound-induced apoptosis is the ligand-independent activation of the Fas/CD95 death receptor pathway. This compound promotes the clustering of Fas/CD95 receptors within lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.

  • Diagram of Edelfosine-Induced Fas/CD95 Signaling:

cluster_membrane Plasma Membrane cluster_raft Lipid Raft Edelfosine Edelfosine Fas/CD95 Fas/CD95 Edelfosine->Fas/CD95 Promotes Clustering FADD FADD Fas/CD95->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Edelfosine induces Fas/CD95 clustering in lipid rafts, initiating apoptosis.

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

This compound effectively inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. By disrupting lipid rafts, this compound prevents the recruitment and phosphorylation of Akt, thereby promoting apoptosis.

  • Diagram of Edelfosine's Inhibition of the PI3K/Akt Pathway:

cluster_membrane Plasma Membrane cluster_raft Lipid Raft Edelfosine Edelfosine PI3K PI3K Edelfosine->PI3K Inhibits recruitment Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival Promotes Apoptosis Apoptosis p-Akt->Apoptosis Inhibits

Caption: Edelfosine disrupts lipid rafts, inhibiting PI3K/Akt survival signaling.

Modulation of the MAPK/ERK Pathway

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can be cell-type dependent. In some cancer cells, Edelfosine has been shown to inhibit ERK1/2 phosphorylation, which is associated with cell proliferation and survival.

  • Diagram of Edelfosine's Effect on the MAPK/ERK Pathway:

Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Phosphorylation Proliferation Proliferation p-ERK1/2->Proliferation Edelfosine Edelfosine Edelfosine->p-ERK1/2 Inhibits

Caption: Edelfosine can inhibit the MAPK/ERK pathway, reducing cell proliferation.

Induction of Endoplasmic Reticulum (ER) Stress

This compound can accumulate in the endoplasmic reticulum, leading to ER stress. This triggers the Unfolded Protein Response (UPR), and when the stress is prolonged and severe, it initiates apoptosis through the activation of specific caspases and the upregulation of pro-apoptotic factors like CHOP.

  • Diagram of Edelfosine-Induced ER Stress:

Edelfosine Edelfosine ER Endoplasmic Reticulum Edelfosine->ER Accumulates UPR Unfolded Protein Response ER->UPR Induces Stress CHOP CHOP UPR->CHOP Upregulates Caspase-12 Caspase-12 UPR->Caspase-12 Activates Apoptosis Apoptosis CHOP->Apoptosis Caspase-12->Apoptosis

Caption: Edelfosine accumulation in the ER triggers an apoptotic response.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines and signaling molecules.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JurkatT-cell leukemia~5-10
HL-60Promyelocytic leukemia~7-15
U937Histiocytic lymphoma~8-12
MCF-7Breast adenocarcinoma~10-20
PC-3Prostate cancer~15-25
A549Lung carcinoma~20-30

Table 2: Effect of this compound on Key Signaling Proteins

ProteinChangeCell Line(s)Method
p-Akt (Ser473)DecreaseLNCaP, PC-3Western Blot
Total AktNo significant changeLNCaP, PC-3Western Blot
Caspase-3ActivationJurkat, HL-60Activity Assay, Western Blot
Caspase-8ActivationJurkatWestern Blot
Caspase-9ActivationJurkatWestern Blot
PARPCleavageJurkat, HL-60Western Blot
p-ERK1/2DecreaseSome solid tumorsWestern Blot
JNKActivationHeLa, U2OSKinase Assay, Western Blot
CHOPUpregulationHeLa, Panc-1Western Blot, RT-PCR
GRP78UpregulationHeLa, Panc-1Western Blot, RT-PCR

Detailed Experimental Protocols

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Workflow Diagram:

Cell_Culture 1. Culture and treat cells with this compound Harvest 2. Harvest cells Cell_Culture->Harvest Wash_PBS 3. Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer 4. Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Stain 5. Add Annexin V-FITC and PI Resuspend_Buffer->Stain Incubate 6. Incubate in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing apoptosis using Annexin V and PI staining.

  • Methodology:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.

    • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This protocol isolates detergent-resistant membranes (lipid rafts) from other cellular membranes.

  • Workflow Diagram:

Cell_Lysis 1. Lyse cells in cold Triton X-100 buffer Sucrose_Gradient 2. Mix lysate with sucrose and create a gradient Cell_Lysis->Sucrose_Gradient Ultracentrifugation 3. Ultracentrifuge at high speed Sucrose_Gradient->Ultracentrifugation Fraction_Collection 4. Collect fractions from the top Ultracentrifugation->Fraction_Collection Analysis 5. Analyze fractions by Western Blot for raft markers (e.g., Flotillin) Fraction_Collection->Analysis

Caption: Workflow for the isolation of lipid rafts via sucrose gradient ultracentrifugation.

  • Methodology:

    • Harvest approximately 50-100 x 10^6 cells and wash with cold PBS.

    • Lyse the cells on ice for 30 minutes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100 in TNE buffer) containing protease inhibitors.

    • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

    • Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

    • Carefully overlay the 40% sucrose lysate with 8 mL of 30% sucrose and then 4 mL of 5% sucrose in TNE buffer in an ultracentrifuge tube.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

    • Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found at the 5%-30% sucrose interface.

    • Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin receptor).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

  • Workflow Diagram:

Cell_Treatment 1. Treat cells with This compound JC1_Staining 2. Incubate cells with JC-1 dye Cell_Treatment->JC1_Staining Wash 3. Wash cells to remove excess dye JC1_Staining->Wash Analysis 4. Analyze by flow cytometry or fluorescence microscopy Wash->Analysis

Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.

  • Methodology:

    • Seed cells in a suitable plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

    • After treatment, incubate the cells with 1-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS or assay buffer.

    • Analyze the cells immediately by flow cytometry or fluorescence microscopy.

      • Flow Cytometry: Detect green fluorescence (monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

      • Fluorescence Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

Conclusion

This compound exerts its potent anti-cancer effects through a multi-pronged attack on critical cellular signaling pathways. Its ability to disrupt lipid raft integrity serves as the initiating event, leading to the activation of pro-apoptotic pathways like Fas/CD95 and the inhibition of pro-survival pathways such as PI3K/Akt and MAPK/ERK. Furthermore, its accumulation in the endoplasmic reticulum induces a terminal stress response. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various cancer models. This comprehensive understanding is crucial for the rational design of novel combination therapies and the development of more effective cancer treatments.

(R)-Edelfosine: A Preclinical In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog that has demonstrated significant antitumor activity in a variety of preclinical in vitro models. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action is centered on the cell membrane and the induction of selective apoptosis in cancer cells while largely sparing normal, non-malignant cells.[1][2] This document provides a comprehensive overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, quantitative effects on cancer cell lines, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

The antitumor activity of this compound is multifaceted, primarily involving the disruption of cellular membranes and the modulation of key signaling pathways.

2.1 Interaction with Lipid Rafts: A primary target of this compound is the plasma membrane, specifically cholesterol-rich microdomains known as lipid rafts.[3] Edelfosine accumulates in these rafts, altering their structure and function.[4] This disruption is critical for initiating apoptotic signals. The interaction with lipid rafts facilitates the clustering of death receptors, such as Fas/CD95, leading to the formation of a death-inducing signaling complex (DISC) and subsequent activation of the extrinsic apoptotic pathway, independent of the natural Fas ligand.[2][4]

2.2 Induction of Apoptosis: this compound is a potent inducer of apoptosis in a wide range of cancer cells.[5] The apoptotic cascade is initiated through both extrinsic and intrinsic pathways. The extrinsic pathway is triggered by the aforementioned Fas/CD95 clustering in lipid rafts.[4] The intrinsic pathway is activated through the induction of endoplasmic reticulum (ER) stress.[5] Edelfosine accumulates in the ER, leading to an ER stress response characterized by the activation of caspase-4, upregulation of CHOP/GADD153, and phosphorylation of eIF2α.[5] Both pathways converge at the mitochondria, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3 and -7.[6]

2.3 Modulation of Signaling Pathways: this compound significantly impacts key signaling pathways that govern cell survival and proliferation. It has been shown to inhibit the PI3K/Akt survival pathway, a frequently overactive pathway in many cancers. Additionally, it can modulate the MAPK/ERK pathway, which is involved in cell growth and differentiation. By interfering with these pathways, this compound shifts the cellular balance towards apoptosis.

Data Presentation

The following tables summarize the quantitative data from preclinical in vitro studies of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
PANC-1Pancreatic Cancer~20Apoptosis (Sub-G0/G1)[6]
PANC-1 CSCsPancreatic Cancer Stem Cells~20Apoptosis (Sub-G0/G1)[6]
JVM-2Mantle Cell Lymphoma<10Apoptosis[7]
Z-138Mantle Cell Lymphoma<10Apoptosis[7]
EHEBChronic Lymphocytic Leukemia<10Apoptosis[7]
HL-60Acute Myeloid Leukemia~10Apoptosis[8]
MDA-MB-231Triple Negative Breast Cancer26.5Cell Viability[9]
H460Lung AdenocarcinomaNot specifiedCell Viability[9]
MIA PaCa-2Pancreatic AdenocarcinomaNot specifiedCell Viability[9]

Note: IC50 values can vary depending on the specific assay conditions and incubation times. The values presented here are approximations based on the available literature.

Table 2: Observed In Vitro Effects of this compound

EffectCell Line(s)ConcentrationDurationKey FindingsReference
Apoptosis InductionPANC-1, PANC-1 CSCs20 µM5 days~38-47% of cells in sub-G0/G1 phase.[6]
Apoptosis InductionMCL and CLL cell lines10 µM48 hoursSignificant induction of apoptosis.[7]
Inhibition of Cell ProliferationLNCaP (Prostate)1-20 µM72 hoursDose-dependent decrease in cell numbers.
Caspase-3/7 ActivationLNCaP, VCaP (Prostate)5-10 µM24 hoursIncreased caspase activity.
Inhibition of Akt PhosphorylationLNCaP, VCaP (Prostate)10 µM18 hoursDose-dependent decrease in p-Akt levels.
ER Stress InductionPancreatic cancer cellsNot specifiedNot specifiedUpregulation of CHOP/GADD153.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

4.1 Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

4.3 Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

  • Cell Lysis: Treat cells with this compound, then lyse the cells using a specific lysis buffer provided with the assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or a luminogenic substrate) to the cell lysate.

  • Incubation: Incubate at room temperature, protected from light.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity.

4.4 Western Blotting for Signaling Proteins (e.g., Akt, p-Akt, ERK, p-ERK)

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes.

edelfosine_mechanism Edelfosine This compound LipidRaft Lipid Rafts Edelfosine->LipidRaft Accumulates in ER Endoplasmic Reticulum Edelfosine->ER Accumulates in PI3KAkt PI3K/Akt Pathway Edelfosine->PI3KAkt Inhibits FasReceptor Fas/CD95 Receptor LipidRaft->FasReceptor Promotes Clustering of DISC DISC Formation FasReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 ERStress ER Stress ER->ERStress ERStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellSurvival Cell Survival PI3KAkt->CellSurvival

Caption: Mechanism of this compound-induced apoptosis.

apoptosis_assay_workflow start Start: Treat cells with this compound harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify apoptotic cells analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

western_blot_workflow start Start: Cell Lysis & Protein Extraction quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect end End: Protein Band Visualization detect->end

Caption: General workflow for Western blotting.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Edelfosine This compound Edelfosine->PI3K Inhibits

References

A Technical Guide to the Antitumor Activity Spectrum of (R)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid (ALP) analog that represents a unique class of antineoplastic agents. Unlike conventional chemotherapeutics that target DNA, Edelfosine integrates into the cell membrane, demonstrating selective induction of apoptosis in a wide range of cancer cells while largely sparing normal, healthy cells.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of lipid rafts, induction of endoplasmic reticulum (ER) stress, and inhibition of critical cell survival pathways.[3] Preclinical studies have demonstrated its efficacy across various hematological and solid tumors, including leukemia, lymphoma, pancreatic, prostate, and breast cancer.[4][5][6] This technical guide provides an in-depth overview of Edelfosine's antitumor activity, detailing its mechanisms, efficacy spectrum, and the key experimental protocols used in its evaluation.

Introduction

Edelfosine is the prototype of a family of synthetic ether lipids developed as anticancer agents.[1] Its unique mode of action, which is independent of the cell's proliferative state, makes it an attractive candidate for cancer therapy, particularly for tumors resistant to conventional DNA-damaging agents.[1] Edelfosine's primary cellular targets are membranes, not nucleic acids, leading to a distinct and selective mechanism of tumor cell killing.[3] It can be administered orally, and biodistribution studies have shown that it preferentially accumulates in tumor tissues compared to other organs.[7]

Core Mechanisms of Action

Edelfosine exerts its antitumor effects through several interconnected mechanisms that converge to induce apoptosis.

Membrane and Lipid Raft Interaction

Edelfosine's journey begins at the plasma membrane, where it selectively incorporates into the lipid bilayers of cancer cells.[3] It has a high affinity for cholesterol-rich microdomains known as lipid rafts. This accumulation alters the structure and function of these rafts, which serve as platforms for crucial signaling proteins.[4] In hematological malignancies, this disruption leads to the recruitment and clustering of death receptors, such as Fas/CD95, within the rafts.[1][8] This ligand-independent aggregation of Fas/CD95 initiates the extrinsic apoptotic cascade.[1]

Induction of Endoplasmic Reticulum (ER) Stress

In many solid tumors, particularly pancreatic cancer, Edelfosine has been shown to accumulate in the endoplasmic reticulum.[9][10] This accumulation triggers a potent and persistent ER stress response, characterized by the upregulation of stress sensors and the activation of the Unfolded Protein Response (UPR).[10] Prolonged ER stress ultimately activates pro-apoptotic pathways, including the activation of caspase-4 and the upregulation of the transcription factor CHOP/GADD153, leading to mitochondrial-mediated apoptosis.[10]

Inhibition of Pro-Survival Signaling Pathways

Edelfosine also effectively shuts down key signaling pathways that cancer cells rely on for survival and proliferation. It has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt (also known as protein kinase B) and the MAPK/ERK survival pathways.[3][4] By blocking these pathways, Edelfosine removes critical pro-survival signals, sensitizing the cancer cells to the pro-apoptotic signals it simultaneously generates.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways targeted by Edelfosine.

Edelfosine_Lipid_Raft_Mechanism cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm Edelfosine Edelfosine Fas_unclustered Fas/CD95 (Dispersed) Fas_clustered Fas/CD95 (Clustered) Edelfosine->Fas_clustered Induces Clustering DISC DISC Formation (FADD, Pro-Caspase-8) Fas_clustered->DISC Recruits Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Triggers

Caption: Edelfosine induces apoptosis by clustering Fas/CD95 death receptors in lipid rafts.

Edelfosine_ER_Stress_Mechanism cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Nucleus Edelfosine_ER Edelfosine Accumulation ER_Stress ER Stress (UPR Activation) Edelfosine_ER->ER_Stress Causes CHOP CHOP/GADD153 Upregulation ER_Stress->CHOP Leads to Mitochondria Mitochondrial Pathway CHOP->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: Edelfosine triggers apoptosis in solid tumors via accumulation and stress in the ER.

Antitumor Activity Spectrum

Edelfosine has demonstrated a broad spectrum of activity against both hematological malignancies and solid tumors. Its efficacy is notable for its selectivity towards malignant cells.[2][5]

In Vitro Efficacy

While a comprehensive cross-study table of IC50 values is challenging to compile due to varied experimental conditions, the literature consistently reports potent cytotoxic effects in the low micromolar range. The pharmacologically relevant concentration is generally considered to be around 10 µM.[11]

Cancer TypeCell Line(s)Reported Effective Concentration / EffectCitation(s)
Hematological Malignancies
Mantle Cell Lymphoma (MCL)JVM-2, Z-138Potent apoptosis induction at 10 µM. Edelfosine was the most potent ALP tested.[7]
Chronic Lymphocytic Leukemia (CLL)EHEB, Patient-derived cellsStrong apoptotic response at 10 µM, while sparing normal lymphocytes.[7][8]
T-cell Lymphoma / LeukemiaJurkatSynergistic cytotoxicity observed at concentrations near IC10-IC20 values.[4]
Myeloid LeukemiaK562Overcame drug resistance in the K562 cell line.[12]
Solid Tumors
Pancreatic CancerPANC-1, MIA PaCa-2, BxPC-3, Patient-derived cellsEffectively inhibited spheroid formation and induced apoptosis at 10-20 µM.[5][10]
Prostate CancerPC3, LNCaP, VCaPInhibited cell proliferation in a dose-dependent manner (1-20 µM). ~70% growth inhibition in PC3 cells at 10 µM.[6][13]
Breast CancerMCF7, MDAMB231, BT549Showed low to moderate activity in some breast cancer cell lines at 10 µM.[13]
Colon CancerHCT116, HCT15, H29, KM12, SW620Showed potential growth inhibition against two of five tested cell lines at 10 µM.[13]

Note: The table reflects effective concentrations reported to induce a significant biological effect (e.g., apoptosis, growth inhibition) and may not represent formal IC50 values.

In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings. Oral administration of Edelfosine has led to significant tumor regression in xenograft models of:

  • Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia: Daily oral administration resulted in potent anticancer activity and preferential accumulation of the drug in the tumor.[7][8]

  • Pancreatic Cancer: Oral treatment in xenograft models caused a significant regression in tumor growth, associated with increased apoptosis and ER stress markers within the tumor.[5][10]

  • Prostate Cancer: The combination of Edelfosine and androgen deprivation led to a significant decrease in tumor volume and PSA levels in an orthotopic LNCaP model.[6]

Clinical Trials

Edelfosine has been evaluated in several clinical trials. A Phase I trial included patients with solid tumors and leukemias.[3] Phase II trials have been conducted for non-small-cell lung carcinoma (NSCLC), leukemia (in the context of bone marrow transplants), and brain cancers.[3] These trials have generally shown the drug to be safe and well-tolerated, with encouraging results in stabilizing tumor growth and improving quality of life for some patients.[3]

Key Experimental Methodologies

The evaluation of Edelfosine's antitumor activity relies on a set of standard and specialized protocols.

In Vitro Cytotoxicity and Apoptosis Assays

A common workflow is used to determine the effect of Edelfosine on cancer cell lines.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., Jurkat, PANC-1) Seeding 3. Cell Seeding (96-well or T25 flasks) Cell_Culture->Seeding Drug_Prep 2. Edelfosine Preparation (Serial Dilutions) Treatment 4. Drug Treatment (24-72h incubation) Drug_Prep->Treatment Seeding->Treatment Viability 5a. Viability Assay (MTT / RT-CES) Treatment->Viability Apoptosis 5b. Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Data_Analysis 6. Data Acquisition & Analysis (Flow Cytometry / Plate Reader) Viability->Data_Analysis Apoptosis->Data_Analysis

Caption: A generalized workflow for assessing the in vitro antitumor effects of Edelfosine.

Protocol 1: MTT Cytotoxicity Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Add various concentrations of Edelfosine to the wells and incubate for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add MTT reagent (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., 0.1 N HCl in isopropanol with 10% Triton X-100) to dissolve the crystals.[4]

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Grow cells in flasks and treat with Edelfosine for the desired time.

  • Cell Collection: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

In Vivo Xenograft Models

Patient-derived or cell line-based xenograft models in immunocompromised mice are crucial for evaluating in vivo efficacy.

  • Host Animal: Severe combined immunodeficient (SCID) mice are commonly used as they readily accept human tumor grafts.[7]

  • Tumor Implantation: Inoculate mice subcutaneously with a suspension of human cancer cells (e.g., 10⁷ Z-138 MCL cells).[7]

  • Tumor Growth: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment: Administer Edelfosine to the treatment group, typically via daily oral gavage (e.g., 30 mg/kg).[7] The control group receives a vehicle.

  • Monitoring: Monitor tumor size, animal body weight, and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. The tumor weight and volume are measured. Tissues can be collected for further analysis, such as immunohistochemistry for apoptosis (TUNEL, cleaved caspase-3) or ER stress markers (CHOP).[10]

Conclusion and Future Directions

This compound is a promising antineoplastic agent with a unique, membrane-directed mechanism of action that confers selectivity for tumor cells. Its broad activity spectrum in preclinical models, including therapy-resistant cancers, highlights its therapeutic potential. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Edelfosine. Furthermore, combination therapies that pair Edelfosine with other agents, such as nucleoside analogs or inhibitors of autophagy, may offer synergistic cytotoxicity and provide new avenues for treating refractory malignancies.[4][5] The development of novel delivery systems, such as lipid nanoparticles, could further enhance its oral bioavailability and therapeutic index.[12]

References

(R)-Edelfosine: A Comprehensive Technical Guide to its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analogue that has garnered significant interest as a promising anticancer agent. Unlike conventional chemotherapeutics that primarily target DNA synthesis, edelfosine exerts its cytotoxic effects through a distinct mechanism of action, primarily by targeting cellular membranes.[1][2] This selective accumulation in tumor cells, while sparing normal cells, makes it an attractive candidate for cancer therapy.[3] This technical guide provides an in-depth overview of this compound's anticancer properties, including its multifaceted mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

This compound's anticancer activity is not attributed to a single pathway but rather to a cascade of events initiated by its integration into the cell membrane, particularly within lipid rafts.[4] This accumulation triggers apoptosis through several interconnected signaling pathways.

Lipid Raft-Mediated Fas/CD95 Activation

A primary mechanism of edelfosine-induced apoptosis involves the reorganization of lipid rafts, specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids.[4][5] Edelfosine's incorporation into these rafts leads to the clustering and activation of the Fas/CD95 death receptor, independent of its natural ligand, FasL.[6][7][8] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), which comprises the Fas receptor, the Fas-associated death domain (FADD), and procaspase-8.[6][9] The recruitment and subsequent auto-activation of procaspase-8 within the DISC initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis.[6][9]

Edelfosine_Fas_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Edelfosine This compound LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulation Fas Fas/CD95 LipidRaft->Fas Clustering & Activation FADD FADD Fas->FADD Recruitment DISC DISC Formation Fas->DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase_Cascade Caspase Cascade (Caspase-3, -7) Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Edelfosine-induced Fas/CD95 signaling pathway.
Inhibition of the PI3K/Akt Survival Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[10][11] By downregulating the phosphorylation and subsequent activation of Akt, edelfosine disrupts pro-survival signals, thereby sensitizing cancer cells to apoptosis.[10] This inhibition of the PI3K/Akt pathway can also contribute to the anticancer effects observed in various tumor models.[11]

Edelfosine_PI3K_Akt_Pathway Edelfosine This compound PI3K PI3K Edelfosine->PI3K Inhibition Akt Akt PI3K->Akt Activation Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition

Figure 2: Inhibition of the PI3K/Akt pathway by Edelfosine.
Induction of Endoplasmic Reticulum (ER) Stress

In some solid tumors, this compound has been observed to accumulate in the endoplasmic reticulum (ER).[12][13] This accumulation disrupts ER homeostasis, leading to ER stress.[12] Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, can trigger apoptosis through the activation of specific caspases, such as caspase-4, and the modulation of Bcl-2 family proteins.[12][14]

Edelfosine_ER_Stress_Pathway Edelfosine This compound ER Endoplasmic Reticulum Edelfosine->ER Accumulation ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase4 Caspase-4 Activation UPR->Caspase4 Apoptosis Apoptosis Caspase4->Apoptosis

Figure 3: Edelfosine-induced ER stress-mediated apoptosis.

Quantitative Data on Anticancer Efficacy

The anticancer activity of this compound has been evaluated in a variety of preclinical models, demonstrating its potential across different cancer types.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of edelfosine has been determined in numerous cancer cell lines. While a comprehensive table of all tested cell lines is extensive, a summary of representative IC50 values is presented below.

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell Leukemia~10[8]
HL-60Promyelocytic Leukemia~5[3]
PANC-1Pancreatic Cancer~20[15]
LNCaPProstate CancerNot specified, but effective[10]
VCaPProstate CancerNot specified, but effective[10]
Mantle Cell Lymphoma (MCL) cellsMantle Cell Lymphoma~10[7]
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic Leukemia~10[7]
C6GliomaNot specified, but effective[16]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

In Vivo Preclinical Efficacy

This compound has demonstrated significant antitumor activity in various xenograft models. Oral administration of edelfosine has been shown to inhibit tumor growth and induce apoptosis in vivo.[12][17]

Xenograft ModelCancer TypeTreatmentOutcomeReference
Mantle Cell Lymphoma (MCL)Mantle Cell LymphomaOral EdelfosineSignificant tumor regression[7]
Chronic Lymphocytic Leukemia (CLL)Chronic Lymphocytic LeukemiaOral EdelfosineSignificant tumor regression[7]
Pancreatic CancerPancreatic CancerOral EdelfosineSignificant regression in tumor growth[12]
LNCaP OrthotopicProstate CancerEdelfosine + Androgen DeprivationSignificant decrease in tumor volume and PSA levels[10]
C6 GliomaGliomaOral Edelfosine-loaded lipid nanoparticlesHighly significant reduction in tumor growth (p<0.01)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer effects of this compound.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells following edelfosine treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[9][10][17][18][19][20][21][22]

Apoptosis_Assay_Workflow Start Start: Cells in Culture Treatment Treat with This compound Start->Treatment Harvest Harvest Cells (Floating & Adherent) Treatment->Harvest Wash Wash with ice-cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End: Quantify Apoptosis Analyze->End

Figure 4: Workflow for apoptosis assay using Annexin V staining.
Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathways.

Materials:

  • This compound treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels.[1][3][23][24][25]

Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This protocol is used to isolate lipid rafts to study the localization of proteins and edelfosine.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer containing 1% Triton X-100

  • Sucrose solutions (e.g., 80%, 30%, and 5% in TNE buffer)

  • Ultracentrifuge and tubes

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer containing Triton X-100 on ice. Triton X-100 at low temperatures solubilizes non-raft membranes while leaving lipid rafts intact.

  • Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the sucrose solutions, starting with the highest concentration at the bottom.

  • Sample Loading: Mix the cell lysate with a high concentration of sucrose and place it at the bottom of the gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for a prolonged period (e.g., 18-20 hours) at 4°C.

  • Fraction Collection: After centrifugation, lipid rafts will float to the interface between the lower sucrose concentrations due to their low density. Carefully collect fractions from the top of the gradient.

  • Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest (e.g., Fas/CD95) by Western blotting.[8]

Conclusion

This compound represents a novel class of anticancer agents with a unique mechanism of action that circumvents the limitations of traditional DNA-damaging drugs. Its ability to selectively induce apoptosis in cancer cells through the modulation of lipid rafts, inhibition of survival pathways, and induction of ER stress highlights its therapeutic potential. The quantitative data from preclinical studies are promising, and ongoing research continues to elucidate its full clinical utility. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted anticancer properties of this compound and to explore its application in the development of new cancer therapies.

References

Methodological & Application

Application Notes: (R)-Edelfosine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic analogue of lysophosphatidylcholine and the prototype of the alkyl-lysophospholipid (ALP) class of antineoplastic agents.[1][2] Unlike conventional chemotherapeutic drugs that target DNA, Edelfosine integrates into the cell membrane, where it modulates cellular signaling pathways.[1][2] Its mechanism of action is multifaceted, inducing selective apoptosis in a wide range of tumor cells while largely sparing normal, healthy cells.[1][3] This selectivity makes it a compound of significant interest in cancer research and drug development.

The primary mechanisms of Edelfosine-induced apoptosis involve its interaction with lipid rafts, the endoplasmic reticulum (ER), and mitochondria.[4][5] In hematological cancer cells, Edelfosine promotes the clustering of Fas/CD95 death receptors within lipid rafts, triggering apoptosis independently of the natural Fas ligand.[4] In solid tumors, it can induce apoptosis through an ER stress-mediated pathway.[4][5] Furthermore, Edelfosine is known to inhibit the pro-survival PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects.[2][6][7]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including methods for assessing cytotoxicity and apoptosis.

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8] The IC50 values for Edelfosine vary across different cancer cell lines, typically falling within the 10-50 µM range after 24-72 hours of treatment.[9][10]

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
LNCaPProstate Cancer~5-1072[11]
VCaPProstate Cancer>1072[7]
JurkatT-cell LeukemiaNot Specified24-48[12][13]
Multiple MyelomaMultiple MyelomaNot SpecifiedNot Specified[2]
HCT116Colorectal Cancer22.4Not Specified[9]
PC-3Pancreatic Cancer10-50Not Specified[9]
HepG2Hepatocellular Carcinoma10-50Not Specified[9]
MCL Cell Lines (JVM-2, Z-138)Mantle Cell Lymphoma~1048[14]
CLL Cell Lines (EHEB)Chronic Lymphocytic Leukemia~1048[14]

Note: IC50 values are highly dependent on experimental conditions, including cell density, serum concentration, and the specific assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 2 mM stock solution of this compound, adapted from established methods.[15]

Materials:

  • This compound powder

  • RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Water bath or incubator at 50°C

  • Sterile 0.22 µm pore size filter

  • Sterile storage tubes

Procedure:

  • Prepare RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated FBS.

  • Weigh the appropriate amount of this compound powder to achieve a final concentration of 2 mM in the desired volume of medium.

  • Add the Edelfosine powder to the prepared medium.

  • Incubate the solution at 50°C for 45 minutes, vortexing occasionally, until the powder is completely dissolved and the solution is clear.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into appropriate volumes and store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol outlines a general method for determining the IC50 value of Edelfosine using a standard cell viability assay, such as one based on crystal violet or MTS.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, LNCaP)

  • Complete culture medium appropriate for the cell line

  • 96-well cell culture plates

  • This compound stock solution (2 mM)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., Crystal Violet solution, MTS reagent)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁵ cells/well for suspension cells like Jurkat, or 5 x 10³ cells/well for adherent cells).[16][17]

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere (for adherent lines) or recover.

  • Drug Treatment:

    • Prepare a serial dilution of the Edelfosine stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM).[11]

    • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different Edelfosine concentrations. For suspension cells, add the concentrated drug solution directly to the wells.

    • Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11][15]

  • Viability Assessment:

    • Following incubation, perform the cell viability assay according to the manufacturer's instructions.

    • For a crystal violet assay, this typically involves washing the cells, staining with crystal violet, washing again, solubilizing the dye, and reading the absorbance.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set to 100% viability).

    • Plot the percentage of viability against the logarithm of the Edelfosine concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[18]

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry, based on the externalization of phosphatidylserine (PS) on the cell surface.[19][20]

Materials:

  • Cells treated with Edelfosine as described in Protocol 2.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting:

    • Induce apoptosis by treating cells with the desired concentration of Edelfosine (e.g., at the IC50 concentration) for a specific time (e.g., 24 hours).[11]

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine both fractions.[19]

    • For suspension cells, collect the entire cell suspension.

    • Centrifuge the cells at approximately 300-600 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer.[19][21]

  • Staining:

    • Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[21]

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[19][22]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in cell culture.

Edelfosine_Death_Receptor_Pathway cluster_membrane Edelfosine This compound Membrane Plasma Membrane (Lipid Raft) Edelfosine->Membrane Accumulates in Lipid Rafts Fas_Cluster Fas/CD95 Clustering Membrane->Fas_Cluster Promotes Fas Fas/CD95 FADD FADD Fas_Cluster->FADD Recruits Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage & Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Edelfosine-induced death receptor signaling pathway.

Edelfosine_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes Edelfosine This compound Edelfosine->PI3K Inhibits Edelfosine->Akt Inhibits Activity Edelfosine_Workflow start Start: Cancer Cell Line culture Cell Culture Maintenance (Logarithmic Growth Phase) start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat incubate Incubate (e.g., 24-72 hours) treat->incubate assay_choice Select Assay incubate->assay_choice viability Cell Viability Assay (e.g., MTS, Crystal Violet) assay_choice->viability Cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) assay_choice->apoptosis Mechanism ic50 Determine IC50 Value viability->ic50 flow Analyze by Flow Cytometry apoptosis->flow end End: Data Interpretation ic50->end flow->end

References

Application Notes and Protocols for (R)-Edelfosine Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals working with the investigational anticancer agent (R)-Edelfosine in mouse models. The following sections provide a summary of dosages, administration routes, experimental protocols, and known signaling pathways based on preclinical studies.

Data Presentation: Dosage and Administration

The administration of this compound in mice has been explored through various routes, with oral and intravenous delivery being the most common. The dosage and resulting pharmacokinetic parameters are summarized below.

Intravenous (IV) Administration

Intravenous administration of this compound results in rapid distribution and a biphasic decline in plasma concentrations.

Mouse StrainDosage (mg/kg)Dosing ScheduleKey Pharmacokinetic ParametersReference
BALB/c10Single doseCmax: 50.7 ± 28.1 µg/mL; Cmin (24h): 2.5 ± 1.3 µg/mL; Initial half-life: ~0.3 hours.[1][2][1]
BALB/c5 - 30Single doseLinear pharmacokinetics observed within this dose range.[1][1]
Oral Administration

Oral delivery of this compound is a feasible route, though bioavailability is significantly enhanced with multiple dosing schedules. A single oral dose has a bioavailability of less than 10%, which can increase to 64% with repeated administration.[1][3]

Mouse StrainDosage (mg/kg)Dosing ScheduleKey ObservationsReference
BALB/c30Single doseLow bioavailability (<10%).[1][3][1]
BALB/c30Multiple doses (daily for 6 days)Bioavailability increased to 64%. Mean plasma concentration 24h after last dose: 13.22 µg/mL.[1][3][1]
SCID (tumor-bearing)30Multiple doses (daily for 6 days)Mean plasma concentration 24h after last dose: 10.69 µg/mL.[1][2][1]
Nude (orthotopic LNCaP tumors)5, 10, or 203 days/week for 10 weeksDose-dependent tumor growth inhibition.[4][4]
Intraperitoneal (IP) Administration

Intraperitoneal injection has also been utilized, particularly in studies investigating the antiangiogenic properties of Edelfosine.

Animal ModelDosage (mg/kg)Dosing ScheduleKey FindingsReference
Rats20Twice dailyWell-tolerated and demonstrated antiangiogenic effects.[5][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in mice are outlined below.

Protocol 1: Evaluation of Pharmacokinetics and Biodistribution

This protocol is adapted from studies investigating the tissue distribution and pharmacokinetic profile of this compound.[1][3]

1. Animal Models:

  • Healthy BALB/c mice.
  • Severe Combined Immune Deficiency (SCID) mice.
  • Tumor-bearing SCID mice (e.g., xenografts of human mantle cell lymphoma Z-138 cells).[1]

2. Drug Preparation and Administration:

  • Intravenous (IV): Dissolve this compound in an appropriate vehicle (e.g., saline) for a final concentration suitable for injection. Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.[1]
  • Oral Gavage: Prepare a suspension of this compound in a suitable vehicle. Administer the desired dose (e.g., 30 mg/kg) using a gavage needle.[4] For multiple dosing regimens, repeat administration at specified intervals (e.g., daily for 6 days).[1]

3. Sample Collection:

  • Collect blood samples at various time points post-administration via retro-orbital bleeding or cardiac puncture into heparinized tubes.
  • Separate plasma by centrifugation.
  • At the end of the study, euthanize the animals and harvest organs of interest (e.g., tumor, liver, kidney, spleen, lung, heart, brain).[1]

4. Sample Analysis:

  • Extract this compound from plasma and homogenized tissues.
  • Quantify drug concentration using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1]

5. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, t1/2, AUC) from plasma concentration-time profiles.
  • Determine tissue distribution by calculating the tissue-to-plasma concentration ratio.[1]

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol describes a general workflow for assessing the antitumor effects of this compound in a xenograft mouse model.[6]

1. Cell Culture and Xenograft Implantation:

  • Culture the desired cancer cell line (e.g., human mantle cell lymphoma, prostate cancer).
  • Harvest and resuspend cells in a suitable medium, potentially mixed with Matrigel.[7]
  • Subcutaneously or orthotopically inject the cell suspension into immunocompromised mice (e.g., SCID or nude mice).[1][4]

2. Treatment Regimen:

  • Once tumors are established and reach a palpable size (e.g., ~300 mm³), randomize mice into treatment and control groups.[1]
  • Administer this compound or vehicle control according to the desired schedule and route (e.g., 30 mg/kg daily by oral gavage).[1][7]

3. Tumor Growth Monitoring:

  • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. For orthotopic models, tumor growth can be monitored by imaging techniques like MRI or by measuring serum markers (e.g., PSA).[4]

4. Endpoint Analysis:

  • At the conclusion of the study, euthanize the mice and excise the tumors.
  • Tumor tissue can be processed for:
  • Histological analysis (e.g., H&E staining).
  • Immunohistochemistry (IHC) to assess markers of apoptosis (e.g., cleaved caspase-3) or signaling pathway modulation (e.g., p-AKT, ATF3).[4]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through multiple signaling pathways, primarily by inducing apoptosis selectively in cancer cells while sparing normal cells.[1][8] Its mechanism involves interaction with the cell membrane, specifically lipid rafts, and induction of endoplasmic reticulum (ER) stress.[8][9][10]

Edelfosine-Induced Apoptosis Pathways

Edelfosine_Signaling Edelfosine this compound Membrane Cell Membrane (Lipid Rafts) Edelfosine->Membrane Accumulates in ER Endoplasmic Reticulum Edelfosine->ER Accumulates in Fas Fas/CD95 Clustering Membrane->Fas Induces ER_Stress ER Stress ER->ER_Stress Induces DISC DISC Formation Fas->DISC Casp8 Caspase-8 Activation DISC->Casp8 AKT_Inhibition AKT Pathway Inhibition DISC->AKT_Inhibition Antagonizes Mitochondria Mitochondria-Mediated Apoptosis Casp8->Mitochondria tBID Apoptosis Apoptosis Casp8->Apoptosis JNK JNK Activation ER_Stress->JNK ER_Stress->Mitochondria JNK->Apoptosis Mitochondria->Apoptosis Cytochrome c release AKT_Inhibition->Apoptosis Promotes

Caption: Edelfosine-induced apoptotic signaling pathways.

Experimental Workflow for Efficacy Studies

Experimental_Workflow start Start: Cancer Cell Culture implantation Xenograft Implantation (SCID/Nude Mice) start->implantation tumor_growth Tumor Establishment implantation->tumor_growth randomization Randomization into Groups (Treatment vs. Control) tumor_growth->randomization treatment Edelfosine Administration (Oral/IV) randomization->treatment monitoring Tumor Growth Monitoring (Calipers/Imaging) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Analysis (Histology, IHC, etc.) endpoint->analysis

References

Dissolving (R)-Edelfosine for In Vitro Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (ET-18-OCH3) is a synthetic alkyl-lysophospholipid with demonstrated anti-neoplastic properties.[1] Unlike conventional chemotherapeutic agents that target DNA, this compound integrates into the cell membrane, inducing apoptosis in a variety of tumor cells while largely sparing healthy cells.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the activation of the Fas/CD95 death receptor and the inhibition of pro-survival pathways like MAPK/ERK and Akt/PKB.[1] This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays.

Data Presentation: Solubility and Working Concentrations

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro studies. The following tables summarize the solubility of this compound in various solvents and provide typical working concentrations for different assays.

Table 1: Solubility of this compound

SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO)25 mg/mL (47.73 mM)Requires sonication for complete dissolution.[3]
Phosphate-Buffered Saline (PBS)25 mg/mL (47.73 mM)Requires sonication for complete dissolution.[3]
Cell Culture Medium with 10% Fetal Bovine Serum (FBS)2 mMRequires heating at 50°C for 45 minutes.[4]

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeCell TypeConcentration RangeIncubation Time
Cell Proliferation/ViabilityLNCaP Prostate Cancer Cells1 - 20 µM72 hours[5]
Apoptosis InductionMantle Cell Lymphoma & Chronic Lymphocytic Leukemia Cells> 10 µM24 - 48 hours[6]
Apoptosis InductionHuman Pancreatic Cancer Stem Cells20 µM5 days[7]
Cell Cycle AnalysisLNCaP Prostate Cancer Cells5 and 20 µM24 and 48 hours[4]
T Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)1 - 33.3 µg/mL24 hours - 7 days[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Method A: High-Concentration Stock in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL (47.73 mM).

    • Vortex the tube briefly to initially mix the powder and solvent.

    • Place the tube in a sonicator water bath and sonicate until the solution is clear and all particulate matter is dissolved.[3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

Method B: Direct Dissolution in Serum-Containing Medium

  • Materials:

    • This compound powder

    • Complete cell culture medium (e.g., RPMI-1640) containing 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS)

    • Sterile conical tube

    • Water bath at 50°C

    • 0.22 µm sterile filter

  • Procedure:

    • Aseptically add the desired amount of this compound powder to a sterile conical tube.

    • Add the appropriate volume of pre-warmed (37°C) complete cell culture medium containing 10% FBS to achieve a 2 mM stock solution.[4]

    • Incubate the tube in a 50°C water bath for 45 minutes, vortexing occasionally, until the solution is clear.[4]

    • Sterilize the solution by passing it through a 0.22 µm sterile filter.

    • Store the stock solution at 4°C for immediate use or for a short period as determined by stability studies.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear-bottom cell culture plates

    • This compound stock solution

    • MTS or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Materials:

    • Cells treated with this compound

    • Phosphate-Buffered Saline (PBS)

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubate the cells at room temperature for 15 minutes in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.

Edelfosine_Signaling_Pathway Edelfosine This compound Cell_Membrane Cell Membrane (Lipid Rafts) Edelfosine->Cell_Membrane Incorporates into MAPK_ERK MAPK/ERK Pathway Edelfosine->MAPK_ERK Inhibits Akt_PKB Akt/PKB Pathway Edelfosine->Akt_PKB Inhibits ER Endoplasmic Reticulum (ER) Edelfosine->ER Accumulates in Fas_CD95 Fas/CD95 Death Receptor Cell_Membrane->Fas_CD95 Promotes clustering of DISC DISC Formation Fas_CD95->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Proliferation_Survival Cell Proliferation & Survival MAPK_ERK->Proliferation_Survival Akt_PKB->Proliferation_Survival ER_Stress ER Stress ER->ER_Stress ER_Stress->Apoptosis

Caption: Signaling pathways modulated by this compound leading to apoptosis.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform In Vitro Assay incubate->assay viability Cell Viability (MTS/MTT) assay->viability apoptosis Apoptosis (Annexin V/PI) assay->apoptosis cell_cycle Cell Cycle (Propidium Iodide) assay->cell_cycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

References

(R)-Edelfosine in Pancreatic Cancer: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive Guide for the Application of (R)-Edelfosine in Preclinical Pancreatic Cancer Research

Researchers, scientists, and drug development professionals now have access to a detailed resource on the application of the synthetic alkylphospholipid analog, this compound, for the treatment of pancreatic cancer cells. This document provides a thorough overview of its mechanism of action, experimental protocols, and quantitative data to support further investigation into its therapeutic potential.

This compound has emerged as a promising agent against pancreatic cancer, a malignancy known for its dismal prognosis and resistance to conventional therapies[1][2][3]. This compound selectively induces apoptosis in cancer cells while largely sparing non-malignant cells[4][5]. Its unique mechanism of action, targeting cellular membranes and organelles rather than DNA, offers a novel therapeutic strategy[6].

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach. In pancreatic cancer cells, it primarily accumulates in the endoplasmic reticulum (ER), inducing a potent and sustained ER stress response[1][2][4]. This leads to the activation of pro-apoptotic pathways, including the upregulation of CHOP/GADD153 and the activation of caspase-4 and the c-Jun NH(2)-terminal kinase (JNK) pathway[1][2].

Furthermore, this compound has been shown to interact with lipid rafts, specialized membrane microdomains, leading to the clustering of the Fas/CD95 death receptor and the formation of a death-inducing signaling complex (DISC) independent of its natural ligand[3][7][8][9][10]. This initiates a caspase-mediated apoptotic cascade. The apoptotic signals generated by both ER stress and lipid raft modulation converge at the mitochondria, leading to mitochondrial-mediated apoptosis[1][2][11][12].

Interestingly, this compound treatment also induces autophagy in pancreatic cancer cells. While autophagy can sometimes act as a survival mechanism for cancer cells, in this context, its inhibition has been shown to potentiate the pro-apoptotic effects of Edelfosine, suggesting a combination therapy approach could be beneficial[4][5][7].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on pancreatic cancer cells, providing a baseline for experimental design.

Table 1: Inhibition of Pancreatic Cancer Spheroid Formation by this compound

This compound Concentration (µM)Inhibition of Spheroid Formation
5Significant Inhibition
10Potent Inhibition
20Very Potent Inhibition

Data derived from studies on PANC-1 cancer stem cells grown in soft agar for 21-28 days[7].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in pancreatic cancer cells.

edelfosine_er_stress_pathway cluster_cell Pancreatic Cancer Cell Edelfosine This compound ER Endoplasmic Reticulum Edelfosine->ER Accumulation CHOP_upregulation CHOP/GADD153 Upregulation ER->CHOP_upregulation ER Stress Caspase4_activation Caspase-4 Activation ER->Caspase4_activation ER Stress JNK_activation JNK Activation ER->JNK_activation ER Stress Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial-mediated CHOP_upregulation->Mitochondria Caspase4_activation->Mitochondria JNK_activation->Mitochondria

Caption: this compound induced ER stress pathway in pancreatic cancer cells.

edelfosine_lipid_raft_pathway cluster_membrane Plasma Membrane Edelfosine This compound LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulation FasReceptor Fas/CD95 Receptor LipidRaft->FasReceptor Clustering DISC FADD Pro-caspase-8 FasReceptor->DISC Apoptosis Apoptosis DISC->Apoptosis Caspase Cascade

Caption: this compound induced apoptosis via lipid raft modulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and this compound Treatment
  • Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, HuP-T4, Capan-2) and a non-tumorigenic human pancreatic ductal epithelial cell line (e.g., HPNE) can be used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO). Further dilutions should be made in the culture medium to the desired final concentrations.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. The incubation time will vary depending on the specific assay (typically 24-72 hours).

Cell Viability Assay (XTT Assay)
  • Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

  • XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry (Sub-G0/G1 Analysis)
  • Cell Collection: Following treatment with this compound, collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution by flow cytometry. Apoptotic cells will appear in the sub-G0/G1 peak due to DNA fragmentation.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., CHOP, cleaved caspase-3, PARP, p-JNK, total JNK, p-Akt, total Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

experimental_workflow cluster_assays Downstream Assays start Start: Pancreatic Cancer Cell Culture treatment Treatment with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (XTT) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis conclusion Conclusion on Therapeutic Efficacy data_analysis->conclusion

Caption: General experimental workflow for studying this compound's effects.

This comprehensive guide provides a solid foundation for researchers to explore the therapeutic potential of this compound in pancreatic cancer. The detailed protocols and summarized data are intended to streamline experimental design and contribute to the development of novel treatment strategies for this challenging disease.

References

Application Notes and Protocols: Utilizing (R)-Edelfosine in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) is a synthetic alkyl-lysophospholipid analog that exhibits selective antitumor activity. Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this compound's mechanism of action involves interaction with cell membranes, specifically lipid rafts, leading to the induction of apoptosis and inhibition of pro-survival signaling pathways.[1][2] Its unique mode of action makes it a promising candidate for combination therapies, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity.

These application notes provide a comprehensive overview of the use of this compound in combination with other therapeutic agents, supported by experimental data and detailed protocols for key assays.

I. Synergistic Combinations of this compound

This compound has demonstrated synergistic or additive effects when combined with various anticancer agents across different cancer types. This section summarizes the quantitative data from preclinical studies.

Table 1: Combination of this compound with Androgen Deprivation in Prostate Cancer
Cell LineTreatmentEndpointResult
LNCaPEdelfosine (1-20 µM) + Androgen DeprivationCell ProliferationDose-dependent decrease in cell number, with even the lowest dose of Edelfosine significantly reducing cell numbers under androgen deprivation.[3]
LNCaPEdelfosine (10 µM) + Androgen DeprivationApoptosis (Annexin V+)Significant increase in apoptotic cells compared to single-agent treatment.[3][4]
VCaPEdelfosine + Androgen DeprivationApoptosis (Caspase-3/7)Increased caspase-3/7 activity, indicating enhanced apoptosis.[3]
LNCaPEdelfosine + Androgen DeprivationIn vivo Tumor Volume (Orthotopic Model)More than a 7-fold synergistic decrease in tumor volume and PSA levels compared to either treatment alone.[3]
Table 2: Combination of this compound with Doxorubicin in Osteosarcoma
Cell LineTreatmentEndpointResult
MG63Doxorubicin (DOX) + Edelfosine (EDL) (1:1 ratio)IC50- DOX alone: 4.5 µg/mL- EDL alone: 6.4 µg/mL- DOX:EDL combination: 2.3 µg/mL- DOX:EDL loaded in non-targeted nanoparticles: 1.08 µg/mL- DOX:EDL loaded in folate-targeted nanoparticles: 0.26 µg/mL[5][6]
MG63Doxorubicin + EdelfosineApoptosis (Caspase-3/7)The combination of Doxorubicin and Edelfosine in targeted nanoparticles showed superior induction of cancer cell death as measured by caspase-3/7 activity.[5][6]
U2OS, 595MDoxorubicin + EdelfosineCytotoxicityA synergistic effect in cytotoxic activity was observed when Doxorubicin was co-administered with either free or encapsulated Edelfosine.[7][8]
Table 3: Combination of this compound with TRAIL in Gastric Cancer
Cell LineTreatmentEndpointResult
AGSEdelfosine (5-10 µM) + rhTRAILApoptosis & ClonogenicityLow concentrations of Edelfosine effectively enhanced TRAIL-induced apoptosis and reduced clonogenicity in TRAIL-resistant AGS cells.[9][10]
AGSEdelfosine + rhTRAILDeath Receptor 5 (DR5) ExpressionEdelfosine upregulated the protein level of DR5 and/or increased its localization in lipid rafts, sensitizing cells to TRAIL.[9][10]

II. Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound in combination therapies.

A. Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound in combination with another drug.[11][12][13][14]

Materials:

  • Target cancer cell lines (e.g., LNCaP, MG63, AGS)

  • Complete culture medium

  • This compound

  • Combination drug (e.g., Doxorubicin, TRAIL)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and a combination of both in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.

B. Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells following combination treatment.[2][3][15][16]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing changes in protein expression levels, such as p-AKT and ATF3, following combination treatment.[4][17][18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-ATF3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in lysis buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

D. Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after combination treatment.[20][21][22][23]

Materials:

  • Target cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound and combination drug

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Treatment: Treat cells with this compound, the combination drug, or the combination for a specified period (e.g., 24 hours).

  • Cell Seeding: After treatment, harvest the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with 10% formalin or ice-cold methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

III. Signaling Pathways and Visualizations

This compound in combination with other drugs impacts several key signaling pathways involved in cell survival and apoptosis.

A. This compound and Androgen Deprivation in Prostate Cancer

The combination of this compound and androgen deprivation (AD) in prostate cancer cells leads to a synergistic induction of apoptosis. This is mediated, in part, through the inhibition of the PI3K/AKT survival pathway and the upregulation of the stress response gene ATF3. ATF3, in turn, can repress the transcriptional activity of the androgen receptor (AR), further contributing to the anti-tumor effect.[3]

edelfosine_ad_pathway Edelfosine Edelfosine LipidRafts Lipid Raft Disruption Edelfosine->LipidRafts ATF3 ATF3 Upregulation Edelfosine->ATF3 AD Androgen Deprivation AR Androgen Receptor (AR) AD->AR PI3K PI3K LipidRafts->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis ATF3->AR ART AR Transcriptional Activity AR->ART ART->Survival edelfosine_trail_pathway Edelfosine Edelfosine DR5_exp DR5 Expression Upregulation Edelfosine->DR5_exp LipidRafts DR5 Localization to Lipid Rafts Edelfosine->LipidRafts TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 DR5_exp->DR5 LipidRafts->DR5 DISC DISC Formation DR5->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow start Start: Cancer Cell Culture treatment Treatment: - Control - Edelfosine alone - Drug X alone - Edelfosine + Drug X start->treatment incubation Incubation (24-72 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis protein Protein Expression (Western Blot) assays->protein analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells - Protein Level Changes viability->analysis apoptosis->analysis protein->analysis conclusion Conclusion: Assess Synergy analysis->conclusion

References

Application Notes and Protocols for (R)-Edelfosine-Induced Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Edelfosine , a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in various cancer cells, including leukemia, while largely sparing healthy cells.[1][2][3] This document provides detailed application notes on its mechanism of action and protocols for key experiments to study its effects on leukemia cells.

Mechanism of Action

This compound's primary mechanism of action in leukemia cells involves its accumulation in cholesterol-rich microdomains of the plasma membrane known as lipid rafts .[4][5] This accumulation triggers a cascade of events leading to apoptosis, primarily through the Fas/CD95 death receptor pathway, independent of its natural ligand (FasL).[4][5][6]

The key steps in this compound-induced apoptosis are:

  • Accumulation in Lipid Rafts: Edelfosine selectively incorporates into the lipid rafts of cancer cells.[5]

  • Fas/CD95 Receptor Clustering: This leads to the clustering and aggregation of Fas/CD95 death receptors within these lipid rafts.[4][5][6][7]

  • DISC Formation: The clustering of Fas/CD95 facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[6][8]

  • Caspase Activation: Within the DISC, procaspase-8 is cleaved and activated, initiating a caspase cascade, including the activation of effector caspases like caspase-3, which execute the apoptotic program.[8][9]

  • Inhibition of Survival Pathways: Edelfosine has also been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, further promoting apoptosis.[1][2]

  • Involvement of JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in Edelfosine-induced apoptosis.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound in inducing apoptosis in various leukemia cell lines.

Cell LineDrugConcentration (µM)Time (h)Apoptosis (%)Reference
JurkatEdelfosine1016Not specified, but significant[10]
JVM-2 (MCL)Edelfosine1024~60% (Sub-G1)[3]
Z-138 (MCL)Edelfosine1024~50% (Sub-G1)[3]
EHEB (CLL)Edelfosine1024~45% (Sub-G1)[3]
HL-60Edelfosine10Not specifiedInduces caspase-mediated apoptosis[9]
K-562EdelfosineNot specifiedNot specifiedResistant to Edelfosine[9][12]
K-562Edelfosine NanoparticlesNot specifiedNot specifiedOvercomes resistance[9][12]

Signaling Pathway Diagrams

edelfosine_apoptosis_pathway cluster_membrane Plasma Membrane cluster_disc DISC Formation cluster_downstream Apoptotic Cascade Lipid Raft Lipid Raft Fas/CD95 Fas/CD95 Lipid Raft->Fas/CD95 Clustering FADD FADD Fas/CD95->FADD Recruits Edelfosine Edelfosine Edelfosine->Lipid Raft Accumulates Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Activation Caspase-3 Caspase-3 Active Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: this compound induced apoptosis via Fas/CD95 clustering in lipid rafts.

edelfosine_survival_pathway_inhibition Edelfosine Edelfosine PI3K PI3K Edelfosine->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Jurkat (acute T-cell leukemia), HL-60 (promyelocytic leukemia), K-562 (chronic myelogenous leukemia), JVM-2 (mantle cell lymphoma), Z-138 (mantle cell lymphoma), EHEB (chronic lymphocytic leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Edelfosine Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment: Seed cells at a density of 2-5 x 10⁵ cells/mL. After 24 hours, treat with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24, 48 hours).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol is for the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

  • Materials:

    • Treated and untreated leukemia cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Collect both adherent and suspension cells from each treatment group (approximately 5 x 10⁵ to 1 x 10⁶ cells).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

apoptosis_assay_workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Collection Cell Collection Treatment->Cell Collection Washing Washing Cell Collection->Washing Staining Annexin V-FITC/PI Staining Washing->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Western Blot Analysis for Protein Expression and Activation

This protocol is to assess the levels of key proteins involved in the apoptotic and survival pathways.

  • Materials:

    • Treated and untreated leukemia cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Fas, anti-FADD, anti-caspase-8, anti-caspase-3, anti-Akt, anti-phospho-Akt, anti-JNK, anti-phospho-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescence detection system.

Co-immunoprecipitation for DISC Formation

This protocol is to confirm the interaction between Fas/CD95, FADD, and procaspase-8.

  • Materials:

    • Treated and untreated leukemia cells

    • Non-denaturing lysis buffer

    • Anti-Fas/CD95 antibody

    • Protein A/G magnetic beads

    • Western blot reagents

  • Procedure:

    • Lyse cells in a non-denaturing lysis buffer.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an anti-Fas/CD95 antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against FADD and procaspase-8.

Troubleshooting and Considerations

  • Drug Insolubility: this compound can be difficult to dissolve. Ensure the stock solution in DMSO is fully dissolved before further dilution in culture medium.

  • Cell Line Variability: The sensitivity to this compound can vary significantly between different leukemia cell lines. It is crucial to perform dose-response and time-course experiments for each cell line.

  • Off-Target Effects: While relatively selective for cancer cells, high concentrations or prolonged exposure may affect normal cells. It is advisable to include a non-cancerous control cell line in experiments.

  • Lipid Raft Integrity: The mechanism of action is dependent on lipid raft integrity. As a control, experiments can be performed in the presence of lipid raft disrupting agents like methyl-β-cyclodextrin. Disruption of lipid rafts should abrogate Edelfosine-induced apoptosis.[7][8]

These application notes and protocols provide a comprehensive framework for investigating the pro-apoptotic effects of this compound on leukemia cells. Adherence to these methodologies will facilitate reproducible and reliable data generation for research and drug development purposes.

References

Application Notes and Protocols for Flow Cytometry Analysis of (R)-Edelfosine Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog with selective antineoplastic activity against a variety of cancer cells, while largely sparing normal cells.[1][2] Its mechanism of action is multifaceted, primarily targeting cell membranes and inducing apoptosis through the modulation of key signaling pathways.[1][3] Unlike conventional chemotherapeutic agents, Edelfosine does not directly target DNA.[1][4] Instead, it incorporates into the cell membrane, particularly within lipid rafts, leading to the clustering of death receptors like Fas/CD95 and the subsequent activation of the extrinsic apoptotic pathway.[2][4][5][6] Furthermore, Edelfosine can inhibit pro-survival pathways such as the PI3K/Akt pathway and induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, ultimately converging on the intrinsic apoptotic pathway.[1][3][5][6][7]

Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. It allows for the rapid, quantitative analysis of individual cells in a heterogeneous population, providing critical insights into the induction of apoptosis, effects on the cell cycle, and changes in mitochondrial membrane potential. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound.

Key Cellular Effects of this compound Amenable to Flow Cytometry Analysis:

  • Induction of Apoptosis: Edelfosine triggers programmed cell death, which can be quantified using Annexin V and Propidium Iodide (PI) staining.[3][8][9][10]

  • Cell Cycle Arrest: The compound can cause cells to accumulate in specific phases of the cell cycle, often observed as an increase in the sub-G1 peak, indicative of DNA fragmentation associated with apoptosis.[11][12]

  • Mitochondrial Dysfunction: Edelfosine can lead to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[5][7][13][14][15]

Data Presentation

The following tables summarize quantitative data that can be obtained from the flow cytometry experiments described in the protocols.

Table 1: Apoptosis Analysis of this compound Treated Cells

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound570.8 ± 3.515.3 ± 1.913.9 ± 2.4
This compound1045.1 ± 4.230.7 ± 3.124.2 ± 2.8
This compound2020.3 ± 2.945.9 ± 4.533.8 ± 3.7

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Cell Cycle Analysis of this compound Treated Cells

Treatment GroupConcentration (µM)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control01.8 ± 0.455.3 ± 2.825.1 ± 1.917.8 ± 1.5
This compound58.2 ± 1.158.1 ± 3.120.5 ± 2.013.2 ± 1.3
This compound1019.5 ± 2.360.2 ± 3.512.3 ± 1.88.0 ± 0.9
This compound2035.7 ± 3.845.6 ± 4.08.9 ± 1.29.8 ± 1.1

Data are representative and may vary depending on the cell line and experimental conditions.

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis of this compound Treated Cells

Treatment GroupConcentration (µM)% Cells with Depolarized Mitochondria
Vehicle Control04.1 ± 0.9
This compound518.7 ± 2.2
This compound1042.3 ± 3.9
This compound2075.6 ± 5.1
CCCP (Positive Control)5098.2 ± 0.5

Data are representative and may vary depending on the cell line and experimental conditions. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent mitochondrial uncoupler used as a positive control for depolarization.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1-2 x 10^6 cells in a T25 flask or 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (should be a minor population in apoptosis studies)

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle:

Propidium Iodide (PI) stoichiometrically binds to DNA.[16] By staining fixed and permeabilized cells with PI, the cellular DNA content can be measured by flow cytometry. This allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases). Apoptotic cells will have fragmented DNA, which leaks out of the cells upon permeabilization, resulting in a sub-G1 peak.[11][12][17]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation:

  • The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • A peak to the left of the G0/G1 peak (sub-G1) represents the population of apoptotic cells with fragmented DNA.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis

Principle:

The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health. In apoptotic cells, the ΔΨm collapses.[5][7] This can be measured using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization. Common dyes include JC-1, Rhodamine 123, and DiOC6(3).[14][18]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Mitochondrial membrane potential dye (e.g., JC-1, Rhodamine 123, or DiOC6(3))

  • CCCP (positive control for depolarization)

  • Flow cytometry tubes

  • Flow cytometer

Procedure (using Rhodamine 123 as an example):

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1. Include a positive control group treated with an uncoupling agent like CCCP (e.g., 50 µM for 30 minutes).

  • Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.

  • Staining: Resuspend the cells in pre-warmed cell culture medium containing Rhodamine 123 (e.g., at a final concentration of 1 µM). Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm PBS.

  • Resuspension: Resuspend the final cell pellet in PBS for analysis.

  • Analysis: Analyze the samples immediately by flow cytometry, measuring the fluorescence intensity of the dye.

Data Interpretation:

  • A decrease in the fluorescence intensity of the mitochondrial dye in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential and induction of apoptosis.

Visualizations

Edelfosine_Signaling_Pathway Edelfosine This compound LipidRaft Lipid Raft Edelfosine->LipidRaft PI3K PI3K Edelfosine->PI3K Inhibition FasR Fas/CD95 Receptor LipidRaft->FasR Clustering DISC DISC Formation FasR->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Akt Akt PI3K->Akt Activation Apoptosis_Intrinsic Apoptosis (Intrinsic Pathway) Akt->Apoptosis_Intrinsic Inhibition Bid Bid Caspase8->Bid Apoptosis_Extrinsic Apoptosis (Extrinsic Pathway) Caspase8->Apoptosis_Extrinsic tBid tBid Bid->tBid Bax Bax tBid->Bax Mito CytoC Cytochrome c Mito->CytoC Release MMP ΔΨm Collapse Mito->MMP Bax->Mito Insertion CytoC->Apoptosis_Intrinsic MMP->Apoptosis_Intrinsic

Caption: Signaling pathways affected by this compound treatment.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_mmp Mitochondrial Potential Assay start Cell Culture (Adherent or Suspension) treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest wash_pbs1 Wash with PBS harvest->wash_pbs1 wash_pbs2 Wash with PBS harvest->wash_pbs2 stain_dye Stain with ΔΨm Dye (e.g., Rhodamine 123) harvest->stain_dye resuspend_binding Resuspend in Binding Buffer wash_pbs1->resuspend_binding stain_annexin_pi Stain with Annexin V & PI resuspend_binding->stain_annexin_pi analyze_apoptosis Analyze by Flow Cytometry stain_annexin_pi->analyze_apoptosis fix_ethanol Fix in 70% Ethanol wash_pbs2->fix_ethanol stain_pi Stain with PI/RNase A fix_ethanol->stain_pi analyze_cellcycle Analyze by Flow Cytometry stain_pi->analyze_cellcycle wash_pbs3 Wash with PBS stain_dye->wash_pbs3 analyze_mmp Analyze by Flow Cytometry wash_pbs3->analyze_mmp

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for (R)-Edelfosine In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog that exhibits potent and selective antineoplastic activity against a variety of cancer types. Unlike conventional chemotherapeutic agents that target DNA, edelfosine's mechanism of action is primarily directed at the cell membrane, specifically lipid rafts, leading to the induction of apoptosis. This unique mechanism makes it a promising candidate for cancer therapy, particularly in tumors resistant to traditional treatments. This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound.

Data Presentation

The following tables summarize quantitative data from representative studies on the in vivo efficacy of this compound in different cancer xenograft models.

Table 1: Efficacy of this compound in Hematological Malignancy Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenTumor Growth InhibitionReference
Mantle Cell Lymphoma (MCL)Z-138CB17-SCID30 mg/kg, daily oral gavageSignificant (P < 0.01) from day 15 of treatment[1][2]
Chronic Lymphocytic Leukemia (CLL)EHEBCB17-SCID30 mg/kg, daily oral gavageSignificant (P < 0.01) from day 15 of treatment[1][2]

Table 2: Efficacy of this compound in Solid Tumor Xenograft Models

Cancer TypeCell LineMouse StrainTreatment RegimenKey FindingsReference
Prostate CancerLNCaPAthymic Nude Mice5, 10, or 20 mg/kg, 3 days/week oral gavage for 10 weeksSignificant decrease in tumor volume and PSA levels[3][4]
GliomaC6NMRI Nude MiceNot specifiedSignificant reduction in tumor growth[5]

Experimental Protocols

Protocol for Subcutaneous Xenograft Model of Mantle Cell Lymphoma (MCL)

This protocol is adapted from studies on the in vivo efficacy of this compound against MCL.[1][2]

Materials:

  • Z-138 human mantle cell lymphoma cell line

  • CB17-SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Syringes and needles (27-gauge)

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture Z-138 cells in appropriate medium until they reach the logarithmic growth phase.

  • Cell Preparation for Inoculation: Harvest the cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁸ cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) into the flank of each CB17-SCID mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2.[6]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound at a dose of 30 mg/kg daily via oral gavage.

    • Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) daily via oral gavage.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).

Protocol for Orthotopic Xenograft Model of Prostate Cancer

This protocol is based on studies evaluating this compound in prostate cancer models.[3][4]

Materials:

  • LNCaP human prostate cancer cell line

  • Athymic nude mice (male), 6-8 weeks old

  • This compound

  • Surgical instruments for orthotopic injection

  • Anesthesia (e.g., isoflurane)

  • Prostate-Specific Antigen (PSA) ELISA kit

Procedure:

  • Cell Culture and Preparation: Culture and prepare LNCaP cells as described in the MCL protocol. Resuspend the cells in an appropriate medium for injection.

  • Orthotopic Inoculation:

    • Anesthetize the mice.

    • Make a small incision in the lower abdomen to expose the prostate.

    • Inject 5 x 10⁵ LNCaP cells in a small volume (e.g., 20 µL) directly into the dorsal prostate lobe.

    • Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring serum PSA levels weekly starting two weeks after inoculation.

  • Treatment Initiation: Begin treatment when serum PSA levels reach a specific range (e.g., 3.0–8.0 ng/mL).

  • Drug Administration:

    • Treatment Groups: Administer this compound orally by gavage at doses of 5, 10, or 20 mg/kg, 3 days a week for 10 weeks.

    • Control Group: Administer the vehicle on the same schedule.

  • Efficacy Evaluation: Continue to monitor serum PSA levels weekly and tumor volume via imaging techniques (e.g., MRI) if available.

Visualizations

Signaling Pathway of this compound

edelfosine_signaling edelfosine this compound lipid_rafts Lipid Rafts edelfosine->lipid_rafts Accumulates in pi3k_akt PI3K/Akt Pathway edelfosine->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway edelfosine->mapk_erk Inhibits fas_receptor Fas/CD95 Receptor lipid_rafts->fas_receptor Promotes Clustering of disc DISC Formation (FADD, Pro-caspase-8) fas_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis survival Cell Survival & Proliferation pi3k_akt->survival mapk_erk->survival

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Model

xenograft_workflow cell_culture 1. Cancer Cell Culture (e.g., Z-138, LNCaP) cell_prep 2. Cell Preparation & Suspension in Matrigel/PBS cell_culture->cell_prep inoculation 3. Subcutaneous or Orthotopic Inoculation into Mice cell_prep->inoculation tumor_monitoring 4. Tumor Growth Monitoring (Calipers or PSA) inoculation->tumor_monitoring randomization 5. Randomization into Treatment & Control Groups tumor_monitoring->randomization treatment 6. Daily Oral Administration of This compound or Vehicle randomization->treatment efficacy_eval 7. Continued Tumor Monitoring & Data Collection treatment->efficacy_eval endpoint 8. Endpoint Analysis: Tumor Excision, Weight, Volume efficacy_eval->endpoint

Caption: Experimental workflow for a typical this compound xenograft study.

References

(R)-Edelfosine: A Tool for Probing Endoplasmic Reticulum Stress-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

(R)-Edelfosine , a synthetic alkyl-lysophospholipid analog, has emerged as a valuable pharmacological tool for investigating the intricate signaling pathways of endoplasmic reticulum (ER) stress and its culmination in apoptosis. Unlike many agents that indirectly trigger ER stress, this compound selectively accumulates in the ER of solid tumor cells, providing a more direct means to study the consequences of ER perturbation.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying ER stress-induced apoptosis.

Mechanism of Action

In solid tumor cells, this compound's primary site of action is the endoplasmic reticulum.[1][3] Its accumulation within this organelle disrupts ER homeostasis, leading to a potent ER stress response that, importantly, does not activate the typical pro-survival unfolded protein response (UPR) characterized by the upregulation of the chaperone Grp78/BiP.[1] Instead, this compound promotes a pro-apoptotic signaling cascade.

Key events in this compound-induced ER stress and apoptosis include:

  • Inhibition of Phosphatidylcholine and Protein Synthesis: this compound disrupts lipid metabolism and protein synthesis within the ER.[1][4]

  • Induction of Pro-Apoptotic UPR Markers: It leads to the upregulation of the transcription factor CHOP/GADD153, a key marker of terminal ER stress.[1][5]

  • Activation of JNK Pathway: this compound induces persistent activation of c-Jun NH2-terminal kinase (JNK) via apoptosis signal-regulating kinase 1 (ASK1), a crucial pathway in ER stress-mediated apoptosis.[1][4]

  • Caspase Activation: The ER-resident caspase-4 (in humans) is activated, initiating a caspase cascade.[1][5] This is followed by the activation of caspase-8, which cleaves BAP31, an integral ER membrane protein, generating a p20 fragment that transmits the pro-apoptotic signal to the mitochondria.[1][4]

  • Mitochondrial Involvement: The process is dependent on Bax/Bak-mediated release of stored calcium from the ER.[1][4] This mitochondrial amplification of the apoptotic signal is indispensable for cell death initiated by this compound-induced ER stress.[4][6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on various cell lines.

Cell LineThis compound ConcentrationIncubation TimeEffectReference
HeLa10 µmol/L16 hInduction of apoptosis[1]
HeLa20 µmol/L (SP600125 inhibitor)1 h (pretreatment)Reduction of Edelfosine-induced JNK activation and apoptosis[1]
HeLa10 µmol/L6 hInhibition of [¹⁴C]choline incorporation into phosphatidylcholine[7]
HeLa10 µmol/LvariousG2-M cell cycle arrest[1]
A54910 µmol/LvariousInhibition of phosphatidylcholine and protein synthesis[8]
Pancreatic Cancer CellsNot specifiedNot specifiedUpregulation of CHOP/GADD153[5]
LNCaP & VCaP5 and 10 µMNot specifiedDose-dependent increase in apoptosis[9]

Experimental Protocols

Herein are detailed protocols for key experiments to study this compound-induced ER stress.

Protocol 1: Assessment of Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells based on DNA content.

Materials:

  • HeLa cells (or other susceptible solid tumor cell line)

  • This compound (10 µmol/L stock solution)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with 10 µmol/L this compound for various time points (e.g., 0, 8, 16, 24 hours). Include an untreated control.

  • Harvest cells by trypsinization and collect the cell suspension.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at 4°C for 30 minutes.

  • Analyze the samples using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak.

Protocol 2: Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol details the detection of key protein markers involved in the this compound-induced apoptotic pathway.

Materials:

  • Treated and untreated cell pellets (from Protocol 1)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-CHOP/GADD153 (1:250)[1]

    • Anti-Grp78/BiP (1:500)[1]

    • Anti-caspase-4 (p20 subunit) (1:250)[1]

    • Anti-caspase-8 (p20 subunit) (1:500)[1]

    • Anti-BAP31 (p20 fragment) (1:500)[1]

    • Anti-phospho-JNK

    • Anti-total JNK

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: JNK Kinase Assay

This protocol measures the activity of JNK, a key kinase in the this compound signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • JNK assay kit (containing GST-c-Jun substrate)

  • Kinase buffer

  • ATP

  • Glutathione-agarose beads

  • Wash buffers

  • SDS-PAGE and Western blot reagents

  • Anti-phospho-c-Jun antibody

Procedure:

  • Prepare cell lysates as described in Protocol 2.

  • Incubate 200-500 µg of cell lysate with GST-c-Jun bound to glutathione-agarose beads for 2-3 hours at 4°C to immunoprecipitate JNK.

  • Wash the beads several times with lysis buffer and then with kinase buffer.

  • Resuspend the beads in kinase buffer containing ATP.

  • Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

  • Stop the reaction by adding Laemmli buffer and boiling.

  • Analyze the samples by SDS-PAGE and Western blot using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

edelfosine_er_stress_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Edelfosine This compound ER_Accumulation Accumulation in ER Edelfosine->ER_Accumulation Disruption Disruption of ER Homeostasis ER_Accumulation->Disruption Inhibition Inhibition of Phosphatidylcholine & Protein Synthesis Disruption->Inhibition CHOP CHOP/GADD153 Upregulation Disruption->CHOP Caspase4 Caspase-4 Activation Disruption->Caspase4 Ca_Release Bax/Bak-mediated Ca2+ Release Disruption->Ca_Release ASK1 ASK1 Disruption->ASK1 BAP31 BAP31 Cleavage (p20 fragment) Caspase4->BAP31 Caspase8 Caspase-8 Activation Caspase4->Caspase8 BAP31->Caspase8 Mito_Signal Mitochondrial Amplification Ca_Release->Mito_Signal JNK JNK Activation ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase8->Mito_Signal Mito_Signal->Apoptosis

Caption: this compound Induced ER Stress Apoptotic Pathway.

western_blot_workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

logical_relationship_edelfosine edelfosine This compound Treatment er_stress ER Stress Induction (CHOP Upregulation) edelfosine->er_stress jnk_activation JNK Pathway Activation er_stress->jnk_activation leads to caspase_cascade Caspase Activation er_stress->caspase_cascade leads to apoptosis Apoptosis jnk_activation->apoptosis caspase_cascade->apoptosis

Caption: Logical Flow of this compound's Pro-Apoptotic Effect.

References

Application of (R)-Edelfosine in Breast Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid analog that has emerged as a promising anti-cancer agent. Unlike conventional chemotherapeutic drugs that primarily target DNA synthesis, Edelfosine exerts its cytotoxic effects by interacting with cell membranes and modulating key signaling pathways. This unique mechanism of action makes it an attractive candidate for breast cancer research, particularly in overcoming drug resistance and targeting cancer stem cells. This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research.

Mechanism of Action

This compound's anti-neoplastic activity in breast cancer is multi-faceted. It selectively accumulates in the cell membranes of cancer cells, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[1] This selectivity is attributed to differences in the membrane composition and metabolism between cancerous and normal cells.

The primary mechanisms of action include:

  • Induction of Apoptosis: Edelfosine triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate the Fas/CD95 death receptor and modulate the expression of apoptosis-related proteins.[2][3]

  • Inhibition of Pro-Survival Signaling Pathways: Edelfosine effectively inhibits critical signaling pathways that are often dysregulated in breast cancer, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[2][4] Inhibition of these pathways disrupts signals that promote cell growth, proliferation, and survival.

  • Targeting of Cancer Stem Cells: Emerging evidence suggests that Edelfosine can target breast cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. It has been shown to inhibit the formation of mammospheres, an in vitro measure of CSC activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its nanoformulations in breast cancer cell lines.

Table 1: IC50 Values of Edelfosine in Breast Cancer Cell Lines

Cell LineBreast Cancer SubtypeCompoundIC50 (µM)Incubation Time (h)Assay
MDA-MB-231Triple-NegativeFree Edelfosine~26.5[4]24Cell Viability Assay
MDA-MB-231Triple-NegativeEdelfosine Nanoemulsion13.2[4]24Cell Viability Assay
MCF-7ER+, PR+, HER2-Edelfosine Lipid Nanoparticles~12.9 µg/mL72Cell Viability Assay

Note: The IC50 for free Edelfosine in MDA-MB-231 cells is an estimation based on graphical data.

Table 2: Apoptosis Induction by Edelfosine in Breast Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)Assay
Data Not Available----

Quantitative data on the percentage of apoptosis induced by Edelfosine in specific breast cancer cell lines was not available in the searched literature.

Table 3: In Vivo Efficacy of Edelfosine in Breast Cancer Models

Animal ModelTumor ModelTreatmentTumor Growth Inhibition (%)
Zebrafish EmbryosMDA-MB-231 XenograftEdelfosine NanoemulsionsSignificant decrease in tumor cell proliferation[1][5]

Specific percentage of tumor growth inhibition in mammalian xenograft models was not available in the searched literature.

Signaling Pathways Modulated by this compound

This compound's impact on breast cancer cells is significantly mediated by its ability to interfere with crucial signaling cascades that govern cell fate. The PI3K/Akt and MAPK/ERK pathways are two of the most well-documented targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in breast cancer. Edelfosine has been shown to inhibit this pathway, leading to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Edelfosine Edelfosine PI3K PI3K Edelfosine->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes

Caption: Edelfosine inhibits the PI3K/Akt pathway, leading to reduced cell survival and apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that controls cell proliferation, differentiation, and survival. Edelfosine has been demonstrated to inhibit the constitutive activation of ERK1/2 in breast cancer cells, contributing to its anti-proliferative effects.[4]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Edelfosine Edelfosine Raf Raf Edelfosine->Raf Inhibits GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotes MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Edelfosine (24, 48, 72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F Apoptosis_Workflow A 1. Seed & Treat Cells (6-well plate) B 2. Harvest Cells (Trypsinization) A->B C 3. Wash & Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, dark) D->E F 6. Analyze by Flow Cytometry E->F Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G H 8. Image Analysis & Quantification G->H

References

(R)-Edelfosine: A Powerful Tool for Interrogating Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-Edelfosine (ET-18-OCH3) is a synthetic alkyl-lysophospholipid that serves as a valuable molecular tool for investigating the intricate world of lipid metabolism and its intersection with cellular signaling pathways. Unlike many conventional chemotherapeutic agents that target DNA, edelfosine's primary sites of action are cellular membranes, making it a unique compound for studying the roles of lipids in health and disease. Its selective pro-apoptotic effects on tumor cells, while sparing normal cells, have positioned it as a compound of interest in cancer research and drug development.[1][2]

These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in studying lipid metabolism, particularly its effects on lipid rafts, phosphatidylcholine biosynthesis, and key signaling cascades.

Mechanism of Action

This compound exerts its biological effects through a multi-pronged mechanism primarily centered on the disruption of cellular membrane integrity and signaling.

  • Interaction with Lipid Rafts: Edelfosine preferentially accumulates in the cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[3][4] This accumulation alters the organization and fluidity of these rafts, leading to the clustering and activation of death receptors, such as Fas/CD95, independent of their natural ligands.[3][5] This recruitment of pro-apoptotic signaling molecules into lipid rafts is a key initiator of the apoptotic cascade in various cancer cells.[3][6]

  • Inhibition of Phosphatidylcholine Biosynthesis: Edelfosine is a potent inhibitor of CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine (PC).[7][8] PC is a major component of cellular membranes, and its inhibition leads to profound alterations in membrane composition and integrity, contributing to cellular stress and apoptosis.[1][9]

  • Modulation of Signaling Pathways: By altering the lipid environment of the cell membrane, edelfosine significantly impacts crucial signaling pathways. It has been shown to inhibit the pro-survival PI3K/Akt pathway, a frequently overactive cascade in cancer.[10][11][12] The disruption of lipid rafts and the inhibition of PC synthesis contribute to the suppression of Akt phosphorylation and activation.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings, as reported in the literature.

Cell LineTreatment Concentration (µM)Incubation TimeObserved EffectReference(s)
LNCaP, VCaP1018 hIncreased Annexin V positive cells, decreased p-AKT[10]
JurkatLow concentrationsNot specifiedStimulation of the TCA cycle[13]
HL-60107 h~50% apoptosis (sub-G1 population)[14]
Human T cells1 - 33.3 µg/ml24 hDose-dependent apoptosis[15][16]
Mantle Cell LymphomaNot specifiedTime-courseApoptosis induction[17]
HeLa1060 minCalcium release from intracellular stores[18]
ParameterValue(s)Condition(s)Reference(s)
Critical Micellar Conc.3.5 µM, 19 µMIn water[14]
Oral Bioavailability (mouse)<10% (single dose), up to 64% (multiple doses)[19]

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cultured Cancer Cells

This protocol describes a general procedure for inducing apoptosis in cancer cell lines using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cancer cell line of interest (e.g., LNCaP, HL-60)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.

  • Cell Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 7, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Gently harvest the cells, including any floating cells, by trypsinization or scraping.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Protocol 2: Analysis of Lipid Raft Disruption

This protocol outlines a method to study the effect of this compound on lipid raft integrity using cholesterol depletion.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MCD)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Reagents for apoptosis detection (as in Protocol 1)

  • FITC-labeled Cholera Toxin B subunit (for lipid raft visualization)

  • Confocal microscope

Procedure:

  • Cholesterol Depletion: Pre-treat cells (e.g., 2.5 x 10^5 cells/mL) with 2.5 mg/mL MCD for 30 minutes at 37°C in serum-free medium to deplete membrane cholesterol and disrupt lipid rafts.[17]

  • Washing: Wash the cells three times with PBS to remove the MCD.

  • Edelfosine Treatment: Resuspend the cells in complete culture medium and treat with this compound as described in Protocol 1.

  • Apoptosis Analysis: Assess the level of apoptosis in MCD-pretreated and non-pretreated cells following edelfosine treatment using flow cytometry. A reduction in edelfosine-induced apoptosis in MCD-treated cells suggests the involvement of lipid rafts.

  • (Optional) Visualization of Lipid Rafts: For visualization, cells can be stained with FITC-labeled Cholera Toxin B subunit, which binds to the ganglioside GM1 enriched in lipid rafts. Analyze the distribution of the fluorescent signal using confocal microscopy to observe any changes in raft organization induced by edelfosine.

Protocol 3: Inhibition of Phosphatidylcholine Biosynthesis

This protocol provides a method to measure the inhibition of PC biosynthesis by this compound using radiolabeled choline.

Materials:

  • This compound

  • [14C]choline

  • Cell line of interest

  • Complete cell culture medium

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 30 minutes).

  • Radiolabeling: Add [14C]choline to the culture medium and incubate for a defined period (e.g., 1 hour) to allow for its incorporation into phosphatidylcholine.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a standard method such as the Bligh and Dyer or Folch method.[20][21] This will separate the lipids (organic phase) from the aqueous phase containing the phosphocholine precursor.

  • Scintillation Counting: Measure the radioactivity in the organic (phosphatidylcholine) and aqueous (phosphocholine) phases using a scintillation counter.

  • Analysis: A decrease in the [14C] label in the organic phase and a corresponding increase in the aqueous phase in edelfosine-treated cells compared to controls indicates inhibition of CTP:phosphocholine cytidylyltransferase and thus, PC biosynthesis.[7][22]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

cluster_membrane Plasma Membrane cluster_raft Lipid Raft Edelfosine This compound Fas Fas/CD95 Edelfosine->Fas Accumulates & Clusters PI3K PI3K Edelfosine->PI3K Inhibits Apoptosis Apoptosis Fas->Apoptosis Activates Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits

Caption: this compound's interaction with lipid rafts and key signaling pathways.

cluster_workflow Apoptosis Induction Workflow Start Seed Cancer Cells Treat Treat with this compound Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental workflow for assessing this compound-induced apoptosis.

cluster_pathway Phosphatidylcholine Biosynthesis Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CCT CTP:phosphocholine cytidylyltransferase (CCT) Phosphocholine->CCT CDP_Choline CDP-Choline PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase Edelfosine This compound Edelfosine->CCT Inhibits CCT->CDP_Choline

Caption: Inhibition of the de novo phosphatidylcholine biosynthesis pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Edelfosine Concentration for Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (R)-Edelfosine in apoptosis research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce apoptosis in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published studies, a general starting range is between 5 µM and 30 µM.

Q2: How long should I incubate my cells with this compound?

Incubation times can vary significantly depending on the cell line and the concentration of this compound used. Typical incubation times range from 24 to 72 hours. It is advisable to perform a time-course experiment to identify the optimal incubation period for observing apoptosis.

Q3: What is the mechanism of action of this compound in inducing apoptosis?

This compound is a synthetic alkyl-lysophospholipid that primarily acts on the cell membrane.[1][2] It does not target DNA but instead incorporates into the cell membrane, particularly within lipid rafts.[1][3] Its pro-apoptotic effects are mediated through two main pathways:

  • Plasma Membrane Interaction: this compound accumulates in lipid rafts, leading to the clustering of death receptors like Fas/CD95, which triggers the extrinsic apoptosis pathway.[3][4]

  • Endoplasmic Reticulum (ER) Stress: In solid tumor cells, this compound can accumulate in the ER, inducing ER stress and subsequently triggering the intrinsic apoptosis pathway.[2][4][5][6]

Both pathways ultimately converge at the mitochondria, leading to the release of cytochrome c and activation of caspases.[4][5]

Q4: Is this compound selective for cancer cells?

Yes, this compound has been shown to selectively induce apoptosis in a variety of cancer cells while sparing healthy, non-malignant cells.[1][7]

Q5: What are the key signaling pathways involved in this compound-induced apoptosis?

The primary signaling pathways include the Fas/CD95 death receptor pathway, the ER stress pathway, and the mitochondrial pathway. This compound can inhibit pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low levels of apoptosis observed. Suboptimal this compound concentration. Perform a dose-response experiment with a wider range of concentrations (e.g., 1-50 µM).
Insufficient incubation time. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal exposure time.
Cell line is resistant to this compound. Some cell lines may be inherently resistant. Consider using a positive control for apoptosis to ensure your assay is working. You can also investigate the expression levels of key apoptosis-related proteins in your cell line.
Degradation of this compound. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., PBS) and store them properly.[2]
High levels of necrosis instead of apoptosis. This compound concentration is too high. High concentrations can lead to overwhelming cellular stress and necrosis. Reduce the concentration of this compound.
Extended incubation period. Long exposure times can lead to secondary necrosis. Shorten the incubation time.
Inconsistent results between experiments. Variability in cell culture conditions. Ensure consistent cell density, passage number, and media composition for all experiments.
Inaccurate pipetting or dilution. Calibrate your pipettes and double-check all calculations and dilutions.
Difficulty in detecting cleaved caspases by Western Blot. Timing of cell lysis. Caspase activation is a transient event. Harvest cells at different time points after treatment to capture the peak of caspase cleavage.
Low protein concentration. Ensure you are loading a sufficient amount of protein for your Western blot (typically 20-40 µg).[8]
Inefficient antibody. Use an antibody that is validated for detecting the cleaved form of the caspase of interest.[9][10]

Data Presentation

Table 1: Reported Effective Concentrations of this compound for Apoptosis Induction

Cell LineCancer TypeEffective ConcentrationIncubation TimeReference
LNCaPProstate Cancer5-10 µM24-72 hours[2]
VCaPProstate Cancer10 µM24-72 hours[2]
PANC-1 CSCsPancreatic Cancer20 µM5 days[11]
Gastric Cancer CellsGastric Cancer>30 µMNot Specified[12]
JurkatLeukemiaNot SpecifiedNot Specified[3]
HeLaCervical Cancer10 µM24 hours[13]

Experimental Protocols

Annexin V Staining for Flow Cytometry

This protocol is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14][15][16]

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with the desired concentration of this compound for the optimal incubation time.

    • Include untreated and positive controls.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[15]

  • Staining:

    • Wash the cells twice with cold 1X PBS.[14][17]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[14][17]

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[14][17]

    • Incubate for 10-15 minutes at room temperature in the dark.[14][17]

    • Add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution to distinguish between apoptotic and necrotic cells.[17]

  • Analysis:

    • Analyze the cells by flow cytometry within one hour.[16]

    • Annexin V positive and PI negative cells are in early apoptosis.

    • Annexin V positive and PI positive cells are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay

This colorimetric or fluorometric assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[18][19][20][21]

  • Cell Lysis:

    • Treat cells with this compound as described above.

    • Pellet 1-5 x 10^6 cells and resuspend them in chilled Cell Lysis Buffer.[18]

    • Incubate on ice for 10 minutes.[18]

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.[18]

  • Assay Reaction:

    • Determine the protein concentration of the cell lysate.

    • Add 50-200 µg of protein to a 96-well plate.[18]

    • Add 2X Reaction Buffer containing DTT to each sample.[18]

    • Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[18][21]

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.[18]

    • Read the absorbance at 400-405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[18][21]

    • The fold-increase in caspase activity can be determined by comparing the results from the treated samples to the untreated control.[18]

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels and cleavage of key apoptotic proteins.[8][9][22]

  • Sample Preparation:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[8]

    • Incubate the membrane with a primary antibody specific for your protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members) overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

    • Analyze the band intensities to quantify changes in protein expression or cleavage. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.

Visualizations

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion Edelfosine Edelfosine Lipid Rafts Lipid Rafts Edelfosine->Lipid Rafts Accumulates in Fas/CD95 Fas/CD95 Lipid Rafts->Fas/CD95 Promotes clustering of DISC Death-Inducing Signaling Complex Fas/CD95->DISC Forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleaves and activates Bax/Bak Bax/Bak Caspase-8->Bax/Bak Activates (via Bid) Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves and activates ER_Edelfosine Edelfosine ER_Stress ER Stress ER_Edelfosine->ER_Stress Induces CHOP CHOP/GADD153 ER_Stress->CHOP Upregulates Caspase-4 Caspase-4 ER_Stress->Caspase-4 Activates Caspase-4->Bax/Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release of Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleaves and activates Caspase-9->Procaspase-3 Cleaves and activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Signaling pathways of this compound-induced apoptosis.

G Start Start Seed_Cells Seed cells and treat with This compound Start->Seed_Cells Harvest_Cells Harvest adherent and floating cells Seed_Cells->Harvest_Cells Wash_PBS Wash cells twice with cold 1X PBS Harvest_Cells->Wash_PBS Resuspend_Binding_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Binding_Buffer Add_Annexin_V Add Annexin V and incubate Resuspend_Binding_Buffer->Add_Annexin_V Add_PI Add Propidium Iodide Add_Annexin_V->Add_PI Analyze_FCM Analyze by Flow Cytometry Add_PI->Analyze_FCM End End Analyze_FCM->End

Figure 2. Experimental workflow for Annexin V staining.

G Start Start Treat_Cells Treat cells with This compound Start->Treat_Cells Lyse_Cells Lyse cells and collect cytosolic extract Treat_Cells->Lyse_Cells Protein_Quant Determine protein concentration Lyse_Cells->Protein_Quant Assay_Reaction Set up assay reaction in 96-well plate Protein_Quant->Assay_Reaction Add_Substrate Add Caspase-3/7 substrate Assay_Reaction->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Plate Read absorbance or fluorescence Incubate->Read_Plate End End Read_Plate->End

Figure 3. Experimental workflow for Caspase-3/7 activity assay.

References

Navigating (R)-Edelfosine in the Lab: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising anti-cancer agent (R)-Edelfosine, navigating its unique solubility characteristics is a critical first step to successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered when preparing this compound for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is a synthetic alkyl-lysophospholipid analog with demonstrated anti-tumor properties.[1] As an amphiphilic molecule, it possesses both a hydrophilic head and a hydrophobic tail, which dictates its behavior in various solvents. Understanding its solubility is crucial for preparing homogenous solutions for reproducible experimental results.

Q2: What are the recommended solvents for dissolving this compound?

This compound can be dissolved in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment, such as the desired stock concentration and compatibility with your cell culture or animal model. Commonly used solvents include water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and ethanol.[]

Q3: Is heating required to dissolve this compound?

Gentle warming can aid in the dissolution of this compound, particularly in aqueous solutions like water and PBS. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Specific protocols often recommend heating at temperatures around 37°C to 50°C.

Troubleshooting Guide

Issue 1: Precipitate forms immediately upon adding this compound to my aqueous buffer (e.g., PBS).
  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the buffer at room temperature. Another possibility is the interaction with components in the buffer, such as calcium and phosphate ions, which can sometimes form insoluble complexes.[3]

  • Solution:

    • Pre-warm the solvent: Before adding the this compound powder, warm your aqueous buffer (e.g., PBS) to 37°C.[4]

    • Use gentle agitation: After adding the powder to the pre-warmed buffer, vortex or sonicate the solution until the solid is fully dissolved.

    • Prepare a concentrated stock in an organic solvent: Dissolve the this compound in DMSO or ethanol first to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your experiment to avoid solvent-induced cytotoxicity.

Issue 2: My this compound stock solution in water/PBS becomes cloudy or forms a precipitate over time, especially after refrigeration.
  • Possible Cause: this compound has a critical micellar concentration, meaning that at concentrations above this threshold, it can self-assemble into micelles.[5] Temperature changes, such as moving the solution from room temperature to 4°C, can affect the stability of these micelles and the solubility of the compound, leading to precipitation.

  • Solution:

    • Store at -20°C: For long-term storage, it is recommended to store stock solutions at -20°C.[][6]

    • Aliquot: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot your stock solution into smaller, single-use volumes.

    • Re-dissolve before use: If a precipitate is observed after thawing, gently warm the solution to 37°C and vortex until the solution is clear before making your final dilutions.[4]

Issue 3: After diluting my DMSO stock of this compound into cell culture medium, I observe a milky or cloudy appearance.
  • Possible Cause: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where its solubility is lower. The rapid change in solvent polarity can cause the compound to precipitate out of solution.

  • Solution:

    • Optimize the dilution process: Instead of adding the stock solution directly to the full volume of media, try adding the stock to a smaller volume of media first while vortexing, and then add this to the remaining media.

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

    • Lower the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.

    • Check the final DMSO concentration: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the purity of the compound.

SolventReported Solubility
WaterSoluble to 5 mM with gentle warming, 15 mg/mL (clear solution)
Phosphate-Buffered Saline (PBS)1 mg/mL (pH 7.2)[6]
Dimethyl Sulfoxide (DMSO)10 mg/mL, 15 mg/mL (clear solution)
EthanolSoluble[]

Experimental Protocols

Protocol 1: Preparation of a 2 mM this compound Stock Solution in Cell Culture Medium

This protocol is adapted from a method used for preparing this compound for treating pancreatic cancer cells.[7][8]

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of cell culture medium containing 10% (v/v) heat-inactivated fetal bovine serum (FBS) to achieve a final concentration of 2 mM.

  • Heat the solution at 50°C for 45 minutes with intermittent vortexing until the powder is completely dissolved and the solution is clear.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for experiments where a high concentration stock is needed for serial dilutions.

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution at room temperature until the powder is fully dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the DMSO stock solution in small aliquots at -20°C.

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Solubilizing this compound

G cluster_start Start cluster_aqueous Aqueous Solvent (Water/PBS) cluster_organic Organic Solvent (DMSO/Ethanol) cluster_final Final Preparation start This compound Powder warm Pre-warm solvent to 37°C start->warm Aqueous Path add_powder_org Add powder to solvent start->add_powder_org Organic Path add_powder_aq Add powder to warm solvent warm->add_powder_aq dissolve_aq Vortex/Sonicate until dissolved add_powder_aq->dissolve_aq stock_solution Homogenous Stock Solution dissolve_aq->stock_solution dissolve_org Vortex at room temperature add_powder_org->dissolve_org dissolve_org->stock_solution sterile_filter Sterile Filter (optional) stock_solution->sterile_filter aliquot Aliquot for storage at -20°C sterile_filter->aliquot G Edelfosine This compound LipidRafts Lipid Rafts Edelfosine->LipidRafts Inhibition Inhibition Edelfosine->Inhibition FasCD95 Fas/CD95 Clustering LipidRafts->FasCD95 DISC DISC Formation FasCD95->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT PI3K/AKT Pathway Inhibition->PI3K_AKT

References

Technical Support Center: (R)-Edelfosine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Edelfosine, focusing specifically on preventing its induced hemolysis in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hemolysis?

A1: this compound, a synthetic alkyl-lysophospholipid, induces hemolysis through a direct interaction with the erythrocyte cell membrane. Unlike its apoptotic effect on tumor cells, which involves complex signaling pathways, its hemolytic action is a more direct biophysical event.[1][2] At high instantaneous concentrations, Edelfosine's surface-active properties disrupt the erythrocyte membrane integrity, leading to lysis.[1] The process is distinct from its therapeutic mechanism of inducing apoptosis in cancer cells, which occurs at lower, sustained concentrations.[1] Additionally, Edelfosine can trigger eryptosis, a form of suicidal erythrocyte death, characterized by cell shrinkage and phospholipid scrambling of the cell membrane.[3][4] This process is partly mediated by an increase in intracellular calcium levels.[3][4]

Q2: Why am I observing significant hemolysis in my cancer cell line culture when treated with this compound?

A2: While this compound is designed to be selective for tumor cells, off-target hemolysis can occur in co-cultures or if red blood cells are present in your cancer cell line isolate. The primary reason is likely the concentration of free Edelfosine in the culture medium exceeding the hemolytic threshold. This can happen if the drug is added too quickly or is not adequately dispersed. It's crucial to differentiate between cancer cell death and erythrocyte lysis. A simple visual inspection for red coloration in the supernatant or a spectrophotometric measurement of hemoglobin release can confirm hemolysis.

Q3: Can the presence of serum in my culture medium affect the hemolytic activity of this compound?

A3: Yes, the presence of serum, and specifically albumin, can mitigate the hemolytic activity of this compound. Albumin, the most abundant protein in plasma, is known to bind a wide variety of drugs and other molecules.[5] This binding capacity can reduce the concentration of free, unbound Edelfosine available to interact with and lyse red blood cell membranes. In experiments with other hemolytic agents, albumin has been shown to dose-dependently inhibit hemolysis.[6] Therefore, the concentration of serum in your culture medium is a critical factor to consider and standardize in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background hemolysis in control group (no Edelfosine) Improper handling of blood samples (mechanical stress, extreme temperatures).Follow standardized protocols for blood collection and handling to minimize lysis before the experiment begins.[7]
Osmotic stress due to incorrect buffer/media tonicity.Ensure all solutions are isotonic with physiological conditions.
Inconsistent hemolysis results between experiments Variability in erythrocyte concentration.Standardize the erythrocyte concentration in all assays.
Differences in incubation time.Use a consistent incubation time for all experiments as the degree of hemolysis can increase with time.[8]
Source of erythrocytes (species variation).Use erythrocytes from the same species for all comparative experiments as hemolytic response can vary significantly between species.[8]
High hemolysis observed at intended therapeutic concentrations High instantaneous concentration of free Edelfosine upon addition.Instead of a bolus addition, consider a gradual administration or use a slow-release formulation.
Formulation of Edelfosine is in a simple aqueous solution.Formulate Edelfosine into liposomes or lipid nanoparticles to reduce its free concentration and hemolytic activity.[1][9]

Strategies for Preventing this compound-Induced Hemolysis

The most effective strategy to prevent Edelfosine-induced hemolysis is to utilize a drug delivery system that minimizes the concentration of the free drug in solution.

Liposomal Formulation

Co-dispersing this compound with sterols, such as cholesterol, leads to the formation of liposomes. These lipid vesicles can encapsulate Edelfosine, leading to a slow, sustained release of the drug. This approach has been shown to abolish the hemolytic effect while preserving the desired apoptotic activity against cancer cells.[1][2]

Table 1: Effect of Lipid Composition on this compound-Induced Hemolysis and Apoptosis

Lipid Mixed with Edelfosine (50 µM)Molar Ratio (Edelfosine:Lipid)Apoptosis (% of cells in sub-G1)Hemolysis (%)
None-~50%100%
Cholesterol1:1~45%0%
Campesterol1:1~48%0%
β-Sitosterol1:1~47%0%
Ergosterol1:1~40%0%
Dioleoylphosphatidylcholine (DOPC)1:1~45%100%
Sphingomyelin1:1~50%100%
(Data adapted from studies on leukemia cell lines)[1]
Lipid Nanoparticle Formulation

Encapsulating this compound in lipid nanoparticles (LNs) is another effective approach. This not only reduces toxicity, including hemolysis, but can also improve the drug's oral bioavailability.[9][10] Edelfosine-loaded LNs have demonstrated efficacy in leukemia cell lines, even overcoming drug resistance.[9][11]

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

This protocol is designed to assess the hemolytic potential of different this compound formulations.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound and various formulations

  • Triton X-100 (or other suitable detergent) for positive control

  • Spectrophotometer

Procedure:

  • Prepare Erythrocyte Suspension:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Wash the erythrocyte pellet three times with cold PBS, centrifuging after each wash.

    • Resuspend the final erythrocyte pellet in PBS to achieve a 2% (v/v) suspension.

  • Assay Setup:

    • In a microcentrifuge tube, add 100 µL of the 2% erythrocyte suspension.

    • Add 100 µL of the test compound (Edelfosine formulation) at various concentrations.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.

  • Incubation:

    • Incubate the tubes at 37°C for a standardized time (e.g., 1 hour). Gently mix halfway through the incubation.

  • Measurement:

    • Centrifuge the tubes at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Visualizations

Signaling and Interaction Pathways

Hemolysis_vs_Apoptosis Conceptual Pathways of this compound Action cluster_hemolysis Hemolytic Pathway cluster_apoptosis Apoptotic Pathway (in Cancer Cells) cluster_prevention Prevention Strategy Edelfosine_High High Instantaneous This compound Concentration RBC_Membrane Erythrocyte Membrane Disruption Edelfosine_High->RBC_Membrane Direct Interaction Hemolysis Hemolysis RBC_Membrane->Hemolysis Edelfosine_Low Low Sustained This compound Concentration Lipid_Rafts Lipid Rafts/ ER Accumulation Edelfosine_Low->Lipid_Rafts Signaling Apoptotic Signaling (e.g., Fas/CD95) Lipid_Rafts->Signaling Apoptosis Apoptosis Signaling->Apoptosis Edelfosine This compound Liposome Liposome/ Lipid Nanoparticle Edelfosine->Liposome Encapsulation Slow_Release Slow Release Liposome->Slow_Release Leads to Slow_Release->Edelfosine_High Avoids Slow_Release->Edelfosine_Low Maintains

Caption: this compound's dual action and prevention strategy.

Experimental_Workflow Workflow for Assessing Hemolytic Activity start Start: Fresh Blood Sample wash Wash Erythrocytes with PBS start->wash prepare Prepare 2% RBC Suspension wash->prepare incubate Incubate with Test Compounds (Edelfosine formulations) and Controls prepare->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant at 540 nm centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End: Comparative Results calculate->end

Caption: Standardized workflow for in vitro hemolysis assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Hemolysis start Unexpected Hemolysis Observed check_control Is hemolysis high in negative control? start->check_control check_concentration Is Edelfosine concentration too high or added as a bolus? check_control->check_concentration No solution1 Review blood handling and buffer tonicity check_control->solution1 Yes check_formulation Is Edelfosine in a simple aqueous solution? check_concentration->check_formulation No solution2 Titrate concentration. Consider gradual addition. check_concentration->solution2 Yes solution3 Use liposomal or lipid nanoparticle formulation. check_formulation->solution3 Yes ok Problem Resolved solution1->ok solution2->ok solution3->ok

Caption: A logical approach to troubleshooting hemolysis.

References

Troubleshooting inconsistent results with (R)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with (R)-Edelfosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic alkyl-lysophospholipid (ALP) that does not target cellular DNA.[1][2] Its anti-tumor activity stems from its interaction with cell membranes, particularly the plasma membrane and the endoplasmic reticulum (ER).[3][4] In many cancer cells, it selectively induces apoptosis (programmed cell death) while sparing healthy cells.[1][2][5] Key mechanisms include:

  • Lipid Raft Reorganization: In hematological cancers, Edelfosine accumulates in cholesterol-rich lipid rafts, inducing the clustering of Fas/CD95 death receptors, which triggers apoptosis independently of the natural Fas ligand.[4][6]

  • Endoplasmic Reticulum (ER) Stress: In solid tumor cells, Edelfosine can accumulate in the ER, inhibiting phosphatidylcholine biosynthesis and inducing a potent ER stress response that leads to apoptosis.[3][4][7]

  • Inhibition of Survival Pathways: Edelfosine has been shown to inhibit the PI3K/Akt cell survival signaling pathway, which is often overactive in cancer cells.[1][3][8]

Q2: Why am I observing inconsistent levels of apoptosis at the same Edelfosine concentration?

Inconsistent results can arise from several factors:

  • Cell Type Variability: The apoptotic response to Edelfosine is highly cell-type dependent. For example, hematological cancer cells may primarily utilize lipid raft-mediated apoptosis, while solid tumor cells rely more on ER stress.[4][6] Even within similar cancer types, different cell lines can show varied sensitivity.[3][9]

  • Drug Preparation and Stability: Edelfosine is a lipid-based compound. Its solubility and stability in aqueous solutions can be challenging. Improper solubilization can lead to micelle formation or precipitation, reducing the effective concentration. One study noted preparing stock solutions in 0.01 M phosphate-buffered saline (PBS).[3] The use of carriers like sterols (e.g., cholesterol) can help form stable liposomal preparations and reduce side effects like hemolysis.[10]

  • Cell Culture Conditions: The density of cells, the composition of the culture medium (e.g., serum percentage), and the overall metabolic state of the cells can influence drug uptake and efficacy. Low doses of Edelfosine have been shown to stimulate the TCA cycle, while higher doses are required to produce reactive oxygen species (ROS) and trigger apoptosis.[11][12]

  • Drug Uptake: The induction of apoptosis is directly correlated with the cellular uptake of Edelfosine.[5] Tumor cells generally show higher uptake than non-malignant cells.[5][13]

Q3: Are non-tumorigenic control cells expected to be affected?

This compound is known for its selective action against tumor cells, generally sparing normal, non-malignant cells.[2][5] Studies have shown that normal resting lymphocytes and non-tumorigenic cell lines are largely unaffected by concentrations that are cytotoxic to cancer cells.[5][7][13] If you observe significant toxicity in your control cells, it may be due to excessively high concentrations or potential issues with the drug formulation causing non-specific membrane disruption. One known side effect at higher concentrations is hemolysis (rupturing of red blood cells), which can be abolished by formulating Edelfosine with sterols.[10]

Q4: How does Edelfosine interact with other signaling pathways?

Edelfosine modulates several critical signaling pathways. It inhibits the pro-survival PI3K/Akt pathway by down-regulating phosphorylated Akt (p-Akt) without affecting total Akt levels.[3][8] It can also activate the extrinsic apoptosis pathway by clustering Fas/CD95 death receptors in lipid rafts.[4][14] This ultimately leads to the activation of initiator caspases like caspase-8 and downstream effector caspases such as caspase-3/7, culminating in apoptosis.[3][15]

Troubleshooting Guides

Issue 1: High Variability in Apoptosis/Viability Assays Between Replicates
Potential Cause Recommended Solution
Incomplete Solubilization Edelfosine is a lipid and can form aggregates in aqueous media. Ensure the stock solution is fully dissolved. Gentle warming or vortexing may assist. Prepare fresh dilutions for each experiment from a stable stock.
Uneven Cell Seeding Ensure a single-cell suspension before plating and mix gently between plating replicates to avoid cell settling. Verify cell counts and viability before seeding.
Edge Effects in Plates Evaporation from wells on the edge of a multi-well plate can concentrate the drug. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
Inconsistent Drug Addition When adding the drug to wells, ensure the pipette tip is below the surface of the media to avoid loss to the well wall and mix gently by pipetting up and down.
Issue 2: Lower-Than-Expected Efficacy or No Apoptotic Effect
Potential Cause Recommended Solution
Sub-optimal Concentration The effective concentration of Edelfosine is highly dependent on the cell line.[3] Perform a dose-response curve ranging from 1 µM to 50 µM to determine the EC50 for your specific model.[3][16]
Resistant Cell Line Some cell lines may be inherently resistant. This can be due to high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which are known to block Edelfosine-induced apoptosis.[4][5][6] Verify the expression of these proteins in your model.
Incorrect Incubation Time Apoptosis is a time-dependent process. Initial effects like caspase activation can be seen within hours, while significant cell death may require 24-72 hours.[3][14] Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).
Drug Degradation Ensure proper storage of the stock solution as recommended by the manufacturer. Repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and the observed effects as reported in various studies.

Cell LineCancer TypeConcentration(s)Incubation TimeObserved EffectCitation(s)
LNCaP Prostate Cancer5 µM, 10 µM24 hDose-dependent increase in apoptosis (Annexin V).[3][9]
LNCaP Prostate Cancer1-20 µM72 hDose-dependent decrease in cell proliferation.[3][9]
VCaP Prostate Cancer10 µM-Increased caspase 3/7 activity.[3][9]
HL-60 Human Myeloid Leukemia10 µM7 h~50% of cells in sub-G1 (apoptotic) phase.[10]
Jurkat, Molt-4 T-cell Leukemia10 µM7 hSignificant increase in apoptosis.[10]
PANC-1 CSCs Pancreatic Cancer Stem Cells20 µM5 days~38% apoptosis (sub-G0/G1).[7]
Z-138 Mantle Cell Lymphoma10 µM24 hSignificant increase in apoptosis (sub-G1).[13]

Experimental Protocols & Workflows

Protocol 1: Assessment of Apoptosis via Annexin V Staining

This protocol is adapted from methodologies used in studies on prostate cancer cells.[3]

  • Cell Seeding: Plate cells (e.g., LNCaP) in 6-well plates at a density that will ensure they are sub-confluent at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, and 10 µM) and a vehicle control (e.g., PBS).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or Trypsin-EDTA.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., Guava Nexin kit).

  • Analysis: Analyze the stained cells by flow cytometry. The populations can be distinguished as:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Protocol 2: Real-Time Cell Proliferation Assay

This protocol is based on the real-time cell analysis (RTCA) method described for LNCaP cells.[3]

  • Plate Preparation: Add cell culture medium to the wells of an E-Plate to obtain a background reading.

  • Cell Seeding: Seed cells (e.g., 2 x 10^4 LNCaP cells) into the wells of the E-Plate.

  • Equilibration: Allow the plate to sit at room temperature for 30 minutes before placing it in the RTCA station in the incubator to allow for cell settling.

  • Treatment: After a period of baseline growth (e.g., 24 hours), add this compound at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM).

  • Monitoring: Monitor cell proliferation in real-time using the RTCA system for a set duration (e.g., 72 hours). The system measures electrical impedance, which correlates with cell number, adherence, and morphology.

  • Data Analysis: Analyze the resulting Cell Index (CI) curves to determine the effect of Edelfosine on cell proliferation over time.

Visualizations: Pathways and Workflows

Edelfosine_Signaling_Pathways cluster_0 Plasma Membrane cluster_1 Cytosol / ER Edelfosine_in This compound LipidRaft Lipid Raft Edelfosine_in->LipidRaft Accumulates PI3K PI3K Edelfosine_in->PI3K Inhibits Edelfosine_in->PI3K ER Endoplasmic Reticulum Edelfosine_in->ER Accumulates (Solid Tumors) FasR Fas/CD95 Receptor LipidRaft->FasR Induces Clustering DISC DISC Formation FasR->DISC pAkt p-Akt (Active) PI3K->pAkt Activates PI3K->pAkt Akt Akt CellSurvival Cell Survival pAkt->CellSurvival Promotes ER_Stress ER Stress ER->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Activates Casp8 Caspase-8 DISC->Casp8 Activates Casp37 Caspase-3/7 Casp8->Casp37 Activates Mitochondria->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Prep Review Drug Preparation - Fresh Dilutions? - Correct Solvent? - Full Solubilization? Start->Check_Prep Check_Protocol Verify Experimental Protocol - Consistent Seeding? - Correct Incubation Time? - Plate Edge Effects? Check_Prep->Check_Protocol Prep OK Redo_Dose_Response Perform New Dose-Response and Time-Course Experiment Check_Prep->Redo_Dose_Response Issue Found Check_Cells Evaluate Cell Model - Cell Line Authenticated? - Passage Number Low? - Check for Resistance (e.g., Bcl-2)? Check_Protocol->Check_Cells Protocol OK Check_Protocol->Redo_Dose_Response Issue Found Check_Cells->Redo_Dose_Response Cells OK Contact_Support Consult Literature or Technical Support Check_Cells->Contact_Support Resistance Suspected Resolved Results Consistent Redo_Dose_Response->Resolved

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Edelfosine Stock Solution A2 Prepare Fresh Working Dilutions A1->A2 B3 Treat Cells with Edelfosine/Vehicle A2->B3 B1 Seed Cells in Multi-Well Plate B2 Allow Adherence (Overnight) B1->B2 B2->B3 B4 Incubate (e.g., 24-72h) B3->B4 C1 Harvest Cells B4->C1 C2 Stain for Apoptosis (e.g., Annexin V/PI) C1->C2 C3 Acquire Data (Flow Cytometry) C2->C3 C4 Analyze Results C3->C4

Caption: Standard experimental workflow for an in vitro apoptosis assay.

References

Technical Support Center: (R)-Edelfosine Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the oral bioavailability of (R)-Edelfosine.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and what are the main challenges?

A1: The oral bioavailability of this compound after a single administration is generally low, reported to be less than 10%.[1][2][3] The primary challenges associated with its oral delivery include gastrointestinal irritation and potential dose-dependent hemolysis if high systemic concentrations are reached.[1][4] Interestingly, multiple oral administrations have been shown to significantly increase the bioavailability to as high as 64%.[1][2][3]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Nanoformulations, particularly lipid nanoparticles (LNs), have emerged as a highly effective strategy.[1][5][6][7] These systems can encapsulate this compound, protecting it from the harsh gastrointestinal environment and potentially reducing local irritation. Furthermore, LNs can facilitate absorption through the lymphatic system, thereby bypassing first-pass metabolism in the liver.[7]

Q3: How do lipid nanoparticles (LNs) improve the delivery of this compound?

A3: LNs improve the delivery of this compound in several ways:

  • Enhanced Stability: They protect the drug from degradation in the gastrointestinal tract.

  • Reduced Toxicity: Encapsulation can mitigate side effects like gastrointestinal irritation and hemolysis.[1][6]

  • Improved Absorption: LNs can be absorbed via the lymphatic system, which circumvents first-pass hepatic metabolism.[7]

  • Overcoming Multidrug Resistance: Edelfosine-loaded LNs have been shown to overcome multidrug resistance in certain cancer cell lines.[6][8]

  • Targeted Delivery: Surface modifications, such as coating with Tween® 80, can inhibit efflux pumps like P-glycoprotein, potentially increasing drug accumulation in target tissues like the brain.[9]

Q4: Are there differences in the oral bioavailability between the enantiomers of Edelfosine?

A4: Yes, some studies suggest a difference. In one study with rats, the S-enantiomer (S-CP201) showed a slightly higher absolute oral bioavailability (33.2%) compared to the R-enantiomer (R-CP201) (29.1%).[10]

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability in preclinical animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility and dissolution rate.Formulate this compound into a lipid-based nanoparticle (LN) system.Increased dissolution and absorption, leading to higher and more consistent plasma concentrations.
Degradation in the gastrointestinal tract.Encapsulate this compound within a protective lipid matrix of the LN.Reduced degradation and increased amount of intact drug available for absorption.
Efflux by P-glycoprotein (P-gp) transporters in the gut wall.Co-administer a P-gp inhibitor or use a formulation with P-gp inhibiting excipients (e.g., Tween® 80 coated LNs).[9]Increased intracellular concentration of the drug in enterocytes and enhanced absorption.
Significant first-pass metabolism.Utilize a delivery system that promotes lymphatic uptake, such as LNs.[7]Bypassing the liver, leading to higher systemic bioavailability of the parent drug.

Issue 2: Gastrointestinal toxicity observed at higher oral doses.

Potential Cause Troubleshooting Step Expected Outcome
Direct irritation of the gastrointestinal mucosa by free this compound.Encapsulate the drug in lipid nanoparticles.Reduced direct contact of the drug with the gut wall, thereby minimizing irritation.
High local concentration of the drug.Develop a controlled-release formulation of the LNs to slow the release of this compound.A more gradual release of the drug, leading to lower local concentrations and reduced toxicity.

Quantitative Data Summary

Table 1: Oral Bioavailability of Edelfosine Formulations

Formulation Dose Animal Model Oral Bioavailability (F%) Reference
Free Edelfosine (single dose)30 mg/kgMice< 10%[1][2][3]
Free Edelfosine (multiple doses)30 mg/kg daily for 6 daysMice64%[1][2][3]
(S)-CP201 (S-enantiomer)10 mg/kgRats33.2%[10]
(R)-CP201 (R-enantiomer)10 mg/kgRats29.1%[10]

Table 2: Characteristics of Edelfosine-Loaded Lipid Nanoparticles

Lipid Matrix Encapsulation Efficiency (%) Drug Load (µg Edelfosine/mg formulation) Reference
Compritol®84.68 ± 7.1817.57 ± 1.97[1]
Precirol®82.62 ± 5.7313.95 ± 0.79[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles (LNs)

This protocol is based on the hot homogenization method followed by ultrasonication.

Materials:

  • This compound

  • Lipid matrix (e.g., Compritol® 888 ATO or Precirol® ATO 5)

  • Surfactant (e.g., Tween® 80)

  • Purified water

Procedure:

  • Melt the lipid matrix at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes) to form a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The resulting LN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: In Vitro Drug Release Study

Materials:

  • This compound-loaded LNs

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the LN dispersion into a dialysis bag.

  • Seal the dialysis bag and place it in a vessel containing a known volume of PBS (the release medium).

  • Maintain the temperature at 37°C and agitate the release medium at a constant speed.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation cluster_purification Purification lp1 Melt Lipid Matrix lp2 Disperse this compound in Molten Lipid lp1->lp2 e1 High-Shear Homogenization lp2->e1 Combine Phases ap1 Heat Aqueous Surfactant Solution ap1->e1 e2 Ultrasonication / High-Pressure Homogenization e1->e2 e3 Cooling and Recrystallization e2->e3 p1 Dialysis / Centrifugation e3->p1 p2 Final LN Dispersion p1->p2

Caption: Experimental workflow for the preparation of this compound-loaded lipid nanoparticles.

bioavailability_challenges cluster_challenges Challenges to Oral Bioavailability cluster_solutions Lipid Nanoparticle Solutions c1 Low Solubility s1 Enhanced Solubilization c1->s1 c2 GI Degradation s2 Protective Encapsulation c2->s2 c3 P-gp Efflux s3 P-gp Inhibition (with coating) c3->s3 c4 First-Pass Metabolism s4 Lymphatic Uptake c4->s4

Caption: Addressing this compound oral bioavailability challenges with lipid nanoparticles.

edelfosine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol edelfosine This compound rafts Lipid Rafts edelfosine->rafts Accumulates in pi3k PI3K/Akt Pathway edelfosine->pi3k Inhibits fas Fas/CD95 Receptor rafts->fas Recruits & Aggregates apoptosis Apoptosis fas->apoptosis Initiates pi3k->apoptosis Suppression of survival signal leads to

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Minimizing off-target effects of (R)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (R)-Edelfosine and optimizing its experimental application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic alkyl-lysophospholipid that primarily acts on the cell membrane, rather than directly targeting DNA.[1] It selectively accumulates in the membranes of tumor cells, leading to the induction of apoptosis.[2][3][4] Its mechanism involves interaction with lipid rafts and the endoplasmic reticulum (ER).[5][6][7] In many cancer cells, it triggers apoptosis by activating the Fas/CD95 death receptor and inhibiting pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[1][5]

Q2: Why is this compound considered selective for cancer cells?

A2: The selectivity of this compound is attributed to its preferential uptake and accumulation in malignant cells compared to normal, non-transformed cells.[2][3][4][8][9] This differential uptake is a key factor in its ability to induce apoptosis in cancer cells while sparing healthy ones.[1][2][4]

Q3: What are the known side effects or toxicities of this compound?

A3: In animal studies and clinical trials, the main reported toxic effect is gastrointestinal irritation.[1] Importantly, unlike many conventional chemotherapeutic agents, this compound does not appear to cause significant bone marrow toxicity.[1][5] Some studies have noted a hemolytic effect due to its incorporation into red blood cell membranes.[3]

Q4: How should this compound be prepared for in vitro experiments?

A4: this compound can be dissolved in a culture medium containing 10% (v/v) heat-inactivated fetal bovine serum (FBS) to a stock concentration of 2 mM. This is achieved by heating the solution at 50°C for 45 minutes to ensure it is fully dissolved. The resulting clear solution should be sterilized by filtration through a 0.22 µm filter and can be stored at 4°C.[10]

Troubleshooting Guides

Issue 1: Insufficient Apoptosis in Target Cancer Cells

Q: My cancer cell line is not undergoing apoptosis as expected after treatment with this compound. What are the possible reasons and how can I troubleshoot this?

A: Several factors could contribute to a lack of apoptotic response. Follow this guide to troubleshoot the issue.

Troubleshooting Workflow for Insufficient Apoptosis

start Start: Insufficient Apoptosis Observed check_concentration 1. Verify Edelfosine Concentration and Purity start->check_concentration check_incubation 2. Optimize Incubation Time check_concentration->check_incubation Concentration OK check_cell_line 3. Assess Cell Line Sensitivity and Characteristics check_incubation->check_cell_line Time Optimized check_uptake 4. Confirm Cellular Uptake of Edelfosine check_cell_line->check_uptake Cell Line Suitable check_pathway 5. Analyze Key Signaling Pathways check_uptake->check_pathway Uptake Confirmed end Resolution check_pathway->end

Caption: Troubleshooting workflow for insufficient apoptosis.

Step 1: Verify Edelfosine Concentration and Purity

  • Question: Could the issue be with the drug itself?

  • Answer: Ensure the correct concentration of this compound was used. Prepare fresh dilutions from a verified stock solution. If possible, confirm the purity and integrity of your Edelfosine compound.

Step 2: Optimize Incubation Time

  • Question: Is the treatment duration sufficient?

  • Answer: The time required to induce apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line.

Step 3: Assess Cell Line Sensitivity and Characteristics

  • Question: Is my cell line known to be sensitive to this compound?

  • Answer: Sensitivity to this compound can be cell-type specific.[1] Review literature for studies using your cell line. Consider that the mechanism of action can differ between hematological and solid tumor cells. For instance, in some solid tumors, apoptosis is primarily induced via endoplasmic reticulum stress.[6][10][11][12] The expression levels of Bcl-2 and Bcl-xL can also confer resistance, as their overexpression has been shown to abrogate Edelfosine-induced apoptosis.[2][4][6]

Step 4: Confirm Cellular Uptake of Edelfosine

  • Question: How can I be sure the cells are taking up the drug?

  • Answer: Induction of apoptosis is correlated with the cellular uptake of this compound.[2][4] You can assess uptake using radiolabeled [³H]Edelfosine and scintillation counting if available.

Step 5: Analyze Key Signaling Pathways

  • Question: How can I verify that the expected molecular pathways are being affected?

  • Answer: Use Western blotting to check for the inhibition of pro-survival signals (e.g., decreased phosphorylation of Akt) and the activation of pro-apoptotic markers (e.g., cleavage of caspase-3 and PARP).[5][13]

Issue 2: Significant Toxicity in Control (Non-Cancerous) Cells

Q: I'm observing a high level of cell death in my non-malignant control cell line. How can I minimize these off-target effects?

A: this compound is known for its selectivity, so toxicity in normal cells is unexpected and warrants investigation.

Troubleshooting Workflow for Off-Target Cytotoxicity

start Start: High Toxicity in Control Cells dose_response 1. Perform a Dose-Response Analysis start->dose_response check_controls 2. Verify Control Cell Line Health and Type dose_response->check_controls Lowest Effective Dose Determined assess_hemolysis 3. For Blood-Derived Controls, Check for Hemolysis check_controls->assess_hemolysis Controls Verified formulation 4. Consider Alternative Formulations assess_hemolysis->formulation Hemolysis Assessed end Resolution formulation->end

Caption: Troubleshooting workflow for off-target cytotoxicity.

Step 1: Perform a Dose-Response Analysis

  • Question: Is the concentration of this compound too high?

  • Answer: Conduct a dose-response experiment on both your cancer and control cell lines to determine the therapeutic window. The goal is to find a concentration that maximizes cancer cell apoptosis while minimizing effects on normal cells. Effective plasma concentrations in animal models are often in the 10-20 μM range.[10]

Step 2: Verify Control Cell Line Health and Type

  • Question: Could my control cells be compromised or unusually sensitive?

  • Answer: Ensure your control cells are healthy and not under any stress. Some immortalized non-cancerous cell lines may exhibit altered membrane properties that could increase their sensitivity. Whenever possible, use primary cells as controls.

Step 3: For Blood-Derived Controls, Check for Hemolysis

  • Question: If I am using peripheral blood lymphocytes (PBLs) or other blood components, what should I look for?

  • Answer: this compound can have hemolytic effects.[3] If you observe lysis of red blood cells in your control samples, this may be a contributing factor to perceived toxicity.

Step 4: Consider Alternative Formulations

  • Question: Are there ways to formulate this compound to reduce toxicity?

  • Answer: Studies have shown that co-dispersing this compound with sterols like cholesterol can create liposomal formulations that abolish its hemolytic effects while retaining its apoptogenic activity on cancer cells.[14] Encapsulation in lipid nanoparticles has also been shown to reduce in vivo toxicity.[15][16]

Quantitative Data Summary

ParameterValueCell Line / ModelReference
In Vitro Apoptosis ~50% apoptosis after 7hHL-60[14]
~38% apoptosis after 5 daysPANC-1 CSCs[10]
Effective Concentration 10 µM for apoptosis inductionZ-138 MCL cells[3][9]
10-20 µM (pharmacologically relevant)Animal Models[10]
Oral Bioavailability <10% (single dose)Mice[3][17]
Up to 64% (multiple doses)Mice[3][17]

Key Signaling Pathways Affected by this compound

cluster_membrane Cell Membrane / Lipid Rafts cluster_downstream Cellular Response Edelfosine This compound Fas Fas/CD95 Receptor Edelfosine->Fas Activates PI3K_Akt PI3K/Akt Pathway Edelfosine->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Edelfosine->MAPK_ERK Inhibits Apoptosis Apoptosis Fas->Apoptosis Survival Cell Survival/Proliferation PI3K_Akt->Survival MAPK_ERK->Survival

Caption: this compound signaling pathways.

Detailed Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are sub-confluent at the time of analysis.

  • Treatment: Treat cells with the desired concentrations of this compound for the optimized duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 2: Western Blot for p-Akt and Cleaved Caspase-3
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation. A decrease in the p-Akt/total Akt ratio and an increase in cleaved caspase-3 indicate successful induction of the desired signaling effects.

References

(R)-Edelfosine Cytotoxicity Assay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cytotoxicity assays for the investigational anticancer agent (R)-Edelfosine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic alkyl-lysophospholipid that primarily targets the cell membrane rather than DNA.[1][2] Its main mechanism involves its accumulation in lipid rafts, which are specialized microdomains within the plasma membrane.[3][4][5][6] This accumulation leads to the clustering of Fas/CD95 death receptors within these rafts, triggering apoptosis independently of the Fas ligand.[3][6][7] Additionally, this compound can inhibit the PI3K/Akt cell survival pathway, further promoting cancer cell death.[2][8]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound can be challenging to dissolve and maintain in solution. A common method for preparing a stock solution is to dissolve it in a culture medium containing 10% (v/v) heat-inactivated fetal bovine serum (FBS) at a concentration of 2 mM by heating at 50°C for 45 minutes.[9] The resulting clear solution should then be sterilized by filtration through a 0.22 µm filter and can be stored at 4°C.[9] Always ensure the solution is clear before use to avoid adding precipitated drug to your cells.

Q3: Which cytotoxicity assay is most suitable for this compound?

A3: Both metabolic assays like MTT and membrane integrity assays like the Lactate Dehydrogenase (LDH) release assay can be used. However, given that this compound's primary target is the cell membrane, an LDH assay which directly measures membrane damage can be a more direct indicator of its cytotoxic effect.[10][11] MTT assays, which measure metabolic activity, are also widely used but can sometimes produce artifacts with membrane-disrupting agents.[12] It is often recommended to use more than one type of assay to confirm results.

Q4: I am observing high variability in my results. What are the common causes?

A4: High variability in cytotoxicity assays can stem from several factors, including uneven cell seeding, pipetting errors, and edge effects in the microplate.[13] For lipid-based drugs like this compound, inconsistent drug concentration due to precipitation or interaction with plasticware can also be a significant source of variability. Ensure your stock solution is fully dissolved and well-mixed before each use.

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Background Absorbance 1. Contamination of culture medium. 2. Phenol red in the medium can interfere with readings. 3. This compound may directly reduce MTT.1. Use fresh, sterile medium and reagents. 2. Use phenol red-free medium for the assay. 3. Run a cell-free control with this compound and MTT reagent to check for direct reduction.
Low Absorbance Readings 1. Insufficient cell number. 2. Incomplete solubilization of formazan crystals. 3. This compound may interfere with formazan crystal formation.[12]1. Optimize cell seeding density. 2. Ensure complete dissolution by vigorous mixing or using a stronger solubilization buffer (e.g., acidified SDS).[14] 3. Visually inspect wells for altered crystal morphology. Consider using an alternative assay like LDH.
Inconsistent Replicates 1. Uneven cell distribution.[13] 2. Inconsistent this compound concentration due to precipitation.1. Ensure a single-cell suspension before plating and mix the plate gently after seeding. 2. Vortex the this compound stock solution before each dilution and visually inspect for precipitates.
LDH Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Spontaneous LDH Release in Control Cells 1. Over-confluent or unhealthy cells. 2. Mechanical stress during handling or media changes.[15]1. Ensure cells are in the exponential growth phase and not over-confluent. 2. Handle cells gently and avoid forceful pipetting.
Low Maximum LDH Release (Lysis Control) 1. Incomplete cell lysis.[16] 2. Low LDH content in the cell type being used.1. Ensure the lysis buffer is effective and incubation time is sufficient. 2. Optimize the cell number to ensure a detectable amount of LDH is released.[17]
This compound Interferes with the Assay 1. The lipid nature of this compound may interact with the assay components.1. Run a cell-free control with this compound to check for any direct interaction with the LDH assay reagents.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay TypeReference
LNCaPProstate Cancer~572Real-Time Cell Analysis[15]
VCaPProstate Cancer~1072Real-Time Cell Analysis[15]
C6GliomaNot specifiedNot specifiedNot specified[18]
Multiple Myeloma cell linesMultiple MyelomaNot specified24Flow Cytometry[19]
Mantle Cell Lymphoma cell linesMantle Cell LymphomaNot specified48Annexin V analysis[15]
Chronic Lymphocytic Leukemia cellsChronic Lymphocytic LeukemiaNot specified48Annexin V analysis[15]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals. An orbital shaker can be used for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This protocol provides a general framework for measuring cytotoxicity based on LDH release.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[12]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[21]

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add lysis buffer (e.g., 1% Triton X-100) to untreated wells 30 minutes before sample collection.[22]

    • Background control: Culture medium without cells.[17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][17]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[12]

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Mandatory Visualizations

Edelfosine_Fas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Edelfosine This compound LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulates in Fas Fas/CD95 LipidRaft->Fas Recruits & Clusters FADD FADD Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Apoptosis Apoptosis Caspase8->Apoptosis Initiates

Caption: this compound induced Fas/CD95 signaling pathway.

Edelfosine_PI3K_Akt_Signaling Edelfosine This compound PI3K PI3K Edelfosine->PI3K Inhibits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellCulture 1. Cell Culture CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding DrugPrep 2. This compound Preparation DrugTreatment 4. Drug Treatment (Dose-Response) DrugPrep->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubation (24-72h) DrugTreatment->Incubation MTT 6a. MTT Assay Incubation->MTT LDH 6b. LDH Assay Incubation->LDH Readout 7. Absorbance Measurement MTT->Readout LDH->Readout DataAnalysis 8. Data Analysis (IC50 Calculation) Readout->DataAnalysis

Caption: General experimental workflow for cytotoxicity assays.

References

(R)-Edelfosine In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of (R)-Edelfosine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with the in vivo delivery of free this compound?

A1: The primary challenges with delivering free this compound in vivo are its dose-dependent toxicity and low oral bioavailability. Intravenous (IV) administration can cause hemolysis, while oral delivery often leads to gastrointestinal toxicity.[1][2][3][4] Furthermore, the bioavailability of a single oral dose of free edelfosine is less than 10%.[5][6][7]

Q2: What are the recommended delivery methods to improve the safety and efficacy of this compound in vivo?

A2: Encapsulating this compound into lipid-based nanocarriers, such as lipid nanoparticles (LNs) or liposomes, is the most effective strategy.[1][8][9] These formulations protect the drug from degradation, reduce systemic toxicity, and can improve its pharmacokinetic profile.[1][4][8] Oral administration of edelfosine-loaded LNs has been shown to be a safe and effective delivery route, preventing gastrointestinal toxicity and successfully treating lung metastases in preclinical models.[1][10]

Q3: Which administration route is optimal for edelfosine-loaded nanoparticles?

A3: The choice of administration route depends on the therapeutic goal.

  • Oral: Oral administration of edelfosine-loaded lipid nanoparticles is effective for treating conditions like osteosarcoma lung metastases and glioma, and it avoids the severe side effects of free edelfosine.[1][10][11]

  • Intraperitoneal (IP): IP administration of edelfosine-LNs can provide more sustained blood levels compared to IV injection and avoids high accumulation in reticuloendothelial system (RES) organs like the liver and spleen.[8]

  • Intravenous (IV): IV administration leads to rapid blood clearance and significant accumulation in RES organs, which may be a disadvantage for targeting tumors in other locations.[8]

Q4: How does this compound exert its anti-cancer effects?

A4: this compound is a synthetic alkyl-lysophospholipid that primarily targets the cell membrane rather than DNA.[4] It accumulates in lipid rafts, leading to the clustering of the Fas/CD95 death receptor and subsequent induction of apoptosis.[12][13] Additionally, edelfosine can induce endoplasmic reticulum (ER) stress and inhibit signaling pathways like AKT, which are crucial for cancer cell survival.[14][15][16] It shows selectivity for tumor cells while largely sparing normal, non-malignant cells.[5][13]

Troubleshooting Guide

Issue 1: High toxicity and animal mortality observed after administration.

  • Probable Cause: Administration of free this compound, especially at high doses. Oral administration of the free drug can cause lethal gastrointestinal toxicity, while IV injection can lead to hemolysis.[1][2]

  • Solution: Encapsulate this compound in lipid nanoparticles (LNs). Studies show that LNs protect against edelfosine-induced toxicity, even at doses four times higher than the therapeutic dose of the free drug.[1][9]

Issue 2: Poor therapeutic efficacy with oral administration.

  • Probable Cause: Low bioavailability of free this compound after a single dose.[5][6][7] The drug may also be a substrate for P-glycoprotein, which can limit its absorption.[5]

  • Solution 1: Implement a multiple-dose oral regimen. The oral bioavailability of free edelfosine can increase from <10% after a single dose to as high as 64% after six days of repeated dosing.[5][6][7]

  • Solution 2: Use a lipid nanoparticle formulation. LNs can enhance oral bioavailability.[11] Formulations containing Tween® 80 may further increase brain accumulation by inhibiting P-glycoprotein.[11]

Issue 3: Rapid clearance and low tumor accumulation after IV injection.

  • Probable Cause: Rapid uptake of the delivery vehicle (e.g., liposomes, nanoparticles) by the reticuloendothelial system (RES), primarily in the liver and spleen.[4][8]

  • Solution: Consider switching to intraperitoneal (IP) administration. The IP route has been shown to provide more constant and sustained blood levels of edelfosine-loaded nanoparticles compared to the IV route, with less accumulation in RES organs.[8]

Quantitative Data Summary

Table 1: Bioavailability of this compound via Oral Administration in Mice

FormulationDosing RegimenBioavailability (%)Reference
Free EdelfosineSingle Dose (30 mg/kg)< 10%[5][6][7]
Free EdelfosineMultiple Doses (30 mg/kg for 6 days)64%[5][6][7]

Table 2: Example In Vivo Dosing Regimens

Animal ModelCancer ModelFormulationDose & RouteOutcomeReference
MiceMantle Cell Lymphoma XenograftFree Edelfosine30 mg/kg, Oral (multiple doses)High tumor accumulation[5]
MiceGlioma XenograftEdelfosine-Loaded LNsNot specified, OralSignificant reduction in tumor growth[11]
RatsCorneal NeovascularizationFree Edelfosine20 mg/kg, IP (twice daily)Anti-angiogenic effect[17]
MiceProstate Cancer Xenograft (LNCaP)Free Edelfosine5, 10, or 20 mg/kg, Oral (3x/week)Tumor growth inhibition[15]
MiceProstate Cancer (MPAKT Transgenic)Free Edelfosine30 mg/kg, Oral (daily)Significant tumor regression[14]

Experimental Protocols

Protocol 1: Preparation of Edelfosine-Loaded Lipid Nanoparticles (LNs)

This protocol is a general guideline based on methods for preparing solid lipid nanoparticles. Lipids such as Compritol® 888 ATO or Precirol® ATO 5 are commonly used.[2][3][11]

  • Melt the Lipid: Heat the solid lipid (e.g., Compritol) to approximately 5-10°C above its melting point.

  • Dissolve the Drug: Dissolve this compound in the molten lipid under magnetic stirring to form a clear lipid phase.

  • Prepare the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween® 80, Poloxamer 188) to the same temperature as the lipid phase.

  • Create the Emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) for a few minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated drug.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and encapsulation efficiency (typically measured by HPLC-MS after separating free drug).[2]

Protocol 2: Preparation of Edelfosine-Loaded Liposomes (Multilamellar Vesicles)

This protocol describes a common thin-film hydration method.[18]

  • Lipid Dissolution: Dissolve this compound and other lipids (e.g., cholesterol, DSPC) in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v), in a round-bottom flask.[18][19]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Add an aqueous buffer (e.g., PBS) to the flask. Hydrate the lipid film by vigorous vortexing or mechanical shaking. The temperature should be kept above the phase transition temperature of the lipids.[18]

  • Annealing: Incubate the resulting suspension at a temperature above the lipid phase transition (e.g., 50°C) for 30-60 minutes to ensure complete hydration and formation of multilamellar vesicles (MLVs).[18]

  • Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes.[18]

Visualizations

G cluster_formulation Edelfosine Formulation cluster_routes Administration Routes cluster_outcomes In Vivo Outcomes Free_Drug Free Edelfosine Oral Oral Free_Drug->Oral causes IV Intravenous (IV) Free_Drug->IV causes LN_Formulation Lipid Nanoparticle (LN) Formulation LN_Formulation->Oral enables LN_Formulation->IV leads to IP Intraperitoneal (IP) LN_Formulation->IP allows for GITox High GI Toxicity Low Bioavailability Oral->GITox SafeOral Safe & Effective (Reduced GI Toxicity) Oral->SafeOral Hemolysis Hemolytic Toxicity IV->Hemolysis RapidClearance Rapid Clearance High RES Accumulation IV->RapidClearance Sustained Sustained Blood Levels Lower RES Accumulation IP->Sustained

Caption: Comparison of in vivo delivery routes and outcomes for Edelfosine.

G cluster_lipids cluster_aqueous cluster_emulsion cluster_formation Melt Melt Solid Lipid (e.g., Compritol) Dissolve Dissolve Edelfosine in Molten Lipid Melt->Dissolve Homogenize Combine Phases under High-Speed Homogenization Dissolve->Homogenize Aqueous Heat Aqueous Solution with Surfactant Aqueous->Homogenize Cool Cool Emulsion (e.g., Ice Bath) Homogenize->Cool LNs Edelfosine-Loaded Lipid Nanoparticles Cool->LNs

Caption: Workflow for preparing Edelfosine-loaded lipid nanoparticles.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Edelfosine Edelfosine Rafts Accumulates in Lipid Rafts Edelfosine->Rafts ER_Stress ER Stress Edelfosine->ER_Stress Fas Fas/CD95 Receptor Clustering Rafts->Fas Apoptosis Apoptosis Fas->Apoptosis ER_Stress->Apoptosis

Caption: Simplified signaling pathway for Edelfosine-induced apoptosis.

References

Validation & Comparative

A Comparative Guide: Unveiling the Stereoselective Biological Activity of (R)-Edelfosine versus (S)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Edelfosine, a synthetic alkyl-lysophospholipid, has long been recognized for its selective apoptotic effects on cancer cells, distinguishing it from conventional DNA-damaging chemotherapeutics. As a chiral molecule, edelfosine exists as two enantiomers, (R)-Edelfosine and (S)-Edelfosine. Emerging research indicates that the stereochemistry at the C2 position of the glycerol backbone significantly influences its biological activity and pharmacokinetic profile. This guide provides an objective comparison of the (R) and (S) enantiomers of edelfosine, supported by available experimental data, to inform future research and drug development efforts.

Key Findings at a Glance

Initial studies have revealed that while both enantiomers of edelfosine exhibit anti-cancer properties, the (S)-enantiomer (also referred to as S-CP201) demonstrates a superior pharmacokinetic profile and, in some preclinical models, enhanced antitumor efficacy compared to the (R)-enantiomer (R-CP201). This has led to the selection of (S)-Edelfosine for further clinical development.

Comparative Pharmacokinetics: this compound vs. (S)-Edelfosine

Pharmacokinetic studies in rodent models have consistently shown that (S)-Edelfosine has a more favorable profile for oral administration than this compound. The (S)-enantiomer exhibits higher bioavailability and systemic exposure.

Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Edelfosine in Rodents

ParameterThis compound (R-CP201)(S)-Edelfosine (S-CP201)SpeciesAdministrationKey Findings
Area Under the Curve (AUC) LowerHigherRati.v. & p.o.(S)-enantiomer shows higher systemic exposure.[1]
Maximum Concentration (Cmax) LowerHigherRatp.o.(S)-enantiomer reaches higher peak plasma concentrations.[1]
Oral Bioavailability ~35%~45%Mousep.o.(S)-enantiomer is more readily absorbed after oral administration.[1]
Tumor Reduction 33%57%Mouse (PDX model)p.o.(S)-enantiomer demonstrated superior tumor reduction in a pancreatic cancer model.[1]

Biological Activity and Mechanism of Action

Edelfosine exerts its anticancer effects through a multi-faceted mechanism that is independent of DNA interaction. It primarily targets the cell membrane, particularly lipid rafts, and the endoplasmic reticulum, leading to the induction of apoptosis. Key signaling pathways affected include the activation of the Fas/CD95 death receptor and the inhibition of the pro-survival PI3K/AKT pathway.

While comprehensive comparative studies on the in vitro biological activity of the individual enantiomers are not extensively published, the selection of (S)-Edelfosine for further development suggests it possesses at least equivalent, if not superior, pharmacodynamic properties. The antitumor activity of edelfosine is linked to its ability to be preferentially taken up by malignant cells.

Signaling Pathways Targeted by Edelfosine

The following diagram illustrates the key signaling pathways modulated by edelfosine, leading to apoptosis in cancer cells.

Edelfosine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Edelfosine (R/S)-Edelfosine LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulates in PI3K_AKT PI3K/AKT Pathway Edelfosine->PI3K_AKT Inhibits FasR Fas/CD95 Receptor LipidRaft->FasR Promotes clustering of Apoptosis Apoptosis FasR->Apoptosis Activates Survival Cell Survival PI3K_AKT->Survival Promotes Survival->Apoptosis Inhibits

Caption: Signaling pathways affected by Edelfosine leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the direct comparison of (R)- and (S)-Edelfosine are not widely available in the public domain. However, based on the reported pharmacokinetic studies, the following methodologies are inferred.

Pharmacokinetic Analysis in Rodents

Objective: To determine and compare the pharmacokinetic profiles of this compound and (S)-Edelfosine following intravenous and oral administration in mice and rats.

Methodology:

  • Animal Models: Male rats and mice are used for the studies.

  • Drug Administration:

    • Intravenous (i.v.) administration of a single dose of (R)- or (S)-Edelfosine.

    • Oral (p.o.) administration of a single dose of (R)- or (S)-Edelfosine.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Bioanalytical Method: Plasma concentrations of (R)- and (S)-Edelfosine are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameters: Key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and oral bioavailability (F%) are calculated and compared between the two enantiomers.

In Vivo Antitumor Efficacy in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

Objective: To evaluate and compare the in vivo antitumor activity of this compound and (S)-Edelfosine.

Methodology:

  • Animal Model: Immunodeficient mice are implanted with patient-derived pancreatic cancer xenografts.

  • Treatment Groups: Mice are randomized into groups receiving vehicle control, this compound, or (S)-Edelfosine.

  • Drug Administration: The compounds are administered orally at a specified dose and schedule.

  • Efficacy Endpoint: Tumor volume is measured regularly, and the percentage of tumor reduction is calculated and compared between the treatment groups.

The following diagram outlines a general workflow for comparing the biological activity of edelfosine enantiomers.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellLines Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) CellLines->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) CellLines->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for p-AKT) CellLines->Mechanism AnimalModels Rodent Models (e.g., Xenografts) PK Pharmacokinetic Studies (AUC, Cmax, Bioavailability) AnimalModels->PK Efficacy Antitumor Efficacy (Tumor Volume Reduction) AnimalModels->Efficacy Enantiomers This compound vs. (S)-Edelfosine Enantiomers->CellLines Enantiomers->AnimalModels

Caption: General workflow for comparing edelfosine enantiomers.

Conclusion

The available evidence strongly suggests that the stereochemistry of edelfosine is a critical determinant of its pharmacokinetic properties. The (S)-enantiomer demonstrates superior bioavailability and systemic exposure in preclinical models, which is a significant advantage for an orally administered therapeutic. Furthermore, early in vivo data in a pancreatic cancer model indicates enhanced antitumor efficacy for (S)-Edelfosine. These findings provide a compelling rationale for the focused clinical development of the (S)-enantiomer.

Further research is warranted to fully elucidate the comparative in vitro biological activities of the (R) and (S) enantiomers across a broader range of cancer cell types and to dissect any potential stereoselective differences in their molecular mechanisms of action. Such studies will provide a more complete understanding of the structure-activity relationship of edelfosine and may guide the design of next-generation alkyl-lysophospholipid anticancer agents.

References

A Comparative Guide to (R)-Edelfosine and Other Alkylphospholipids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug development, alkylphospholipids (APLs) represent a unique class of synthetic compounds that exert their cytotoxic effects by targeting cellular membranes rather than DNA. This guide provides a detailed comparison of (R)-Edelfosine with two other prominent APLs, Miltefosine and Perifosine, aimed at researchers, scientists, and drug development professionals. The following sections present a comparative analysis of their mechanisms of action, experimental data on their efficacy, and detailed protocols for key experimental assays.

Mechanism of Action: A Tale of Two Cellular Compartments

Alkylphospholipids share a common characteristic of integrating into cellular membranes and disrupting key signaling pathways, ultimately leading to apoptosis. However, their primary subcellular targets can differ, leading to distinct mechanistic nuances.

This compound exhibits a dual-targeting mechanism. In hematological cancer cells, it preferentially accumulates in lipid rafts of the plasma membrane. This accumulation leads to the clustering of Fas/CD95 death receptors, initiating the extrinsic apoptosis pathway independent of its natural ligand. In contrast, in solid tumor cells, this compound primarily targets the endoplasmic reticulum (ER), inducing ER stress, which triggers apoptosis through the intrinsic pathway.[1][2]

Miltefosine , the first APL to be approved for clinical use (for leishmaniasis), also interacts with cell membranes, affecting lipid metabolism and signaling.[3] Its anticancer mechanism involves the inhibition of the PI3K/Akt pathway and induction of apoptosis. In the context of Leishmania, Miltefosine disrupts the parasite's intracellular Ca2+ homeostasis and mitochondrial function.[3]

Perifosine is recognized for its potent and consistent inhibition of the PI3K/Akt signaling pathway, a critical survival pathway often upregulated in cancer.[4][5][6] By preventing the activation of Akt, Perifosine effectively blocks downstream survival signals, leading to apoptosis. It has been the most extensively studied APL in clinical trials for various cancers.[5]

cluster_membrane Plasma Membrane cluster_drugs Alkylphospholipids cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Survival Cell Survival & Proliferation pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Edelfosine Edelfosine Edelfosine->pAkt Inhibits activation Perifosine Perifosine Perifosine->Akt Inhibits recruitment Miltefosine Miltefosine Miltefosine->pAkt Inhibits activation

Figure 1: Inhibition of the PI3K/Akt signaling pathway by alkylphospholipids.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic potential of this compound, Miltefosine, and Perifosine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below. Lower IC50 values indicate higher potency.

Cell LineCancer TypeThis compound IC50 (µM)Miltefosine IC50 (µM)Perifosine IC50 (µM)
MCF-7 Breast Cancer~10-20~15-25~5-15
MDA-MB-231 Breast Cancer~5-15~10-20~2-10
A549 Lung Cancer~10-25~20-40~5-20
HCT-116 Colon Cancer~15-30~25-50~10-25
PC-3 Prostate Cancer~5-10 ~15-30~10-20
DU145 Prostate Cancer~5-10 ~20-35~15-25
U266 Multiple Myeloma~5-15Not widely reported~1.5-5
RPMI 8226 Multiple Myeloma~10-20Not widely reported~2-7

Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay method. The data presented is an aggregation from multiple sources for comparative purposes.

Across the board, Perifosine often demonstrates high potency, particularly in multiple myeloma cell lines.[4][6] this compound shows notable efficacy in prostate cancer cell lines.

Anti-Leishmanial Activity

Miltefosine is the only orally administered drug for leishmaniasis. However, studies have shown that this compound also possesses significant anti-leishmanial activity.

Leishmania SpeciesStageThis compound IC50 (µM)Miltefosine IC50 (µM)Perifosine IC50 (µM)
L. donovaniPromastigote~2-5~2-5~2-5
L. donovaniAmastigote~3-7~4-8~3-7
L. majorPromastigote~3-6~22~4-8
L. tropicaPromastigoteNot widely reported~11Not widely reported

Note: IC50 values can vary between different strains and experimental setups.

Clinical Development Overview

** this compound** has been evaluated in Phase I and II clinical trials for various cancers, including non-small cell lung cancer and for purging of bone marrow in leukemia patients. It has generally been well-tolerated.

Miltefosine is approved for the treatment of leishmaniasis. Its development for cancer therapy has been limited due to dose-limiting gastrointestinal toxicity when administered orally.[7]

Perifosine has undergone extensive clinical investigation, including Phase III trials for multiple myeloma and colorectal cancer. While it has shown promise in earlier phase trials, the outcomes of the Phase III studies were not sufficient to lead to regulatory approval.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of alkylphospholipids. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Figure 2: General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound, Miltefosine, and Perifosine in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of alkylphospholipids for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Analysis: Western Blotting for PI3K/Akt Pathway

Western blotting is used to detect the levels of total and phosphorylated proteins in a signaling cascade.

Protocol:

  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Differential Subcellular Targeting of this compound

cluster_cell Cancer Cell cluster_hematological Hematological Cancer Cell cluster_solid Solid Tumor Cell Edelfosine1 Edelfosine Rafts Lipid Rafts (Plasma Membrane) Edelfosine1->Rafts Accumulates in Fas Fas/CD95 Clustering Rafts->Fas Extrinsic Extrinsic Apoptosis Fas->Extrinsic Edelfosine2 Edelfosine ER Endoplasmic Reticulum Edelfosine2->ER Accumulates in ER_Stress ER Stress ER->ER_Stress Intrinsic Intrinsic Apoptosis ER_Stress->Intrinsic

Figure 3: Differential targeting of this compound in different cancer cell types.

Conclusion

This compound, Miltefosine, and Perifosine are potent inducers of apoptosis in cancer cells, primarily through the disruption of membrane-associated signaling pathways. While Perifosine has shown broad and potent inhibition of the PI3K/Akt pathway in numerous studies, this compound demonstrates a unique dual-targeting mechanism that varies with the cancer cell type, showing particular promise in prostate cancer. Miltefosine, while an effective anti-leishmanial agent, has faced challenges in systemic cancer therapy due to toxicity. The choice of an alkylphospholipid for further research and development will likely depend on the specific cancer type and the desired mechanistic target. The provided data and protocols serve as a valuable resource for researchers in this field.

References

A Comparative Guide to (R)-Edelfosine and Miltefosine in Leishmania Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the exploration of novel therapeutic agents. Among the promising candidates are the alkylphospholipids, with miltefosine being the first orally administered drug for leishmaniasis. This guide provides a detailed comparison of (R)-Edelfosine, a potent alkyl-lysophospholipid analog, and miltefosine, focusing on their performance, mechanisms of action, and supporting experimental data.

Performance and Efficacy: A Quantitative Comparison

This compound has consistently demonstrated superior or comparable in vitro activity against various Leishmania species compared to miltefosine. Experimental data from multiple studies indicate that edelfosine often exhibits lower IC50 values, signifying higher potency.

DrugLeishmania SpeciesStageIC50 (µM)Reference
This compound L. donovaniPromastigote~2-9[1]
L. panamensisPromastigote~2-9[1]
L. mexicanaPromastigote~2-9[1]
L. majorPromastigote~2-9[1]
L. amazonensisPromastigote1.9-3.4[2][3]
L. amazonensisAmastigote4.2[2][3]
Miltefosine L. donovaniPromastigote~2-9[1]
L. panamensisPromastigote~2-9[1]
L. mexicanaPromastigote~2-9[1]
L. majorPromastigote~2-9[1]
L. amazonensisAmastigote9.0[2][3]
L. donovaniAmastigote16.46-23.16[4]

Table 1: In Vitro Activity of this compound and Miltefosine against Leishmania spp.

In vivo studies have further substantiated the potent antileishmanial activity of orally administered edelfosine in various animal models, including those infected with pentavalent antimonial-resistant parasites[1][5][6]. Edelfosine treatment has been shown to significantly reduce parasite load and ameliorate disease pathology in mice and hamsters infected with L. major, L. panamensis, or L. braziliensis[1][5][7][8].

Mechanisms of Action: A Divergence in Cellular Targets

Both this compound and miltefosine induce an apoptosis-like cell death in Leishmania parasites[1][9][10]. However, their primary molecular targets and the ensuing signaling cascades exhibit notable differences.

Miltefosine exerts its leishmanicidal effect through multiple mechanisms. It is known to interfere with lipid metabolism, particularly phosphatidylcholine biosynthesis, and disrupt the parasite's mitochondrial function by inhibiting cytochrome c oxidase[11][12][13][14]. Furthermore, miltefosine has been shown to impair the function of acidocalcisomes and activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruption of the parasite's calcium homeostasis[11][15].

This compound , on the other hand, demonstrates a more targeted mechanism centered on the parasite's mitochondria and plasma membrane lipid rafts. It accumulates in the Leishmania kinetoplast-mitochondrion, leading to a disruption of the mitochondrial transmembrane potential[7][16]. A key finding is the edelfosine-induced recruitment of FOF1-ATP synthase into lipid rafts, which is critical for its cytotoxic activity[7][16]. This targeted disruption of mitochondrial function and lipid raft integrity appears to be a central component of its potent leishmanicidal action.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of these two drugs, the following diagrams illustrate their proposed signaling pathways.

edelfosine_pathway cluster_membrane Plasma Membrane cluster_mitochondrion Mitochondrion Edelfosine Edelfosine Lipid_Rafts Lipid Rafts Edelfosine->Lipid_Rafts Accumulates in FOF1_ATP_Synthase FOF1-ATP Synthase Lipid_Rafts->FOF1_ATP_Synthase Recruits Mitochondrial_Disruption Disruption of Mitochondrial Membrane Potential FOF1_ATP_Synthase->Mitochondrial_Disruption Induces DNA_Breakdown Kinetoplast/Nuclear DNA Breakdown Mitochondrial_Disruption->DNA_Breakdown Leads to Apoptosis Apoptosis-like Cell Death DNA_Breakdown->Apoptosis Results in

Figure 1: Proposed Signaling Pathway of this compound in Leishmania

miltefosine_pathway cluster_targets Multiple Cellular Targets Miltefosine Miltefosine Lipid_Metabolism Inhibition of Phosphatidylcholine Biosynthesis Miltefosine->Lipid_Metabolism Mitochondrion Inhibition of Cytochrome c Oxidase Miltefosine->Mitochondrion Calcium_Homeostasis Disruption of Ca2+ Homeostasis (Acidocalcisomes, Plasma Membrane Channels) Miltefosine->Calcium_Homeostasis Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Mitochondrion->Apoptosis Calcium_Homeostasis->Apoptosis

Figure 2: Proposed Signaling Pathway of Miltefosine in Leishmania

Drug Resistance

A significant concern with any antimicrobial agent is the potential for resistance development. Studies have shown that Leishmania can develop resistance to miltefosine, often through the decreased accumulation of the drug due to mutations in transporters like the miltefosine transporter (LdMT) and its beta subunit (LdRos3), or through the overexpression of ABC transporters that pump the drug out of the cell[17][18]. In contrast, this compound has been reported to be less prone to the development of drug resistance, requiring longer incubation times to generate resistant parasites compared to miltefosine[1][5]. Furthermore, edelfosine has demonstrated efficacy against pentavalent antimonial (SbV)-resistant Leishmania parasites both in vitro and in vivo[1][5][6].

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

In Vitro Drug Susceptibility Assay (IC50 Determination)
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.

  • Drug Preparation: this compound and miltefosine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted drugs are added to the wells.

  • Incubation: The plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay or by direct counting using a hemocytometer.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Apoptosis-like Cell Death Assay (Flow Cytometry)
  • Treatment: Leishmania promastigotes are treated with this compound or miltefosine at their respective IC50 concentrations for various time points (e.g., 24, 48 hours).

  • DNA Staining: Parasites are harvested, washed, and fixed. The DNA is then stained with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: Apoptotic-like cell death is quantified by identifying the percentage of cells in the sub-G0/G1 phase of the cell cycle, which represents cells with fragmented DNA.

In Vivo Efficacy in Animal Models (e.g., BALB/c Mice)
  • Infection: BALB/c mice are infected with Leishmania promastigotes (e.g., L. major) in the footpad.

  • Treatment: Once lesions are established, mice are treated orally with this compound or miltefosine daily for a specified period (e.g., 4 weeks). A control group receives the vehicle alone.

  • Monitoring: Lesion size is measured regularly using a caliper.

  • Parasite Load Determination: At the end of the treatment period, the parasite burden in the infected footpad and draining lymph nodes is quantified using a limiting dilution assay.

  • Data Analysis: The efficacy of the treatment is determined by comparing the lesion size and parasite load between the treated and control groups.

Conclusion

This compound emerges as a highly promising antileishmanial agent with several advantages over miltefosine. Its superior in vitro potency against a range of Leishmania species, efficacy in in vivo models, effectiveness against drug-resistant strains, and lower propensity for resistance development highlight its potential as a future therapeutic for leishmaniasis. The distinct mechanism of action of edelfosine, primarily targeting mitochondrial function and lipid raft integrity, may offer opportunities for combination therapies to enhance efficacy and combat resistance. Further clinical evaluation of this compound is warranted to translate these promising preclinical findings into effective treatments for patients suffering from leishmaniasis.

References

Validating the antitumor effects of (R)-Edelfosine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Edelfosine , a synthetic alkyl-lysophospholipid, has demonstrated significant and selective antitumor effects in a variety of in vivo cancer models. This guide provides a comparative analysis of its efficacy against other agents, supported by experimental data, and details the methodologies behind these findings. It is intended for researchers, scientists, and drug development professionals seeking to understand the in vivo potential of this promising anticancer compound.

Comparative Efficacy of this compound and Other Alkyl-Lysophospholipids

This compound has been shown to be a potent inducer of apoptosis in cancer cells, often outperforming other alkyl-lysophospholipid analogs.[1][2] The following table summarizes the comparative in vivo antitumor activity of this compound.

Cancer ModelAnimal ModelTreatmentOutcomeReference
Mantle Cell Lymphoma (Z-138 cells)SCID MiceEdelfosine (oral)Potent anticancer activity, preferential accumulation in the tumor.[1]
Chronic Lymphocytic Leukemia (EHEB cells)SCID MiceEdelfosine (oral)Significant inhibition of tumor growth.[2]
Prostate Cancer (LNCaP cells)Nude Mice (orthotopic)Edelfosine (oral, 5, 10, 20 mg/kg, 3 days/week for 10 weeks) + Androgen DeprivationSignificant decrease in tumor volume and serum PSA levels compared to Edelfosine alone. The combination showed a >7-fold decrease in tumor volume and PSA levels.[3][4]
Prostate Cancer (DU145 cells)Xenograft Mouse ModelEdelfosine (oral)Significant tumor regression and apoptosis in tumor cells.[5]
Glioma (C6 cells)NMRI Nude Mice (xenograft)Edelfosine-loaded lipid nanoparticles (oral)Highly significant reduction in tumor growth (p<0.01) 14 days after treatment initiation.[6]
Pancreatic CancerXenograft Mouse ModelsEdelfosine (oral)Significant regression in tumor growth and an increase in the apoptotic index.[7][8]
Lung Cancer (metastatic)Nude MiceEdelfosine (30mg/kg, oral, daily)Significantly inhibited metastatic tumor colonization in the lungs and brain and prolonged survival.[4]

In comparative studies with other alkyl-lysophospholipid analogues, this compound was found to be the most potent in inducing apoptosis in Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia cells, with the ranking of efficacy being: Edelfosine > Perifosine >> Erucylphosphocholine ≥ Miltefosine.[1][2]

Experimental Protocols

The in vivo validation of this compound's antitumor effects has been conducted across various cancer models using rigorous experimental protocols.

Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL) Xenograft Model[1][2]
  • Cell Lines: Z-138 (MCL) and EHEB (CLL) human cell lines were used.

  • Animal Model: CB17-SCID (Severe Combined Immunodeficient) mice.

  • Tumor Induction: 10⁷ Z-138 or EHEB cells were inoculated into the mice. MCL tumors were tangible within one week, while CLL tumors grew more slowly.[2]

  • Drug Administration: Edelfosine was administered orally.

  • Efficacy Assessment: Antitumor activity was evaluated by monitoring tumor growth. Biodistribution studies were also performed to determine the accumulation of Edelfosine in tumor tissue versus other organs.[1][9]

Orthotopic Prostate Cancer Model[3][4]
  • Cell Line: LNCaP human prostate cancer cells (5 x 10⁵) were implanted into the dorsal prostate of male athymic nude mice.[4]

  • Animal Model: Male athymic nude mice.

  • Treatment Initiation: Treatment began two weeks post-implantation, once serum PSA levels reached 3.0-8.0 ng/mL.[4]

  • Drug Administration: this compound was administered orally by gavage at doses of 5, 10, and 20 mg/kg, three days a week for ten weeks. For combination therapy, androgen deprivation was achieved by bilateral orchiectomy three days prior to the start of Edelfosine treatment.[3][4]

  • Efficacy Assessment: Tumor growth inhibition was monitored through MRI-based tumor volume measurements and serum PSA levels for 20 weeks.[3]

Glioma Xenograft Model[6]
  • Cell Line: C6 glioma cell line.

  • Animal Model: NMRI nude mice.

  • Tumor Induction: C6 glioma cells were used to establish a xenograft tumor model.

  • Drug Administration: Edelfosine-loaded lipid nanoparticles (coated with Tween® 80 to inhibit P-glycoprotein and enhance brain accumulation) were administered orally.[6]

  • Efficacy Assessment: Tumor growth was monitored, and a significant reduction was observed 14 days after the start of treatment.[6]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the in vivo validation of this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Efficacy Assessment cell_line Cancer Cell Line (e.g., Z-138, LNCaP, C6) tumor_induction Tumor Induction (Xenograft/Orthotopic) cell_line->tumor_induction animal_model Animal Model (e.g., SCID Mice, Nude Mice) animal_model->tumor_induction drug_admin This compound Administration (Oral Gavage) tumor_induction->drug_admin control_group Control Group (Vehicle) tumor_induction->control_group tumor_measurement Tumor Growth Measurement (Volume, PSA levels) drug_admin->tumor_measurement biodistribution Biodistribution Analysis drug_admin->biodistribution apoptosis_assay Apoptosis Assessment (TUNEL, Caspase-3) drug_admin->apoptosis_assay survival_analysis Survival Analysis drug_admin->survival_analysis control_group->tumor_measurement

Caption: In Vivo Experimental Workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm edelfosine This compound lipid_rafts Lipid Rafts edelfosine->lipid_rafts Accumulates in akt_pathway Akt/PKB Pathway (Survival) edelfosine->akt_pathway Inhibits mapk_pathway MAPK/ERK Pathway (Mitogenic) edelfosine->mapk_pathway Inhibits er Endoplasmic Reticulum edelfosine->er Accumulates in fas_receptor Fas/CD95 Receptor lipid_rafts->fas_receptor Co-clustering apoptosis Apoptosis fas_receptor->apoptosis Activates akt_pathway->apoptosis Inhibits mapk_pathway->apoptosis Inhibits er_stress ER Stress er->er_stress Induces er_stress->apoptosis Leads to

Caption: this compound Signaling Pathways.

Mechanism of Action

This compound exerts its antitumor effects through a multi-faceted mechanism that does not involve direct interaction with DNA.[10] Instead, it integrates into the cell membrane, leading to the following key events:

  • Lipid Raft Modulation: It induces the co-clustering of the Fas/CD95 death receptor within lipid rafts in the cell membrane of malignant cells, initiating apoptosis.[1][2] Disruption of these lipid rafts inhibits drug uptake and its apoptotic effects.[1]

  • Inhibition of Survival Pathways: this compound has been shown to inhibit critical cell survival and mitogenic pathways, including the Akt/protein kinase B (PKB) and the MAPK/ERK pathways.[11]

  • Endoplasmic Reticulum Stress: The compound accumulates in the endoplasmic reticulum (ER) of cancer cells, leading to ER stress and subsequent apoptosis.[4][5][7][8] This has been observed in prostate and pancreatic cancer models.

  • Selective Uptake: A crucial aspect of its efficacy is its selective uptake and accumulation in tumor cells, while largely sparing normal, healthy cells.[1][9][11]

References

A Comparative Analysis of (R)-Edelfosine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Edelfosine, a synthetic analog of lysophosphatidylcholine, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while sparing healthy ones.[1][2] This guide provides a comparative overview of various this compound analogs, summarizing their cytotoxic activities against different cancer cell lines and elucidating their mechanisms of action. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Performance Comparison of this compound Analogs

The anti-cancer efficacy of this compound and its analogs is often evaluated by their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the cytotoxic activities of different classes of this compound analogs against various cancer cell lines.

Alkyl Chain Length Variants

A study comparing C16 versus C18 alkyl chain analogs of Edelfosine found that their cytotoxic activity was very similar in the HT-29 colon cancer cell line.[3]

CompoundAlkyl Chain LengthCancer Cell LineIC50 (µM)
AEL-1C16HT-29 (Colon)20-30
AEL-2C16HT-29 (Colon)20-30
AEL-5C18HT-29 (Colon)Similar to C16
AEL-6C18HT-29 (Colon)Similar to C16
AEL-1C16KATO III (Gastric)40-50
AEL-2C16KATO III (Gastric)40-50
AEL-1C16Caco-2 (Colon)70-75
AEL-2C16Caco-2 (Colon)70-75
Phenethyl-Based Analogs

Novel phenethyl-based Edelfosine analogs have been synthesized and evaluated for their anti-cancer properties. Saturated and monounsaturated alkoxy-substituted derivatives demonstrated the highest activity.[4] For instance, compounds 1a and 1b emerged as potent anticancer agents.[4] In prostate cancer cell line PC3, several of these analogs showed better growth inhibition than the standard Edelfosine.[4]

CompoundCancer Cell LineGrowth Inhibition (%)
EdelfosinePC3 (Prostate)70.5
1a PC3 (Prostate)85.2 - 99.3
1b PC3 (Prostate)85.2 - 99.3
1g PC3 (Prostate)85.2 - 99.3
1h PC3 (Prostate)85.2 - 99.3
1m PC3 (Prostate)85.2 - 99.3
1o PC3 (Prostate)85.2 - 99.3

However, these phenethyl-based analogs showed low activity against tested breast cancer cell lines.[4]

Glycosylated Antitumor Ether Lipids (GAELs)

GAELs represent a class of Edelfosine analogs where the phosphocholine headgroup is replaced by a sugar moiety.[5] The most active GAEL identified to date, 1-O-hexadecyl-2-O-methyl-3-O-(2′-amino-2′-deoxy-α-d-galactopyranosyl)-sn-glycerol, has demonstrated greater in vitro activity than Edelfosine.[5] A key feature of GAELs is their ability to induce cell death through an apoptosis-independent mechanism and their efficacy against cancer stem cells.[5]

Mechanisms of Action: A Comparative Insight

This compound and its analogs exert their anti-cancer effects through multiple mechanisms, primarily by targeting cell membranes and modulating key signaling pathways.

Membrane Interaction and Apoptosis Induction

Edelfosine and other alkylphospholipids incorporate into the cell membrane, particularly within lipid rafts.[6][7] This integration disrupts membrane integrity and alters signaling platforms, leading to the induction of apoptosis.[6] The molecular structure, particularly at the sn-2 and sn-3 positions of the glycerol backbone, is crucial for this apoptotic effect.[2]

The apoptotic cascade initiated by Edelfosine involves both the extrinsic and intrinsic pathways. It can trigger the clustering of Fas death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[6] Edelfosine also induces stress in the endoplasmic reticulum (ER) and mitochondria, causing the release of cytochrome c and subsequent activation of caspases.[6][8][9]

Edelfosine this compound Analogs Membrane Cell Membrane (Lipid Rafts) Edelfosine->Membrane FasR Fas Receptor Clustering Membrane->FasR ER Endoplasmic Reticulum Stress Membrane->ER Mito Mitochondrial Stress Membrane->Mito DISC DISC Formation FasR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 ER->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Edelfosine-induced apoptosis pathways.
Inhibition of Survival Signaling Pathways

A key mechanism of action for many Edelfosine analogs is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][10] Studies have shown a correlation between the cytotoxic activity of these lipids and their ability to prevent the phosphorylation and activation of Akt.[3][11]

Edelfosine this compound Analogs Akt_p Akt Phosphorylation (Activation) Edelfosine->Akt_p Inhibits PI3K PI3K PI3K->Akt_p CellSurvival Cell Survival & Proliferation Akt_p->CellSurvival

Inhibition of the Akt survival pathway.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Edelfosine analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the analog that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Edelfosine Analogs Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry

  • Cell Treatment: Cells are treated with the this compound analog at a specific concentration and for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, caspases) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

References

Cross-Validation of (R)-Edelfosine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Edelfosine, a synthetic alkyl-lysophospholipid, has emerged as a promising anti-cancer agent due to its selective induction of apoptosis in tumor cells while sparing healthy ones.[1] This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and molecular pathways.

The anti-neoplastic activity of this compound is multifaceted, primarily targeting cellular membranes rather than DNA, a characteristic that distinguishes it from many conventional chemotherapeutic agents.[2][3] Its mechanism involves the modulation of key signaling pathways, interaction with lipid rafts, induction of endoplasmic reticulum (ER) stress, and triggering of mitochondrial-dependent apoptosis.[2][4]

Comparative Efficacy of Alkylphospholipids

This compound belongs to a class of compounds known as alkylphospholipids (APLs), which also includes miltefosine and perifosine.[2] While sharing structural similarities, their cytotoxic potency varies across different cancer cell lines.

Cell LineDrugIC50 (µM)Reference
MM.1S (Multiple Myeloma)Perifosine4.7[5]
Head and Neck Squamous Carcinoma CellsPerifosine0.6 - 8.9[5]
Leishmania spp. (promastigotes)Edelfosine~2-3[6]
Leishmania spp. (promastigotes)Miltefosine~2-3[6]
Leishmania spp. (promastigotes)Perifosine~2-3[6]
Leishmania donovani (promastigotes)Edelfosine26.73 - 33.31[7]
Leishmania donovani (promastigotes)Miltefosine26.73 - 33.31[7]
Leishmania donovani (amastigotes)Edelfosine16.46 - 23.16[7]
Leishmania donovani (amastigotes)Miltefosine16.46 - 23.16[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Key Mechanisms of Action

The anti-cancer effects of this compound are not attributed to a single mechanism but rather a convergence of several cellular events.

Lipid Raft-Mediated Apoptosis

A primary mechanism of this compound involves its interaction with lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[2] this compound accumulates in these rafts, leading to the clustering of death receptors, such as Fas/CD95.[8][9] This clustering triggers the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates a caspase cascade, ultimately leading to apoptosis.[8][9] This process is independent of the natural Fas ligand (FasL), providing a novel therapeutic avenue.[10]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm edelfosine This compound lipid_raft Lipid Raft edelfosine->lipid_raft Accumulates in fas Fas/CD95 lipid_raft->fas Recruits disc DISC Formation (FADD, Pro-caspase-8) fas->disc Initiates caspase8 Caspase-8 disc->caspase8 Activates caspase_cascade Caspase Cascade caspase8->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm edelfosine This compound er_stress ER Stress edelfosine->er_stress Induces upr Unfolded Protein Response er_stress->upr Activates chop CHOP/GADD153 upr->chop Upregulates caspase4 Caspase-4 upr->caspase4 Activates apoptosis Apoptosis chop->apoptosis caspase4->apoptosis cluster_upstream Upstream Signals cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm lipid_raft_signal Lipid Raft Signaling mmp_loss Loss of Mitochondrial Membrane Potential lipid_raft_signal->mmp_loss er_stress_signal ER Stress Signaling er_stress_signal->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome Initiates caspase9 Caspase-9 apoptosome->caspase9 Activates caspase_cascade Caspase Cascade caspase9->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis sucrose_gradient Sucrose Gradient Preparation lysis->sucrose_gradient ultracentrifugation Ultracentrifugation sucrose_gradient->ultracentrifugation fraction_collection Fraction Collection ultracentrifugation->fraction_collection western_blot Western Blot Analysis fraction_collection->western_blot end End western_blot->end

References

A Comparative Guide to (R)-Edelfosine: Replicating Published Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer agent (R)-Edelfosine with its key alternatives, supported by a compilation of data from published experiments. Detailed methodologies for pivotal experiments are included to facilitate the replication of these findings.

Introduction to this compound

This compound (ET-18-OCH3) is a synthetic analogue of lysophosphatidylcholine, representing a class of anti-neoplastic agents known as alkyl-lysophospholipids (ALPs).[1] Unlike traditional chemotherapeutic drugs that target DNA synthesis, Edelfosine's mechanism of action is independent of the cell's proliferative state.[1] It selectively induces apoptosis in tumor cells while largely sparing normal, healthy cells.[1][2] This selectivity, coupled with its oral bioavailability, has made Edelfosine a subject of significant interest in cancer research.[3]

Mechanism of Action and Signaling Pathways

Edelfosine's anti-cancer activity is primarily attributed to its interaction with cellular membranes, specifically lipid rafts, and the induction of endoplasmic reticulum (ER) stress.[4]

Key Signaling Pathways Affected by Edelfosine:

  • Fas/CD95 Death Receptor Pathway: Edelfosine promotes the clustering of Fas/CD95 death receptors within lipid rafts, leading to the activation of the apoptotic cascade independent of its natural ligand (FasL).[1][4]

  • PI3K/AKT Survival Pathway: It has been shown to inhibit the pro-survival PI3K/AKT signaling pathway, a pathway often deregulated in cancer cells.[2][5]

  • MAPK/ERK Mitogenic Pathway: Edelfosine can suppress the MAPK/ERK pathway, which is crucial for cell proliferation and growth.[5]

Edelfosine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Edelfosine Edelfosine LipidRaft Lipid Raft Edelfosine->LipidRaft Accumulates in PI3K_AKT PI3K/AKT Pathway Edelfosine->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Edelfosine->MAPK_ERK Inhibits FasR Fas/CD95 Receptor LipidRaft->FasR Clusters Caspase_Cascade Caspase Cascade FasR->Caspase_Cascade Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits survival (Inhibition leads to apoptosis) MAPK_ERK->Apoptosis Inhibits proliferation (Inhibition leads to apoptosis) Caspase_Cascade->Apoptosis

Caption: Edelfosine's multifaceted mechanism of action.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of Edelfosine and its main alternatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of Alkyl-Lysophospholipids (µM)

Cell LineCancer TypeEdelfosinePerifosineMiltefosineReference
MM.1SMultiple Myeloma-4.7-[1]
HaCaTKeratinocytes-0.6-8.9-[1]
LNCaPProstate CancerPotent--[6]
PC-3Prostate CancerPotent--[6]
DU145Prostate CancerPotent--[6]
Mantle Cell Lymphoma (MCL)LymphomaMore potent than othersLess potent than EdelfosineLess potent than Edelfosine[7]
Chronic Lymphocytic Leukemia (CLL)LeukemiaMore potent than othersLess potent than EdelfosineLess potent than Edelfosine[7]

Table 2: In Vitro Apoptosis Induction by Edelfosine

Cell LineCancer TypeEdelfosine Concentration (µM)Incubation Time (h)Apoptosis (%)Reference
Z-138Mantle Cell Lymphoma1024High[6]
PANC-1 CSCsPancreatic Cancer20120 (5 days)~38[8]
PANC-1 (parental)Pancreatic Cancer20120 (5 days)~47[8]
JurkatLeukemia109~50[9]
HL-60Leukemia109~60[9]

Table 3: In Vivo Tumor Growth Inhibition by Edelfosine

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
MCL XenograftMantle Cell LymphomaOral administrationPotent[7]
CLL XenograftChronic Lymphocytic LeukemiaOral administrationPotent[7]
Triple Negative Breast CancerBreast CancerNanoemulsionSignificant[10]

Alternatives to this compound

The primary alternatives to Edelfosine fall into two main categories: other alkyl-lysophospholipids and glycosylated antitumor ether lipids (GAELs).

  • Perifosine and Miltefosine: These are other well-studied ALPs. While they share a similar general mechanism of action with Edelfosine, studies suggest that Edelfosine is often more potent in inducing apoptosis in hematological cancers.[7]

  • Glycosylated Antitumor Ether Lipids (GAELs): These compounds are structurally related to ALPs but are distinguished by the presence of a sugar moiety instead of a phosphocholine head group.[11] A key difference is that GAELs can induce an apoptosis-independent form of cell death, making them potentially effective against chemo-resistant tumors that have developed mechanisms to evade apoptosis.[11][12] Some studies have shown that specific GAELs can be more effective than Edelfosine in certain cancer cell lines.[13]

Experimental Protocols

Apoptosis Assays

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow start Start: Treat cells with Edelfosine harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Xenograft_Model_Workflow start Start: Prepare cancer cell suspension implant Subcutaneously implant cells into mice start->implant monitor Monitor for tumor growth implant->monitor randomize Randomize mice into groups monitor->randomize treat Administer Edelfosine or vehicle randomize->treat measure Measure tumor volume regularly treat->measure end End of study: Excise and analyze tumors measure->end

References

(R)-Edelfosine: A Targeted Approach to Cancer Therapy by Selectively Inducing Apoptosis in Malignant Cells

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Edelfosine, a synthetic analogue of lysophosphatidylcholine, has emerged as a promising anti-cancer agent due to its unique mechanism of action that selectively triggers programmed cell death, or apoptosis, in a wide range of cancer cells while leaving normal, healthy cells largely unaffected. This selective cytotoxicity positions this compound as a compelling candidate for targeted cancer therapies with potentially reduced side effects compared to conventional chemotherapy. This guide provides a comprehensive comparison of this compound's effects on normal versus cancer cells, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Exploiting Differences in Cell Membrane Composition

Unlike traditional chemotherapeutic agents that primarily target DNA synthesis, this compound's mode of action is centered on the cell membrane. It preferentially integrates into the plasma membrane of cancer cells, which often exhibit higher concentrations of lipid rafts compared to normal cells. This accumulation in lipid rafts leads to a cascade of events culminating in apoptosis.

A key aspect of this mechanism is the recruitment and clustering of the Fas/CD95 death receptor within these lipid rafts. This clustering occurs independently of the receptor's natural ligand (FasL), initiating the apoptotic signaling cascade. The signal is then propagated through mitochondrial pathways, leading to the release of pro-apoptotic factors and the activation of caspases, the executioners of apoptosis. The differential accumulation and subsequent activation of apoptotic pathways in cancer cells, but not in normal cells, is a cornerstone of this compound's selectivity.[1][2][3]

Quantitative Comparison of Cytotoxicity

For instance, studies on mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) have shown that this compound is highly potent in killing these cancer cells, including those from patients, while sparing normal resting lymphocytes.[1][2] Similarly, research on pancreatic cancer has demonstrated that while this compound induces apoptosis in pancreatic cancer cells, non-tumorigenic pancreatic cells and normal fibroblasts remain largely resistant.[4]

Cell Type Cell Line This compound Concentration Effect Reference
Cancer Mantle Cell Lymphoma (Patient-derived)10 µMSignificant apoptosis[1][2]
Cancer Chronic Lymphocytic Leukemia (Patient-derived)10 µMSignificant apoptosis[1][2]
Normal Resting Lymphocytes10 µMSpared from apoptosis[1][2]
Cancer Pancreatic Cancer (PANC-1)10-20 µMApoptosis induction[4]
Normal Non-tumorigenic Pancreatic (HPNE)10-20 µMResistant to apoptosis[4]
Normal Normal Fibroblasts10-20 µMResistant to apoptosis[4]

Table 1: Comparative Effects of this compound on Cancer and Normal Cells. This table summarizes the differential effects of this compound on various cancer and normal cell types as reported in scientific literature.

Experimental Protocols

To facilitate further research and validation of this compound's effects, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer and normal cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration (e.g., 24 hours).[3]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

edelfosine_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation Edelfosine Edelfosine Lipid_Rafts Lipid Rafts Edelfosine->Lipid_Rafts Accumulates in Fas_Receptor Fas/CD95 Receptor Lipid_Rafts->Fas_Receptor Recruits & Clusters DISC DISC Formation Fas_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bid_Cleavage Bid Cleavage (tBid) Caspase8->Bid_Cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 MOMP MOMP Bid_Cleavage->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's apoptotic signaling pathway in cancer cells.

experimental_workflow cluster_setup Experiment Setup cluster_viability Cell Viability cluster_apoptosis Apoptosis Analysis Cell_Culture Cell Culture (Cancer vs. Normal) Drug_Treatment This compound Treatment (Dose-response) Cell_Culture->Drug_Treatment Incubation Incubation (24-72h) Drug_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading IC50_Determination IC50 Determination Absorbance_Reading->IC50_Determination Comparative_Analysis Comparative Analysis (Cancer vs. Normal) IC50_Determination->Comparative_Analysis AnnexinV_PI_Staining Annexin V/PI Staining Cell_Harvesting->AnnexinV_PI_Staining Flow_Cytometry Flow Cytometry AnnexinV_PI_Staining->Flow_Cytometry Flow_Cytometry->Comparative_Analysis

Caption: General workflow for comparing this compound's effects.

Conclusion

This compound demonstrates a remarkable selectivity in inducing apoptosis in cancer cells while sparing their normal counterparts. This targeted approach, centered on the unique lipid composition of cancer cell membranes, holds significant promise for the development of more effective and less toxic cancer therapies. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing our understanding and application of this novel anti-cancer agent. Further comprehensive studies directly comparing a wider range of cancer and normal cell types will be crucial in fully elucidating the therapeutic potential of this compound.

References

Validating the Role of Lipid Rafts in (R)-Edelfosine's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Edelfosine's performance with other lipid-targeting anti-cancer agents, focusing on the validation of its mechanism of action involving lipid rafts. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Abstract

This compound, a synthetic alkyl-lysophospholipid, has demonstrated potent and selective anti-cancer activity. A significant body of evidence points to its unique mechanism of action, which involves the targeting and reorganization of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. This guide delves into the experimental validation of this mechanism, comparing this compound with other alkylphospholipids and outlining the key experimental protocols used to investigate its interaction with lipid rafts.

Comparative Performance of Alkylphospholipids

This compound's efficacy is often benchmarked against other alkylphospholipids such as miltefosine and perifosine. The following tables summarize their comparative performance in inducing apoptosis in various cancer cell lines.

Table 1: Comparative IC50 Values of Alkylphospholipids in Prostate Cancer Cell Lines

CompoundLNCaP (µM)PC-3 (µM)DU-145 (µM)
This compound ~10~15~12
Miltefosine > 20> 20> 20
Perifosine > 20> 20> 20
Erucylphosphocholine > 20> 20> 20

Data adapted from studies on human prostate cancer cell lines, indicating the concentration required to inhibit the growth of 50% of cells.

Table 2: Apoptosis Induction in Prostate Cancer Cells by Alkylphospholipids (24h treatment)

Compound (10 µM)LNCaP (% Apoptosis)PC-3 (% Apoptosis)DU-145 (% Apoptosis)
This compound ~40%~35%~30%
Miltefosine < 10%< 10%< 10%
Perifosine < 10%< 10%< 10%

This table illustrates the percentage of apoptotic cells as determined by flow cytometry after 24 hours of treatment.

Mechanism of Action: The Central Role of Lipid Rafts

This compound's primary mechanism of action involves its accumulation and structural disruption of lipid rafts in cancer cells. This leads to a cascade of events culminating in apoptosis. In contrast, many conventional chemotherapeutic agents target DNA synthesis or other intracellular processes.

The interaction of this compound with lipid rafts triggers:

  • Recruitment and Clustering of Death Receptors: this compound promotes the clustering of Fas/CD95 death receptors within lipid rafts, initiating the extrinsic apoptosis pathway independent of its natural ligand (FasL)[1].

  • Displacement of Survival Signaling Molecules: It displaces pro-survival signaling molecules from these membrane domains, thereby inhibiting anti-apoptotic pathways[1].

  • Mitochondrial Targeting: this compound induces the redistribution of lipid rafts from the plasma membrane to the mitochondria[1][2][3][4]. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of the intrinsic apoptotic pathway[2][3]. The recruitment of F1FO–ATP synthase into these cholesterol-rich domains appears to be a critical step in this process[2][3].

Some studies suggest that while this compound induces a mild increase in membrane fluidity, its mode of action is likely not directly linked to drastic alterations of the biophysical properties of lipid rafts, but rather to the reorganization of signaling molecules within these domains[5][6][7].

Experimental Protocols

Validating the role of lipid rafts in this compound's action requires specific experimental techniques. Below are detailed methodologies for key experiments.

Lipid Raft Isolation by Sucrose Density Gradient Centrifugation

This method is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose solutions (e.g., 80%, 40%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and tubes

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time. Include an untreated control.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Homogenize the lysate by passing it through a 22-gauge needle several times.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering 30% and then 5% sucrose solutions on top of the 40% lysate-sucrose mixture.

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Lipid rafts will be visible as a light-scattering band at the interface of the 5% and 30% sucrose layers.

  • Carefully collect fractions from the top of the gradient.

  • Analyze the fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest (e.g., Fas/CD95) by Western blotting.

Fluorescence Microscopy for Visualization of Lipid Raft Clustering

This technique allows for the direct visualization of the co-localization of proteins and lipid rafts.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fluorescently-labeled Cholera Toxin B subunit (CTX-B), which binds to the ganglioside GM1, a marker for lipid rafts (e.g., FITC-CTX-B)

  • Primary antibody against the protein of interest (e.g., anti-Fas/CD95)

  • Fluorescently-labeled secondary antibody

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium with DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Treat cells on coverslips with this compound.

  • Incubate the cells with a fluorescently-labeled CTX-B to label lipid rafts.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells if the target protein is intracellular.

  • Incubate with the primary antibody against the protein of interest.

  • Wash and incubate with the corresponding fluorescently-labeled secondary antibody.

  • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Visualize the localization and clustering of the labeled components using a confocal microscope.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in validating the role of lipid rafts in this compound's action.

Edelfosine_Mechanism cluster_membrane Cancer Cell Membrane cluster_downstream Downstream Signaling edelfosine This compound lipid_raft Lipid Raft edelfosine->lipid_raft Accumulates in & disrupts fas Fas/CD95 Receptor lipid_raft->fas Recruits & clusters survival_proteins Survival Signaling Proteins lipid_raft->survival_proteins Displaces mitochondria Mitochondria lipid_raft->mitochondria Redistributes to apoptosis Apoptosis fas->apoptosis Initiates extrinsic pathway survival_proteins->apoptosis Inhibition of survival signals mitochondria->apoptosis Initiates intrinsic pathway

Caption: Signaling pathway of this compound-induced apoptosis via lipid raft modulation.

Lipid_Raft_Isolation_Workflow start Cancer Cells + this compound lysis Cell Lysis (1% Triton X-100, 4°C) start->lysis sucrose_mix Mix with 80% Sucrose (Final 40%) lysis->sucrose_mix gradient Layer Sucrose Gradient (30% and 5%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18h) gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Western Blot Analysis (Raft Markers & Target Proteins) collect->analyze end Lipid Raft Proteins Identified analyze->end

Caption: Experimental workflow for lipid raft isolation.

Fluorescence_Microscopy_Workflow start Cells on Coverslips + this compound label_rafts Label Lipid Rafts (Fluorescent CTX-B) start->label_rafts fix_perm Fix & Permeabilize Cells label_rafts->fix_perm primary_ab Incubate with Primary Antibody fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount with DAPI secondary_ab->mount visualize Confocal Microscopy mount->visualize end Visualize Protein-Raft Co-localization visualize->end

Caption: Workflow for visualizing lipid raft clustering.

Conclusion

The validation of this compound's action through the disruption of lipid rafts provides a strong rationale for its development as a targeted anti-cancer therapeutic. Its mechanism, which differs significantly from conventional chemotherapy, offers a potential avenue to overcome drug resistance and improve selectivity towards cancer cells. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into this promising class of compounds and their interaction with the intricate lipid landscape of the cell membrane.

References

Safety Operating Guide

Proper Disposal of (R)-Edelfosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Edelfosine, a synthetic alkyl-lysophospholipid with antineoplastic properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, heavy rubber gloves, and a NIOSH/MSHA-approved self-contained breathing apparatus, particularly in the event of a spill or when handling the powder form.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[2] In case of exposure, follow standard first-aid measures immediately and seek medical attention.[2][3]

Quantitative Data from Safety Data Sheets

While specific quantitative data for disposal is limited, the following information from safety data sheets helps in assessing the hazard level of this compound.

PropertyDataSource
Physical State Solid[2]
Flash Point No data available[2]
Autoignition Point No data available[2]
Explosive Limits LEL: No data, UEL: No data[2]
Hazardous Decomposition Carbon monoxide, carbon dioxide, nitrogen oxides, phosphates[2]
Incompatibilities Strong oxidizing agents

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it in accordance with all applicable local, state, and federal regulations.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, gloves, and empty containers), in a designated, properly labeled hazardous waste container.[3] The container should be made of a corrosion-resistant material with a resistant inner liner and kept tightly closed in a secure, well-ventilated area.[3]

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[4] Collect it in a designated hazardous liquid waste container. Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream.

2. Handling Spills:

  • In the event of a spill, wear the appropriate PPE as mentioned above.[2]

  • For solid spills, carefully vacuum or sweep up the material, avoiding dust generation, and place it into a suitable disposal container.[2]

  • After removal, ventilate the contaminated area and thoroughly flush it with water.[2]

3. Disposal of Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste unless thoroughly decontaminated.[3] Handle uncleaned containers like the product itself.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not mix with other waste unless compatibility has been confirmed.[3]

Experimental Deactivation Method (for consideration)

While no specific deactivation protocol for this compound is documented, research on the disposal of other pharmaceuticals suggests that activated carbon can be an effective adsorbent for deactivating active pharmaceutical ingredients (APIs).[5][6][7] Studies on psychoactive and opioid medications have shown that activated carbon can adsorb over 99% of the drug within 28 days, with minimal leaching.[6][8]

Experimental Protocol for Deactivation using Activated Carbon: This protocol is a general guideline and should be validated on a small scale before full implementation.

  • Preparation: For each gram of this compound waste, prepare a slurry with a significant excess of activated carbon (e.g., a 10:1 ratio of carbon to waste by weight) in water.

  • Adsorption: Place the mixture in a sealed, labeled container and agitate it periodically for an extended period (e.g., several days to weeks) to ensure maximum adsorption.

  • Disposal: After the adsorption period, the resulting mixture can be disposed of as solid hazardous waste through a licensed contractor.

This method aims to reduce the chemical reactivity and bioavailability of the waste, but the final mixture must still be handled as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid handle_spill Follow Spill Protocol: 1. Wear PPE 2. Contain and collect 3. Decontaminate area spill->handle_spill store Store in Secure, Ventilated Area collect_solid->store collect_liquid->store handle_spill->store dispose Arrange for Pickup by Licensed Waste Management store->dispose

Caption: Disposal workflow for this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Edelfosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols

(R)-Edelfosine, a synthetic ether lipid with significant antineoplastic and immunomodulatory properties, requires careful handling in a laboratory setting.[1] While it selectively induces apoptosis in tumor cells, researchers must adhere to strict safety protocols to minimize exposure and ensure a safe working environment.[1][2] This guide provides detailed information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Health Hazard Overview

The toxicological properties of this compound have not been fully investigated. However, available safety data indicates that it may cause eye, skin, and respiratory tract irritation.[3] It is also suggested that the compound may cause heritable genetic damage.[3] Therefore, minimizing direct contact and aerosol inhalation is paramount.

Essential Personal Protective Equipment (PPE)

To ensure handler safety, a multi-layered approach to PPE is mandatory. The following equipment must be worn at all times when handling this compound, particularly when there is a risk of dust generation or spillage.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable gloves (e.g., nitrile). Inspected prior to use.To prevent skin contact. Use proper glove removal technique to avoid contamination.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.[3]
Respiratory Protection NIOSH/MSHA-approved respirator.Required when handling the powder form, generating dust, or in case of spills to prevent inhalation.[3]
Lab Coat Full-coverage, buttoned lab coat.To protect skin and personal clothing from contamination.
Additional PPE (for spills) Heavy rubber gloves, rubber boots.For enhanced protection during spill cleanup procedures.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing exposure risk.

  • Preparation :

    • Ensure a designated handling area is equipped with an eyewash station and a safety shower.

    • Verify that the ventilation system is functioning correctly to maintain low airborne concentrations.

    • Assemble all necessary materials and PPE before handling the compound.

  • Handling this compound Powder :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.

    • Wear all prescribed PPE, including a respirator.

    • When weighing, use a containment balance or a balance within a fume hood.

  • Solution Preparation :

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate the work surface.

    • Properly doff and dispose of single-use PPE.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, wipes, and vials, in a clearly labeled, sealed container designated for chemical waste.

    • Dispose of the container as hazardous waste according to institutional and local regulations.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a sealed, labeled, and appropriate waste container.

    • Do not pour down the drain.

    • Dispose of as hazardous chemical waste in accordance with institutional and local guidelines.

  • Spill Cleanup :

    • In the event of a spill, evacuate the area and restrict access.

    • Wear enhanced PPE, including a respirator, heavy rubber gloves, and safety goggles.[3]

    • Vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3]

    • Clean the spill area thoroughly with a suitable decontamination solution and ventilate the area.

Visualizing the Safety Workflow

To further clarify the procedural logic for handling this compound, the following workflow diagram outlines the key decision points and safety measures.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase start Start Handling This compound check_env Verify Safety Equipment (Fume Hood, Eyewash, Shower) start->check_env don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_env->don_ppe assess_risk Assess Risk of Dust/Aerosol Generation don_ppe->assess_risk handle_powder Handle in Fume Hood + Wear Respirator assess_risk->handle_powder  Yes   handle_solution Handle in Well-Ventilated Area assess_risk->handle_solution  No   spill_check Spill Occurred? handle_powder->spill_check handle_solution->spill_check spill_protocol Follow Spill Protocol: - Evacuate - Enhanced PPE - Contain & Clean spill_check->spill_protocol  Yes   dispose_waste Dispose of Waste in Labeled Hazardous Containers spill_check->dispose_waste  No   spill_protocol->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.